molecular formula C9H6BrN B023445 4-Bromoisoquinoline CAS No. 1532-97-4

4-Bromoisoquinoline

Número de catálogo: B023445
Número CAS: 1532-97-4
Peso molecular: 208.05 g/mol
Clave InChI: SCRBSGZBTHKAHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromoisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRBSGZBTHKAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165284
Record name 4-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-97-4
Record name 4-Bromoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1532-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromoisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Structure, and Biological Significance of 4-Bromoisoquinoline for Applications in Scientific Research and Drug Development.

Introduction

This compound is a halogenated heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile intermediate for the synthesis of a wide array of more complex molecules. The presence of the bromine atom at the 4-position of the isoquinoline (B145761) core provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a detailed overview of the chemical properties, structural characteristics, and experimental protocols related to this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. It is soluble in organic solvents such as chloroform (B151607) and methanol. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 1532-97-4
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol
Appearance White to light yellow crystalline solid
Melting Point 40-43 °C
Boiling Point 280-285 °C
Density ~1.564 g/cm³
Solubility Chloroform, Methanol
pKa (Predicted) 3.30 ± 0.10
Flash Point >113 °C (>230 °F)
Refractive Index ~1.673
InChI Key SCRBSGZBTHKAHU-UHFFFAOYSA-N
SMILES Brc1cncc2ccccc12

Molecular Structure

The structure of this compound consists of a fused benzene (B151609) and pyridine (B92270) ring, forming the isoquinoline core. A bromine atom is substituted at the C4 position of the pyridine ring. This planar aromatic system is key to its chemical reactivity and biological interactions.

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed assignment of all peaks was not available in the searched literature, typical chemical shifts for the protons and carbons of the isoquinoline core can be predicted based on known substituent effects. The electron-withdrawing nature of the nitrogen atom and the bromine atom will influence the electronic environment of the nearby protons and carbons, causing them to appear at characteristic chemical shifts. Spectral databases provide raw NMR data for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

  • C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1450 cm⁻¹ region.

  • C-H in-plane and out-of-plane bending: Found in the fingerprint region below 1400 cm⁻¹.

  • C-Br stretching: Expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

Method 1: Bromination of Isoquinoline Hydrochloride

This method involves the direct bromination of isoquinoline in the presence of an acid.

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine 33.3 g (0.20 mole) of isoquinoline hydrochloride with 50 ml of nitrobenzene.

  • Heat the mixture to approximately 180°C with stirring to obtain a clear solution.

  • Add 35.2 g (0.22 mole) of bromine dropwise to the solution over a period of about 1 hour and 15 minutes. A smooth evolution of hydrogen chloride gas will be observed.

  • After the addition of bromine is complete, continue heating and stirring the reaction mixture at 180°C.

  • Monitor the reaction progress. The evolution of hydrogen chloride will slow down and eventually cease after approximately 4 to 5 hours.

  • Upon completion, cool the reaction mixture and proceed with purification to isolate the this compound product.

Method 2: Palladium-Catalyzed Cyclization

This method provides a selective synthesis route from 2-alkynyl benzyl (B1604629) azides.

Materials:

  • 2-Alkynyl benzyl azide (B81097) substrate

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the 2-alkynyl benzyl azide in acetonitrile, add the catalytic system consisting of PdBr₂, CuBr₂, and LiBr.

  • Heat the reaction mixture under appropriate conditions to facilitate the electrocyclic reaction.

  • The palladium catalyst promotes the cyclization and subsequent aromatization to yield this compound.

  • Upon completion of the reaction, the product can be isolated and purified using standard chromatographic techniques.

Workflow for Synthesis and Purification

G Synthesis and Purification Workflow reagents Combine Reactants (e.g., Isoquinoline HCl, Bromine) reaction Heat and Stir (e.g., 180°C, 4-5 hours) reagents->reaction Initiate Reaction workup Reaction Work-up (Cooling, Extraction) reaction->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, FTIR, MS) purification->analysis product Pure this compound analysis->product

A Technical Guide to the Physical Properties of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromoisoquinoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is presented to support research and development activities requiring a thorough understanding of this compound's characteristics.

Core Physical and Chemical Properties

This compound (CAS No. 1532-97-4) is a light yellow to white crystalline solid.[1][2] Its chemical structure consists of an isoquinoline (B145761) ring substituted with a bromine atom at the 4-position. This substitution pattern makes it a versatile building block in organic synthesis.[3]

Summary of Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources. These values are essential for designing experimental conditions, purification procedures, and storage protocols.

PropertyValueReferences
Molecular Formula C₉H₆BrN[1][4][5][6]
Molecular Weight 208.05 g/mol [1][4][5]
Appearance White to light yellow crystalline powder or solid[1][2][4]
Melting Point 38-45 °C[1][2][4][7][8][9]
Boiling Point 280-285 °C (at 760 mmHg)[1][7][10]
152-153 °C (at 15 mmHg)
Density 1.564 g/cm³[1][3]
Refractive Index 1.673[1][4]
Flash Point >110 °C (>230 °F)[1][4]
Vapor Pressure 0.00571 mmHg at 25°C[4]
Purity (GC) ≥97.5% - ≥99.0%[1][2][3][8][9]
Storage Conditions Room temperature, recommended <15°C in a cool, dark place under inert gas. Also cited as 2-8°C.[2]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the surveyed literature, standard laboratory procedures are applicable. The following outlines general methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined by distillation at atmospheric or reduced pressure.

Methodology (Atmospheric Pressure):

  • A sample of this compound is placed in a distillation flask with boiling chips.

  • A condenser and a thermometer are fitted to the flask.

  • The flask is heated, and the vapor is allowed to rise and condense.

  • The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is boiling and condensing, is recorded as the boiling point.

Gas Chromatography (GC) for Purity Assessment

The purity of this compound is commonly assessed by Gas Chromatography (GC).

Methodology:

  • A solution of this compound in a suitable solvent is prepared.

  • A small volume of the solution is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a chromatographic column.

  • The components of the sample are separated based on their interaction with the stationary phase of the column.

  • A detector measures the amount of each component as it elutes from the column.

  • The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks.

Synthesis Workflow

This compound is a synthetic compound, and its preparation is a key aspect of its utility. A common synthetic route involves the bromination of isoquinoline. The following diagram illustrates a general workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification start Isoquinoline Hydrochloride bromination Bromination with Br₂ in Nitrobenzene at ~180°C start->bromination reaction_mixture Reaction Mixture bromination->reaction_mixture extraction Extraction and Washing reaction_mixture->extraction distillation Distillation extraction->distillation product This compound distillation->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Context and Applications

This compound itself is not typically considered biologically active in its native form.[10] Its primary role in drug development and research is that of a key intermediate. The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the synthesis of a wide range of isoquinoline derivatives. These derivatives have shown potential in various therapeutic areas, including as anticancer agents. It is also utilized in the synthesis of pesticides.[1] The development of efficient and selective methods for the synthesis of this compound and its derivatives is an active area of research.[11]

References

An In-Depth Technical Guide to 4-Bromoisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinoline is a pivotal heterocyclic intermediate, distinguished by its versatile reactivity and significant role in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its critical application as a precursor in the development of targeted therapeutics, particularly focusing on its use in the synthesis of Polo-like kinase 1 (Plk1) inhibitors for oncology research. This document serves as an essential resource for scientists engaged in medicinal chemistry, process development, and cancer research, offering structured data, detailed methodologies, and visual representations of key chemical and biological pathways.

Core Identifiers and Physicochemical Properties

This compound is a light yellow crystalline solid that serves as a fundamental building block in organic synthesis. Its identity is established by a unique set of identifiers and characterized by specific physical and chemical properties, which are crucial for its handling, storage, and application in synthetic chemistry.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring accurate compound identification and retrieval from chemical databases.

Identifier TypeValue
CAS Number 1532-97-4[1][2]
Molecular Formula C₉H₆BrN[1][2]
Molecular Weight 208.05 g/mol [1][2]
IUPAC Name This compound
Synonyms 4-bromo-iso-quinoline, Isoquinoline (B145761), 4-bromo-
InChI InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
InChIKey SCRBSGZBTHKAHU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC=C2Br
EC Number 216-244-8
PubChem CID 73743
Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in chemical reactions and its storage requirements.

PropertyValue
Appearance Light yellow crystalline substance[1]
Melting Point 40-43 °C[1]
Boiling Point 280-285 °C[1]
Density 1.564 g/cm³[1]
Flash Point > 230 °F (> 110 °C)[1]
Purity Typically ≥99.0%[1]
Storage Store in a cool, dry, well-ventilated area away from heat and flames. Keep container tightly closed.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following sections provide detailed experimental protocols for two prevalent and effective methods: the direct bromination of isoquinoline and a palladium-catalyzed cyclization.

Method 1: Direct Bromination of Isoquinoline Hydrochloride

This classical method involves the electrophilic substitution of isoquinoline hydrochloride with bromine at elevated temperatures.

Reaction Scheme: Isoquinoline Hydrochloride + Br₂ → this compound + HCl

Materials:

Equipment:

  • Flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer.

Procedure:

  • Combine isoquinoline hydrochloride (33.3 g) and nitrobenzene (50 mL) in the reaction flask.

  • Heat the mixture to approximately 180°C while stirring to obtain a clear yellow solution.

  • Add bromine (35.2 g) dropwise to the solution over a period of 75 minutes using the dropping funnel. A smooth evolution of hydrogen chloride gas will be observed.

  • After the complete addition of bromine, continue heating and stirring the amber-red reaction mixture at 180°C.

  • Maintain the reaction at this temperature for approximately 4 hours and 45 minutes, by which time the evolution of hydrogen chloride will have nearly ceased and a thin slurry of crystals may have formed.

  • The product can be isolated from the reaction mixture through standard workup procedures including neutralization, extraction, and purification by distillation or crystallization.

Method 2: Palladium-Catalyzed Synthesis from 2-Alkynyl Benzyl (B1604629) Azides

This modern approach offers a selective synthesis route under milder conditions, catalyzed by a palladium complex.

Reaction Scheme: 2-Alkynyl Benzyl Azide (B81097) → this compound (in the presence of PdBr₂/CuBr₂/LiBr)

Materials:

  • 2-Alkynyl benzyl azide (e.g., 2-phenylethynyl benzyl azide, 0.3 mmol)

  • Palladium(II) bromide (PdBr₂, 5 mol%)

  • Copper(II) bromide (CuBr₂, 3 equivalents)

  • Lithium bromide (LiBr, 2 equivalents)

  • Acetonitrile (B52724) (CH₃CN, 5 mL)

Equipment:

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.).

  • Add acetonitrile (5 mL) to the vial.

  • Stir the mixture at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (B1210297) eluent system to yield the this compound product.

Application in Drug Discovery: A Precursor to Anticancer Agents

The bromine atom at the C-4 position of the isoquinoline ring makes this compound a highly valuable intermediate for introducing further molecular complexity through cross-coupling reactions. This is particularly relevant in the synthesis of kinase inhibitors for cancer therapy.

Role in the Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a key regulator of mitotic progression. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer drug development. Potent Plk1 inhibitors, such as Volasertib (BI 6727), have been developed, and their synthesis often utilizes substituted isoquinoline scaffolds. This compound serves as a critical starting material for building the core structure of these inhibitors.

The logical workflow for drug discovery, from a starting intermediate like this compound to a clinical candidate, is a multi-stage process involving chemical synthesis and biological evaluation.

G cluster_0 Chemical Synthesis & Optimization cluster_1 Biological Evaluation Start This compound (Starting Material) Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Start->Coupling Derivatization Further Functionalization & Scaffold Elaboration Coupling->Derivatization Library Compound Library Synthesis Derivatization->Library HTS High-Throughput Screening (Kinase Assays) Library->HTS Biological Testing Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Candidate Selection Lead->Preclinical Clinical Clinical Preclinical->Clinical Enters Clinical Trials

Drug Discovery Workflow using this compound.
Experimental Workflow: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid, a key step in the synthesis of many pharmaceutical agents.

G Start Start: Combine Reactants (this compound, Arylboronic Acid, Base, Catalyst) Inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) Start->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat Reaction Mixture (e.g., 90°C, 12-24h) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Reaction Workup (Cool, Dilute, Extract) Monitor->Workup Purify Purification (Flash Column Chromatography) Workup->Purify Product Final Product: 4-Arylisoquinoline Intermediate Purify->Product

Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 10 mL total volume).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the this compound is fully consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure 4-arylisoquinoline intermediate.

Mechanism of Action: Targeting Apoptosis in Cancer

While this compound itself is not the active therapeutic agent, the compounds derived from it, such as Plk1 inhibitors, exert their anticancer effects by inducing programmed cell death, or apoptosis. Inhibition of Plk1 disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic catastrophe ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_path Plk1_Inhibitor Plk1 Inhibitor (Derived from this compound) Plk1 Polo-like Kinase 1 (Plk1) Plk1_Inhibitor->Plk1 Inhibits Spindle Mitotic Spindle Formation Plk1->Spindle Promotes Arrest Mitotic Arrest (G2/M) Catastrophe Mitotic Catastrophe Arrest->Catastrophe Leads to Apoptosis Apoptosis Activation Catastrophe->Apoptosis Triggers

Logical Pathway from Plk1 Inhibition to Apoptosis.

The apoptotic cascade initiated by such mitotic stress involves a complex interplay of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This is a point-of-no-return, resulting in the release of cytochrome c and the formation of the apoptosome, which activates the caspase cascade, dismantling the cell in a controlled manner.

Conclusion

This compound is a compound of significant strategic importance in modern organic synthesis and drug discovery. Its well-defined properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, establish it as a premier building block for constructing complex heterocyclic molecules. The detailed synthetic protocols and experimental workflows provided in this guide offer a practical resource for researchers. Its demonstrated utility in the synthesis of potent anticancer agents, such as Plk1 inhibitors, underscores its relevance to the pharmaceutical industry. A thorough understanding of its chemistry and applications is essential for scientists aiming to develop the next generation of targeted therapies.

References

The Synthesis of 4-Bromoisoquinoline and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 4-position of the isoquinoline ring system creates a versatile synthetic handle, 4-bromoisoquinoline, which serves as a pivotal building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, detailed experimental protocols for key transformations, and a summary of their applications in medicinal chemistry, with a focus on their interaction with signaling pathways.

I. Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several distinct strategies, each with its own advantages and limitations. These methods range from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Direct Bromination of Isoquinoline

Direct electrophilic bromination of the isoquinoline nucleus can be a straightforward approach to introduce a bromine atom. However, controlling the regioselectivity can be challenging, often leading to mixtures of isomers.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[1][2] While not a direct route to this compound, it can be adapted by using appropriately substituted starting materials.

Bischler-Napieralski Reaction

Another fundamental method for isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides using a dehydrating agent.[3][4][5] Similar to the Pomeranz-Fritsch reaction, the synthesis of a 4-bromo-substituted isoquinoline would necessitate a starting material already bearing the bromine atom at the desired position.

Palladium-Catalyzed Synthesis from 2-Alkynyl Benzyl (B1604629) Azides

Modern synthetic methodologies offer more direct and selective routes to 4-bromoisoquinolines. One such method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This approach allows for the concomitant formation of the isoquinoline ring and the introduction of the bromine atom at the 4-position.[6]

II. Derivatization of this compound via Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to undergo a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents at the 4-position, facilitating the exploration of the chemical space for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, reacting this compound with boronic acids or their derivatives in the presence of a palladium catalyst and a base.[7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples this compound with a wide variety of amines.[11][12][13][14]

III. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives, providing a comparative overview of the different methodologies.

Table 1: Synthesis of this compound Derivatives via Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [6]

EntryProductYield (%)
1Ho-MeC₆H₄4-Bromo-3-(o-tolyl)isoquinoline72
2Hp-MeOC₆H₄4-Bromo-3-(4-methoxyphenyl)isoquinoline78
3Hp-NO₂C₆H₄4-Bromo-3-(4-nitrophenyl)isoquinolineTrace
4H2-Thiophene4-Bromo-3-(thiophen-2-yl)isoquinolineTrace
53-MeOC₆H₅4-Bromo-7-methoxy-3-phenylisoquinolineTrace

Table 2: Synthesis of 4-Bromoisoquinolin-1(2H)-one Derivatives via Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [6]

EntryProductYield (%)
1HC₆H₅4-Bromo-3-phenylisoquinolin-1(2H)-one38
2Ho-MeC₆H₄4-Bromo-3-(o-tolyl)isoquinolin-1(2H)-one42
3Hp-MeOC₆H₄4-Bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one81
4Hp-NO₂C₆H₄4-Bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one76
5H2-Thiophene4-Bromo-3-(thiophen-2-yl)isoquinolin-1(2H)-one57

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines from 2-Alkynyl Benzyl Azides[6]
  • To a solution of the 2-alkynyl benzyl azide (B81097) (0.3 mmol) in MeCN (5 mL) are added PdBr₂ (5 mol%), CuBr₂ (2 equiv.), and LiBr (3 equiv.).

  • The reaction mixture is stirred at 80 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired this compound derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound[15][16]
  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system (e.g., toluene (B28343)/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of this compound[17][18]
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound[12][13]
  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction tube and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the resulting arylamine by column chromatography.

V. Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the derivatization of this compound.

Synthesis_of_4_Bromoisoquinoline cluster_direct_bromination Direct Bromination cluster_palladium_catalyzed Palladium-Catalyzed Synthesis Isoquinoline Isoquinoline Br2 Br₂ Four_Bromo_DB This compound Br2->Four_Bromo_DB Lewis Acid Alkyne_Azide 2-Alkynyl Benzyl Azide Pd_Catalyst PdBr₂/CuBr₂/LiBr Four_Bromo_PC This compound Derivative Pd_Catalyst->Four_Bromo_PC Cyclization

Synthetic Routes to the this compound Core.

Derivatization_of_4_Bromoisoquinoline cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Four_Bromo This compound Suzuki_Reagent Ar-B(OH)₂ Sonogashira_Reagent R-C≡CH Buchwald_Reagent R¹R²NH Suzuki_Product 4-Arylisoquinoline Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 4-Alkynylisoquinoline Sonogashira_Reagent->Sonogashira_Product Pd/Cu Catalyst, Base Buchwald_Product 4-Amino-isoquinoline Buchwald_Reagent->Buchwald_Product Pd Catalyst, Base

Cross-Coupling Reactions for Derivatization.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

General Experimental Workflow for Synthesis.

VI. Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug development.[15][16]

Anticancer Activity

Many substituted isoquinolines exhibit potent cytotoxic properties against various cancer cell lines.[17][18] The planar aromatic core of the isoquinoline can intercalate with DNA, while strategically placed side chains can enhance binding affinity and solubility.[17] Some derivatives have shown activity against non-small cell lung cancer and leukemia cell lines.[17] The precise mechanisms of action are often multifaceted but can involve the inhibition of key enzymes such as topoisomerase II.[17]

Anti-inflammatory Activity

Certain isoquinoline derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[19] The inhibition of such signaling molecules is a key strategy in the development of treatments for inflammatory diseases.

Kinase Inhibition

The isoquinoline scaffold is a known "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets, including protein kinases. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of this compound derivatives as kinase inhibitors is an active area of research, with the potential to target specific signaling pathways implicated in disease progression.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Four_Bromo_Derivative This compound Derivative Four_Bromo_Derivative->Kinase_Cascade Inhibition

Inhibition of a Kinase Signaling Pathway.

VII. Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery and development. The synthetic routes outlined in this guide, coupled with the power of modern cross-coupling reactions, provide medicinal chemists with a robust platform for the rapid generation of diverse libraries of isoquinoline derivatives. The demonstrated biological activities of these compounds, particularly in the areas of oncology and inflammation, underscore the potential of the this compound scaffold in the development of next-generation therapeutics. Further exploration of the structure-activity relationships and the elucidation of their interactions with specific signaling pathways will undoubtedly pave the way for the discovery of novel and effective drug candidates.

References

4-Bromoisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromoisoquinoline

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as a crucial intermediate.

Core Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₆BrN[2][3]
Molecular Weight 208.05 g/mol [2][3]
CAS Number 1532-97-4[2][3][4]
Melting Point 40-43 °C[1]
Boiling Point 280-285 °C[1]
Density 1.564 g/cm³[1]
Flash Point >113 °C (>230 °F)[1]
Refractive Index 1.673[1]
Purity ≥97% to ≥99.0%[5][6]

Spectroscopic Data

Detailed spectroscopic data for this compound is available, which is crucial for its identification and characterization. Available data includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are available.[3][7]

  • Mass Spectrometry (MS) : GC-MS data has been recorded.[3][7]

  • Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available.[3][7]

  • Raman Spectroscopy : FT-Raman spectra have been documented.[3][7]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed methodologies from cited literature.

Synthesis via Bromination of Isoquinoline (B145761) Hydrochloride

This method involves the direct bromination of isoquinoline hydrochloride in a high-boiling solvent.

Materials:

Procedure:

  • A flask is equipped with a reflux condenser, dropping funnel, thermometer, and stirrer.

  • 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene are added to the flask.

  • The mixture is stirred and heated to approximately 180°C until a clear yellow solution is formed.[8]

  • 35.2 g (0.22 mole) of bromine is added dropwise to the solution over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.[8]

  • After the bromine addition is complete, the reaction mixture is maintained at about 180°C with continuous stirring.[8]

  • Heating and stirring are continued for several hours until the evolution of hydrogen chloride has practically ceased, which may take around 4 hours and 45 minutes.[8]

  • The product, this compound, can then be isolated from the reaction mixture.

Palladium-Catalyzed Electrocyclic Reaction of 2-Alkynyl Benzyl (B1604629) Azides

This modern synthetic route offers selectivity towards this compound or 4-bromoisoquinolone under different catalytic conditions.

Materials for this compound Synthesis:

  • 2-Alkynyl benzyl azide (B81097) (0.3 mmol)

  • Palladium(II) bromide (PdBr₂) (5 mol%)

  • Copper(II) bromide (CuBr₂) (3 equiv.)

  • Lithium bromide (LiBr) (2 equiv.)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • A mixture of the 2-alkynyl benzyl azide, PdBr₂, CuBr₂, and LiBr is prepared in acetonitrile.[9][10]

  • The mixture is stirred at the indicated reaction temperature (e.g., 80 °C) until the starting material is completely consumed, as monitored by TLC and GC analysis.[9]

  • Upon completion, the mixture is filtered and the solvent is evaporated.[9]

  • The resulting residue is purified by flash column chromatography using a hexane/ethyl acetate (B1210297) eluent to afford the this compound product.[9]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the role of this compound as a key chemical intermediate.

G cluster_0 Synthesis of this compound Start Starting Materials (e.g., Isoquinoline or 2-Alkynyl benzyl azide) Reaction Chemical Reaction (e.g., Bromination or Pd-catalyzed cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Distillation) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_1 Role as a Chemical Intermediate Intermediate This compound Pharma Pharmaceuticals (e.g., Anticancer agents) Intermediate->Pharma Further Synthesis Pesticides Pesticides Intermediate->Pesticides Further Synthesis FineChem Other Fine Chemicals Intermediate->FineChem Further Synthesis

Caption: Role of this compound as a versatile intermediate.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily substituted or used in cross-coupling reactions.[1]

  • Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of various medicinal compounds.[5] Its isoquinoline core is a structural motif found in numerous biologically active molecules. Research has indicated its potential in developing anticancer agents, with studies showing it can inhibit the growth of tumor cell lines and leukemia cells in vitro.[11] The proposed mechanism involves the inhibition of DNA synthesis and RNA transcription, leading to apoptosis.[11]

  • Pesticide Synthesis : In the agricultural sector, this compound is used as an intermediate for creating effective pest control agents.[5] The bromine atom enhances its reactivity, facilitating its incorporation into complex molecules with pesticidal properties.[5]

  • Fine Chemicals : Its versatility makes it a significant compound in the broader fine chemical industry for creating novel molecules with desired properties.[5]

References

Spectral Analysis of 4-Bromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromoisoquinoline, a key heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not explicitly available in search results. Predicted values suggest aromatic protons would appear between 7.5 and 9.0 ppm.

Note: While experimental spectra are available in databases, specific peak assignments with chemical shifts and coupling constants were not found in the provided search results. The assignments would correspond to the six aromatic protons on the isoquinoline (B145761) ring system.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Spectra are typically proton-decoupled to simplify the spectrum to a series of single peaks.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not explicitly available in search results. Predicted values suggest carbon signals would appear in the aromatic region (120-155 ppm), with the carbon bearing the bromine atom shifted to a different field.

Note: As with the ¹H NMR data, while the existence of the spectrum is confirmed[3], a detailed peak list was not available in the search results.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The tube is capped and gently agitated to ensure a homogenous solution.

Data Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon.

  • The acquired FIDs are Fourier transformed to generate the respective NMR spectra.

  • The spectra are phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a common technique is the "capillary cell: melt" method, where a thin film of the molten compound is prepared between two salt plates (e.g., KBr).[1]

Table 3: Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~850StrongC-Br stretch
900-675StrongAromatic C-H out-of-plane bending

Note: This table is based on characteristic absorption regions for the functional groups present in this compound. Specific peak values from an experimental spectrum were not available in the search results.

Experimental Protocol for FTIR Spectroscopy (Melt Method)
  • A small amount of crystalline this compound is placed on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • A second salt plate is placed on top of the sample.

  • The plates are gently heated on a hot plate until the sample melts and forms a thin, uniform film between the plates.

  • The plates are allowed to cool to room temperature.

  • The "sandwich" is mounted in the sample holder of the FTIR spectrometer.

  • A background spectrum of the empty beam path is recorded.

  • The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
209HighMolecular ion peak [M+2]⁺ (with ⁸¹Br isotope)
207HighMolecular ion peak [M]⁺ (with ⁷⁹Br isotope)
128High (often base peak)[M-Br]⁺, loss of a bromine radical
101Moderate[C₈H₅N]⁺, further fragmentation

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio at m/z 207 and 209 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] The base peak is often the fragment resulting from the loss of the bromine atom (m/z 128).[1]

Experimental Protocol for GC-MS

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

Data Acquisition:

  • A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

  • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Melt on KBr Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Workflow for Spectral Analysis of this compound.

References

A Technical Guide to the Solubility of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromoisoquinoline. Due to a lack of extensive quantitative solubility data in published literature, this document focuses on the foundational principles governing its solubility, qualitative observations, and a detailed experimental framework for its precise quantitative determination.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure is foundational in the development of various biologically active molecules and serves as a key intermediate in organic synthesis. Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and the development of novel therapeutics. The physicochemical properties of this compound, such as its melting point of 40-43 °C and boiling point of 280-285 °C, are well-documented[1][2].

Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[3][4]. This compound possesses a moderately polar nitrogen-containing heterocyclic ring system, but the bromine atom and bicyclic aromatic structure also contribute significant non-polar character.

Qualitative Solubility: Vendor information indicates that this compound is soluble in chloroform (B151607) and methanol[1]. This suggests it has an affinity for both polar protic (methanol) and polar aprotic (chloroform) solvents. As a weak organic base (predicted pKa of 3.30)[1], its solubility is expected to increase in acidic aqueous solutions due to the formation of a more soluble salt.

Quantitative Solubility Data: As of this guide's publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a range of common laboratory solvents is not readily available in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterPolar Protic25Data not availableData not available
MethanolPolar Protic25Data not availableData not available
EthanolPolar Protic25Data not availableData not available
AcetonePolar Aprotic25Data not availableData not available
ChloroformPolar Aprotic25Data not availableData not available
TolueneNon-Polar25Data not availableData not available
HexaneNon-Polar25Data not availableData not available
5% HCl (aq)Aqueous Acid25Data not availableData not available

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method [5][6]. This procedure measures the concentration of a solute in a saturated solution that is in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (crystalline solid, purity ≥97%)[7]

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). The mixture should be agitated vigorously for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours[6][8]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to permit the undissolved solid to settle[9].

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid (this compound) to Vial B Add Known Volume of Solvent A->B Step 1 & 2 C Seal Vial & Agitate in Shaker Bath (Constant Temp, 24-72h) B->C D Cease Agitation Allow Solid to Settle C->D Step 3 & 4 E Withdraw Supernatant & Filter (0.22 µm) D->E F Prepare Serial Dilutions of Filtered Sample E->F Step 5 G Quantify Concentration (e.g., HPLC, UV-Vis) F->G Step 6 & 7 Result Calculate Solubility (mg/mL or mol/L) G->Result Step 8

Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound is sparse, its structural characteristics suggest solubility in moderately polar organic solvents. For professionals in research and drug development, direct experimental determination is necessary for accurate and reliable data. The shake-flask method detailed in this guide provides a robust and universally accepted protocol for this purpose. The resulting data is fundamental for guiding synthesis, enabling efficient purification, and developing effective formulation strategies.

References

The Reactive Nature of the Bromine Atom in 4-Bromoisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromoisoquinoline scaffold is a pivotal building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C4 position renders it susceptible to a wide array of chemical transformations, providing a versatile handle for the introduction of diverse functionalities. This technical guide delves into the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of isoquinoline (B145761) is readily displaced through various palladium-catalyzed cross-coupling reactions. These transformations offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of 4-arylisoquinolines.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane (B91453)/H₂O (4:1)9012-2460-80[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene (B28343)/EtOH/H₂O801292Generic Protocol
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF1001685Generic Protocol

Experimental Protocol: Synthesis of 4-Phenylisoquinoline

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-phenylisoquinoline.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound (Ar-X) This compound (Ar-X) This compound (Ar-X)->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 4-alkynylisoquinolines.

Quantitative Data for Sonogashira Coupling of this compound

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1288Generic Protocol
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene70895Generic Protocol
1-HexynePdCl₂(dppf) (3)CuI (5)Cs₂CO₃DMF801675Generic Protocol

Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (B128534) (Et₃N, 3.0 mmol, 3.0 equiv.). Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(phenylethynyl)isoquinoline.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH R-C≡CH Cu(I)-C≡CR Cu(I)-C≡CR R-C≡CH->Cu(I)-C≡CR Base, Cu(I)X Cu(I)-C≡CR->Ar-Pd(II)-X(L2)

Sonogashira Coupling Catalytic Cycles
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a cornerstone for synthesizing 4-aminoisoquinoline (B122460) derivatives.

Quantitative Data for Buchwald-Hartwig Amination of this compound

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Morpholine (B109124)Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101891Generic Protocol
AnilinePd(OAc)₂ (2)BINAP (3)NaOt-BuDioxane1002485Generic Protocol
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1001288Generic Protocol

Experimental Protocol: Synthesis of 4-Morpholinoisoquinoline

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the mixture at 110 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain 4-morpholinoisoquinoline.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination [Ar-Pd(II)-X(L)(HNR'R'')]^+ [Ar-Pd(II)-X(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]^+->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' This compound (Ar-X) This compound (Ar-X) This compound (Ar-X)->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle
Other Cross-Coupling Reactions

The reactivity of this compound extends to other significant cross-coupling reactions, further broadening its synthetic utility.

Quantitative Data for Other Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst (mol%)ConditionsYield (%)Reference
Heck n-Butyl acrylate (B77674)Pd(OAc)₂ (2), PPh₃ (4)Et₃N, DMF, 100 °C, 24 h78Generic Protocol
Stille Tributyl(vinyl)tinPd(PPh₃)₄ (5)LiCl, Toluene, 110 °C, 16 h82Generic Protocol
Negishi Phenylzinc chloridePd(dppf)Cl₂ (3)THF, 65 °C, 12 h85Generic Protocol
Cyanation Zn(CN)₂Pd₂(dba)₃ (2), dppf (4)DMF, 120 °C, 8 h90[2]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (B44618) (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 1.5 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the coupled product.

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions due to the electron-rich nature of the isoquinoline ring, nucleophilic aromatic substitution (SNAr) at the C4 position can be achieved under specific conditions, particularly with strong nucleophiles. The presence of the nitrogen atom in the isoquinoline ring can activate the C4 position towards nucleophilic attack to some extent.

Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium methoxide (B1231860)-Methanol (B129727)100 (sealed tube)2445Generic Protocol
PiperidineK₂CO₃DMSO1504860Generic Protocol

Experimental Protocol: Synthesis of 4-Methoxyisoquinoline

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a solution of sodium methoxide in methanol (5 mL, prepared from sodium metal and dry methanol).

  • Reaction: Seal the tube and heat at 100 °C for 24 hours.

  • Work-up: Cool the tube, carefully open, and neutralize the mixture with dilute HCl. Extract with dichloromethane.

  • Purification: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain 4-methoxyisoquinoline.

General SNAr Mechanism

Conclusion

The bromine atom of this compound serves as a versatile and reactive handle for a multitude of synthetic transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, provide efficient and high-yielding routes to a vast array of 4-substituted isoquinolines. While less facile, nucleophilic aromatic substitution offers an alternative pathway for the introduction of certain heteroatom nucleophiles. The detailed protocols and quantitative data presented in this guide are intended to facilitate the rational design and execution of synthetic strategies targeting novel isoquinoline-based molecules for applications in drug discovery and materials science. Further exploration into optimizing reaction conditions and expanding the substrate scope for less common transformations will continue to enhance the synthetic utility of this important heterocyclic building block.

References

The Potential Biological Activities of 4-Bromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinoline, a halogenated derivative of the isoquinoline (B145761) scaffold, has emerged as a molecule of interest in medicinal chemistry and drug discovery. The isoquinoline core is a key structural motif in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its therapeutic efficacy and offering new avenues for synthetic derivatization. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its potential as an anticancer agent. While direct quantitative data for this compound is limited in publicly available literature, this document consolidates existing qualitative information and provides context through the activities of related isoquinoline derivatives. Detailed experimental protocols for relevant biological assays and synthetic procedures are also presented to facilitate further research and development in this area.

Introduction

The isoquinoline nucleus is a bicyclic aromatic heterocycle that forms the core of a wide range of natural alkaloids and synthetic compounds with diverse and potent biological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The strategic functionalization of the isoquinoline scaffold is a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular the introduction of a bromine atom, is a well-established method to enhance the biological activity of heterocyclic compounds[3]. This compound is recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents[4]. Preliminary studies suggest that this compound possesses anticancer properties, purportedly through the inhibition of DNA synthesis and RNA transcription, and the induction of apoptosis[5]. However, a detailed quantitative analysis of these activities and the underlying molecular mechanisms remain to be fully elucidated. This guide aims to summarize the available information on this compound and to provide the necessary technical details to support further investigation into its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are summaries of two common experimental protocols.

Bromination of Isoquinoline Hydrochloride

A detailed procedure for the synthesis of this compound from isoquinoline hydrochloride is described in the literature[6].

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

  • Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

  • Bromine Addition: To this solution, add 35.2 g (0.22 mole) of bromine dropwise over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.

  • Reaction Monitoring: After the complete addition of bromine, the reaction mixture will be a single-phase, amber-red solution. Continue heating at about 180°C with stirring. The formation of a thin slurry of crystals and a decrease in hydrogen chloride evolution indicates the progress of the reaction.

  • Reaction Completion: Continue heating and stirring for approximately 4 hours and 45 minutes, or until the evolution of hydrogen chloride has practically ceased.

  • Purification: The crude product can be purified by distillation under reduced pressure[7].

Palladium-Catalyzed Electrocyclic Reaction

An alternative method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides[8].

Experimental Protocol:

  • Reaction Mixture: In a suitable reaction vessel, combine the 2-alkynyl benzyl azide (B81097) (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.) in CH₃CN (5 mL).

  • Reaction Conditions: Stir the mixture at the indicated reaction temperature until the starting material is consumed, as monitored by TLC and GC analysis.

  • Work-up: Upon completion, filter the mixture and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography using a hexane/ethyl acetate (B1210297) solvent system to afford the desired this compound derivative[8].

Potential Biological Activities

While specific quantitative data for this compound is scarce, preliminary reports suggest it exhibits anticancer activity[5]. The proposed mechanisms of action include the inhibition of cell growth, induction of apoptosis, and interference with nucleic acid synthesis[5].

Anticancer Activity
Proposed Mechanisms of Action

The suggested mechanisms for the anticancer activity of this compound include:

  • Inhibition of DNA Synthesis and RNA Transcription: It is proposed that this compound may interfere with the processes of DNA replication and transcription, thereby halting cell proliferation[5]. This could potentially occur through DNA intercalation or inhibition of enzymes involved in nucleic acid synthesis.

  • Induction of Apoptosis: The compound is also suggested to induce programmed cell death, or apoptosis, in cancer cells[5].

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of in vitro assays are necessary. The following are detailed, generalized protocols for key experiments.

Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or antiproliferative effects of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or a relevant leukemia cell line) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the incorporation of the synthetic nucleoside BrdU into newly synthesized DNA.

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified period.

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Staining: Incubate the cells with a specific anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.

  • Detection: Quantify the amount of incorporated BrdU using a fluorometer, spectrophotometer, or by flow cytometry.

RNA Transcription Inhibition Assay (Click-iT™ RNA Alexa Fluor™ Imaging)

This assay visualizes newly synthesized RNA in cells.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • EU Labeling: Add 5-ethynyl uridine (B1682114) (EU) to the culture medium and incubate to allow its incorporation into nascent RNA.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Click-iT® Reaction: Perform the Click-iT® reaction by adding the Click-iT® reaction cocktail containing an Alexa Fluor® azide to the cells. The azide will react with the alkyne group of the incorporated EU.

  • Imaging: Visualize the newly synthesized RNA using fluorescence microscopy.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been identified. However, isoquinoline derivatives are known to affect various pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways. Further research is needed to determine if this compound acts on these or other signaling cascades.

A generalized workflow for investigating the effect of this compound on a signaling pathway is presented below.

G cluster_treatment Cell Treatment cluster_analysis Analysis cluster_outcome Outcome Determination CancerCells Cancer Cell Line Treatment Treat with this compound CancerCells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WesternBlot Western Blot Lysis->WesternBlot Analysis Analyze Key Pathway Proteins (e.g., p-Akt, p-ERK, IκBα) WesternBlot->Analysis PathwayModulation Determine Pathway Modulation (Activation/Inhibition) Analysis->PathwayModulation Phenotype Correlate with Cellular Phenotype (Apoptosis, Proliferation) PathwayModulation->Phenotype

Figure 1: A generalized workflow for investigating the impact of this compound on a cellular signaling pathway.

Data Summary

As of the current literature review, there is no specific quantitative data (e.g., IC50 values) available for the biological activities of this compound. The information is qualitative and suggestive of potential anticancer properties. The table below is provided as a template for future studies to populate.

Biological Activity Assay Cell Line Result (e.g., IC50) Reference
Antiproliferative ActivityMTT Assaye.g., HeLaData Not Available
Apoptosis InductionAnnexin V/PIe.g., JurkatData Not Available
DNA Synthesis InhibitionBrdU Incorporatione.g., A549Data Not Available
RNA Transcription InhibitionEU Incorporatione.g., MCF-7Data Not Available

Conclusion and Future Directions

This compound is a synthetically accessible compound with potential as an anticancer agent. Preliminary reports suggest that it can inhibit tumor cell growth, induce apoptosis, and interfere with nucleic acid synthesis. However, the current body of evidence lacks the quantitative data necessary to fully validate these claims and to advance this molecule into further stages of drug development.

Future research should focus on:

  • Quantitative Biological Evaluation: Performing dose-response studies using a panel of cancer cell lines to determine the IC50 values of this compound.

  • Mechanism of Action Studies: Utilizing the detailed experimental protocols provided in this guide to confirm and quantify its effects on apoptosis, DNA synthesis, and RNA transcription.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key cancer-related signaling pathways to identify its molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize its potency and selectivity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective anticancer drugs.

References

4-Bromoisoquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Bromoisoquinoline (CAS No. 1532-97-4). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.05 g/mol [3][4]
Appearance White to light yellow or beige solid/crystals[1]
Melting Point 39 - 44 °C (102.2 - 111.2 °F)[1][2]
Boiling Point 280 - 285 °C (536 - 545 °F)[1][4][5]
Flash Point > 110 °C (> 230 °F) - closed cup[1][4]
Density 1.564 g/cm³[5]

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

PPESpecificationSource
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1] Lab coat.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.

Handling and Storage

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or fumes.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep containers tightly closed when not in use.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store locked up.

  • Some sources recommend refrigeration (2-8°C).[4]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. If not breathing, give artificial respiration.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]

Fire-Fighting Measures

Extinguishing Media:

  • Suitable: Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1]

  • Unsuitable: No information available.[1]

Fire-Fighting Procedures:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

  • Use water spray to cool fire-exposed containers.

  • Prevent fire-extinguishing water from contaminating surface water or the ground water system.

Hazardous Combustion Products:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide gas

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Ensure adequate ventilation.[6]

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment (see Section 3).

Environmental Precautions:

  • Prevent product from entering drains, sewers, or waterways.

Methods for Cleaning Up:

  • Minor Spills: Sweep up the material, place it in a suitable, labeled container for disposal. Avoid generating dust.[6]

  • Major Spills: Alert the fire department. Contain the spill and collect the material as for a minor spill.

Experimental Protocols

Cited Experimental Methodologies:

While specific experimental protocols for the generation of the safety data presented are not detailed in the provided search results, the hazard classifications are based on standardized testing procedures recognized by regulatory bodies such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These typically involve in vivo or in vitro studies to assess acute toxicity, skin and eye irritation, and other potential health effects.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Accidental_Release_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediately Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Sweep Sweep Up Solid Material (Avoid Dust Generation) Contain->Sweep Collect Collect in Labeled Container Sweep->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling an accidental spill of this compound.

First_Aid_Workflow cluster_Routes Routes of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes for 15 mins Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Wash_Skin->Seek_Medical_Attention If irritation persists Flush_Eyes->Seek_Medical_Attention If irritation persists Fresh_Air->Seek_Medical_Attention If feeling unwell Rinse_Mouth->Seek_Medical_Attention If feeling unwell

Caption: First aid procedures for exposure to this compound.

References

4-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth overview of 4-Bromoisoquinoline, covering its commercial availability, key chemical properties, synthesis, and reactivity, with a focus on its application in synthetic chemistry and drug discovery.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with the compound being offered in quantities from grams to kilograms. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct CodePurityPack SizesAdditional Information
Sigma-Aldrich B7020298%10 g, 25 gCrystals, Storage: 2-8°C[1]
Thermo Scientific AC10715100098%1 gCrystalline Solid, White to Beige[2]
Biosynth FB03416-0.1 kg, 0.25 kg, 0.5 kg, 1 kgResearch Chemicals, Building Blocks[3]
Apollo Scientific OR14319≥95%5 g, 25 gIn Stock (UK)
Tokyo Chemical Industry B0930>98.0% (GC)10 g, 25 gWhite to Light yellow powder to crystal
Chem-Impex 44537≥ 98% (GC)10 g, 25 gVersatile chemical compound
Santa Cruz Biotechnology sc-224027--For proteomics research
Alkali Scientific B70202-10G-1 X 10 gMilliporeSigma® (Sigma-Aldrich)

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for this compound is provided below. This information is critical for safe handling, storage, and experimental design.

PropertyValueSource
CAS Number 1532-97-4[1]
Molecular Formula C₉H₆BrN[4]
Molecular Weight 208.05 g/mol [4]
Appearance White to Light yellow to Beige Crystalline Solid/Powder[2]
Melting Point 40-43 °C[1]
Boiling Point 280-285 °C[1]
Flash Point >110 °C (>230 °F)[5]
Density 1.564 g/cm³[2]
Solubility No information available[5]
Storage Temperature 2-8°C[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct bromination of isoquinoline (B145761). The following protocol is adapted from established procedures.[6]

Experimental Protocol: Bromination of Isoquinoline

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene (B124822)

  • Bromine

  • Flask with reflux condenser, dropping funnel, thermometer, and stirrer

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

  • Heat the mixture to approximately 180°C while stirring to obtain a clear yellow solution.

  • Over a period of 1 hour and 15 minutes, add 35.2 g (0.22 mole) of bromine dropwise using the dropping funnel. A smooth evolution of hydrogen chloride should be observed.

  • After the complete addition of bromine, continue heating and stirring the reaction mixture at 180°C.

  • After approximately 4 hours and 45 minutes of heating, the evolution of hydrogen chloride should nearly cease, and a thin slurry of crystals may form.

  • The reaction workup and purification would typically involve cooling the mixture, removing the nitrobenzene solvent (e.g., by steam distillation), neutralizing the mixture, and extracting the product with a suitable organic solvent, followed by purification techniques such as crystallization or column chromatography to isolate pure this compound.

A patent also describes a palladium-catalyzed method for the synthesis of 4-bromoisoquinolone and its derivatives from o-alkynyl benzyl (B1604629) azide, which can also yield this compound under specific conditions.[7]

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isoquinoline\nHydrochloride Isoquinoline Hydrochloride Reaction Mixture Reaction Mixture Isoquinoline\nHydrochloride->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture Nitrobenzene Nitrobenzene Nitrobenzene->Reaction Mixture Heating at 180°C Heating at 180°C Reaction Mixture->Heating at 180°C Solvent Removal Solvent Removal Heating at 180°C->Solvent Removal Neutralization Neutralization Solvent Removal->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Synthesis of this compound Workflow

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine substituent. It is frequently utilized in cross-coupling reactions to introduce the isoquinoline moiety into more complex molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Coupling Catalytic Cycle

Biological Activity and Drug Development Potential

This compound and its derivatives have garnered interest in the field of medicinal chemistry due to their potential biological activities. Some studies have indicated that certain derivatives possess anticancer properties. The proposed mechanism of action involves the inhibition of DNA and RNA synthesis, leading to the induction of apoptosis in cancer cells.[3] Its role as a key intermediate allows for the synthesis of diverse molecular frameworks, which are often essential for biological activity in drug discovery programs.[2]

This document serves as a foundational guide for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

A Technical Guide to Nucleophilic Substitution on Halogenated Isoquinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold is crucial for modulating pharmacological properties and developing novel therapeutic agents. Nucleophilic substitution on halogenated isoquinolines represents a cornerstone of synthetic strategy, enabling the introduction of diverse functionalities with high regioselectivity. This technical guide provides an in-depth overview of the core principles, reaction mechanisms, and key experimental methodologies for these transformations, with a focus on their application in modern drug discovery and development.

Core Principles & Mechanism

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic substitution on halogenated isoquinolines typically proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway is a two-step addition-elimination process. The reaction is facilitated by the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system, which is further enhanced by the electron-withdrawing effect of the nitrogen atom.

The mechanism involves:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The stability of this intermediate is paramount; the negative charge is effectively delocalized onto the electronegative nitrogen atom, which is key to the reaction's feasibility.

SNAr mechanism on a 1-haloisoquinoline.
Regioselectivity and Reactivity

In the isoquinoline ring system, nucleophilic attacks preferentially occur on the pyridine ring rather than the benzene (B151609) ring. For halogenated isoquinolines, the position of substitution is highly regioselective.

  • C1-Position: The C1 position is the most activated site for nucleophilic attack. A negative charge developed during the formation of the Meisenheimer intermediate can be directly delocalized onto the ring nitrogen, providing significant stabilization. Therefore, 1-haloisoquinolines are highly reactive substrates for SNAr reactions.

  • C3-Position: The C3 position is less reactive than C1 because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.

  • Benzene Ring Positions: Halogens on the benzene ring (positions 4, 5, 6, 7, 8) are generally unreactive towards classical SNAr conditions unless activated by other strong electron-withdrawing groups.

The reactivity of the leaving group typically follows the trend F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.

Key Methodologies and Reaction Scope

Classical SNAr with O-, N-, and S-Nucleophiles

The direct displacement of a halogen at the C1 position with common nucleophiles is a robust and widely used method. These reactions are typically performed by heating the substrate with the nucleophile in a polar aprotic solvent, often in the presence of a base to either generate the active nucleophile (e.g., from an alcohol or thiol) or to scavenge the HX byproduct.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For less reactive substrates (e.g., bromo- or chloroisoquinolines at positions other than C1) or for coupling with less nucleophilic amines, modern cross-coupling methods are indispensable. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. This method has a broad substrate scope and often proceeds under milder conditions with higher yields than classical methods, making it a vital tool in drug development.[1][2]

Data Presentation: Examples of Nucleophilic Substitution on Halogenated Isoquinolines
EntrySubstrateNucleophileConditionsYield (%)Ref.
18-Chloroisoquinoline-1-carbonitrileVarious AminesK₂CO₃, DMF, 80-120 °C, 4-24 hGood to Excellent[3]
26-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂, BINAP, Cs₂CO₃, THF, 70 °C, 16 h80% (Kiloscale)[1]
31-ChloroisoquinolineSodium MethoxideMethanol, RefluxHigh (Qualitative)[4]
48-Chloroisoquinoline-1-carbonitrileArylboronic Acid (Suzuki)Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100 °C, 8-16 hGood to Excellent[5]
51-BromoisoquinolineMorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C95%

Experimental Protocols

The successful execution of nucleophilic substitution reactions requires careful attention to reaction setup, inert atmosphere conditions (especially for catalytic reactions), and purification methods.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Haloisoquinoline, Nucleophile, Solvent, Base/Catalyst) inert 2. Establish Inert Atmosphere (N₂/Ar) reactants->inert heat 3. Heat to Target Temperature inert->heat monitor 4. Monitor Progress (TLC, LC-MS) heat->monitor quench 5. Cool & Quench monitor->quench extract 6. Aqueous Extraction quench->extract purify 7. Column Chromatography or Recrystallization extract->purify analyze 8. Characterization (NMR, MS, Purity) purify->analyze

A general experimental workflow for nucleophilic substitution.
Protocol 1: General SNAr with an Amine Nucleophile[3]

This protocol describes a general procedure for the reaction of a chloroisoquinoline derivative with an amine.

  • Reagents & Materials:

    • 8-Chloroisoquinoline-1-carbonitrile (1.0 eq)

    • Desired amine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification supplies

  • Procedure:

    • To a round-bottom flask, add 8-Chloroisoquinoline-1-carbonitrile, the desired amine, and potassium carbonate.

    • Add DMF as the solvent.

    • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen).

    • Stir the reaction for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-amino-substituted isoquinoline.[3]

Protocol 2: Kiloscale Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile[1]

This protocol demonstrates the scalability and efficiency of modern cross-coupling methods for pharmaceutical intermediate synthesis.

  • Reagents & Materials:

    • 6-Bromoisoquinoline-1-carbonitrile (1.0 eq, 2.5 kg)

    • (S)-3-Amino-2-methylpropan-1-ol (1.1 eq)

    • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.005 eq)

    • (±)-BINAP (0.0075 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Appropriately sized reactor

  • Procedure:

    • Charge the reactor with 6-bromoisoquinoline-1-carbonitrile, cesium carbonate, Pd(OAc)₂, and (±)-BINAP.

    • Inert the reactor atmosphere.

    • Add THF, followed by (S)-3-amino-2-methylpropan-1-ol.

    • Heat the mixture to 70 °C and stir for 16 hours.

    • Cool the reaction to room temperature and quench with water.

    • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., MTBE).

    • The product can be isolated via crystallization and further purified using techniques like treatment with thiol-capped silica gel to remove residual palladium.

    • This optimized process afforded the desired product in 80% yield on a multikilogram scale.[1]

Applications in Drug Discovery

The functionalization of halogenated isoquinolines via nucleophilic substitution is a powerful strategy in drug discovery. It allows for the rapid generation of compound libraries by introducing a wide array of chemical functionalities. This diversity is essential for exploring the structure-activity relationship (SAR) of a new chemical series.

  • Library Synthesis: By reacting a single halogenated isoquinoline intermediate with a diverse panel of nucleophiles (amines, alcohols, thiols), a library of analogues can be quickly synthesized for high-throughput screening.

  • Fine-Tuning Pharmacological Properties: This chemistry is critical during the lead optimization phase. Small changes to the substituents on the isoquinoline core can profoundly impact potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, this chemistry is used in the synthesis of potent kinase inhibitors, where specific interactions with the target protein are modulated by the installed substituents.[3]

Drug_Discovery_Workflow cluster_chem Chemistry Phase cluster_bio Biology & Development Phase start Halogenated Isoquinoline rxn Nucleophilic Substitution (SₙAr / Cross-Coupling) + Diverse Nucleophiles start->rxn lib Compound Library (Diverse Analogues) rxn->lib screen High-Throughput Screening (HTS) lib->screen hit Hit Identification screen->hit sar SAR & Lead Optimization hit->sar:f0 sar:f0->rxn Iterative Synthesis candidate Preclinical Candidate sar:f1->candidate

Application of isoquinoline chemistry in a drug discovery workflow.

Conclusion

Nucleophilic substitution on halogenated isoquinolines is a fundamental and versatile transformation in organic and medicinal chemistry. The high reactivity and regioselectivity of the C1 position make 1-haloisoquinolines ideal substrates for classical SNAr reactions. Furthermore, the advent of powerful palladium-catalyzed cross-coupling methods has significantly expanded the scope to include less reactive positions and a broader range of nucleophiles. For professionals in drug development, mastering these reactions is essential for the efficient synthesis of novel chemical entities, enabling the exploration of chemical space and the optimization of lead compounds into next-generation therapeutics.

References

theoretical studies on the electronic structure of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 4-Bromoisoquinoline

Introduction

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities. Understanding the electronic structure of these molecules is fundamental to elucidating their reactivity, stability, and potential as therapeutic agents. This compound, a substituted isoquinoline, presents a subject of significant interest for theoretical investigation due to the influence of the electron-withdrawing bromine atom on the aromatic system.

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure of this compound. It details the computational methodologies employed, presents key quantitative data derived from these studies, and visualizes the logical and experimental workflows. The content is primarily based on quantum chemical calculations, particularly Density Functional Theory (DFT), which offers a robust balance of computational cost and accuracy for such systems.[1]

Theoretical and Experimental Protocols

The primary theoretical approach for investigating the electronic structure of this compound is Density Functional Theory (DFT).[1] These computational studies are often complemented by experimental spectroscopic methods to validate the theoretical findings.

Computational Methodology

The theoretical calculations for this compound have been performed using various levels of theory to determine its structural and electronic properties.[1]

  • Software: Quantum chemical calculations are typically carried out using software packages like Gaussian 09.[2]

  • Methods: The most prominently used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] Calculations have also been performed using the MP2 (Møller-Plesset perturbation theory of the second order) method.[1]

  • Basis Sets: To accurately describe the electronic wavefunction, a range of basis sets have been employed, including Pople-style basis sets like 6-311++G and correlation-consistent basis sets such as cc-pVTZ. The LANL2DZ basis set has also been utilized.[1]

  • Geometry Optimization: The initial step in the computational process is the optimization of the molecular geometry to find the lowest energy conformation. The structural parameters from these optimized geometries are then used for subsequent calculations.[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[1]

  • NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate isotropic shielding and chemical shifts, which can then be compared with experimental ¹H and ¹³C NMR data.[1]

Experimental Validation

The theoretical results are validated by comparing them with experimental data.

  • Sample: The compound this compound for experimental analysis is typically obtained from chemical suppliers like Aldrich Chemicals.[1]

  • FTIR and FT-Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra are recorded to investigate the vibrational modes of the molecule. FTIR spectra are often recorded in the 4000–400 cm⁻¹ range using a KBr pellet method, while FT-Raman spectra are recorded in the 4000–100 cm⁻¹ range using a Nd:YAG laser source.[1]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded to understand the chemical environment of the protons and carbon atoms. These are typically performed on instruments like a Bruker HC400, using a solvent such as CDCl₃.[1]

Logical & Experimental Workflow Visualization

The following diagrams illustrate the workflow for the theoretical study and the relationship between computational and experimental approaches.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis cluster_validation 4. Validation A Define Molecular Structure of This compound B Geometry Optimization (DFT: B3LYP, MP2) A->B C Vibrational Frequency Calculation B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E NBO & GIAO-NMR Calculations B->E H Assign Vibrational Modes & NMR Shifts C->H G Analyze Electronic Properties & Reactivity D->G E->H F Analyze Structural Parameters I Compare with Experimental Data (FTIR, Raman, NMR) F->I G->I H->I

Caption: Workflow for the theoretical study of this compound.

Theory_Experiment_Relationship cluster_theory Theoretical Calculations (DFT) cluster_exp Experimental Measurements T_Geom Calculated Geometry (Bond Lengths, Angles) E_Diff Electron Diffraction Data T_Geom->E_Diff Comparison T_Vib Calculated Vibrational Frequencies E_Spec FTIR / FT-Raman Spectra T_Vib->E_Spec Comparison T_NMR Calculated NMR Chemical Shifts E_NMR ¹H & ¹³C NMR Spectra T_NMR->E_NMR Comparison T_Elec Electronic Properties (HOMO-LUMO Gap) E_UV UV-Vis Spectroscopy T_Elec->E_UV Correlation Result Validated Molecular Electronic Structure E_Diff->Result E_Spec->Result E_NMR->Result E_UV->Result

Caption: Logical relationship between theoretical and experimental methods.

Results and Discussion

Molecular Geometry

Quantum chemical calculations provide optimized geometrical parameters for this compound. The calculations show that the molecule is essentially planar, which is confirmed by dihedral angles of 180° for Br17–C4–C3–C2 and Br17–C4–C9–C10.[1] The introduction of the bromine atom causes some distortions in the C-C bond distances within the rings when compared to unsubstituted isoquinoline.[1] The calculated geometrical parameters obtained by DFT methods are generally in good agreement with available electron diffraction data for related molecules.[1]

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter B3LYP/6-311++G B3LYP/cc-pVTZ
Bond Lengths (Å)
C1-N2 1.313 1.312
N2-C3 1.371 1.370
C3-C4 1.378 1.378
C4-C9 1.423 1.423
C9-C1 1.417 1.417
C4-Br17 1.890 1.896
**Bond Angles (°) **
C1-N2-C3 117.1 117.1
N2-C3-C4 123.5 123.5
C3-C4-C9 119.4 119.4
C4-C9-C1 118.9 118.9
N2-C1-C9 121.1 121.1
C3-C4-Br17 124.2 124.2

Source: Compiled from data in V. Arjunan et al., 2013.[1]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[3] The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.[3]

For this compound, the HOMO-LUMO energy gap is calculated to be 0.1682 a.u. (approximately 4.58 eV), which indicates a stable molecule with moderate reactivity.[1] This energy gap is critical for understanding the charge transfer that can occur within the molecule.[1]

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_label Electron Acceptor (Electrophilic Attack) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)   Indicates Reactivity HOMO_label Electron Donor (Nucleophilic Attack)

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Table 2: Calculated Electronic Properties of this compound

Property Value (a.u.) Value (eV) Description
HOMO Energy (E_HOMO) -0.2335 -6.35 Represents the electron-donating ability.
LUMO Energy (E_LUMO) -0.0653 -1.78 Represents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 0.1682 4.58 Indicates chemical reactivity and kinetic stability.[1]

Source: Calculated from data in V. Arjunan et al., 2013.[1] (Note: Conversion 1 a.u. = 27.2114 eV)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular interactions, charge delocalization, and the stability of the molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. A key finding from the NBO analysis of this compound is the stabilization energy associated with the interaction between the C1-N2 bonding orbital and the C3-C4 antibonding orbital, which amounts to 22.63 kJ/mol.[1] This interaction contributes significantly to the overall stability of the molecular structure.

Table 3: Significant NBO Interactions in this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kJ/mol)
C1 - N2 C3 - C4* 22.63

Source: V. Arjunan et al., 2013.[1] (Note: * denotes an antibonding orbital)

Conclusion

Theoretical studies, primarily based on Density Functional Theory, provide a powerful and detailed framework for understanding the electronic structure of this compound. These computational methods yield valuable data on the molecule's geometry, the energies of its frontier molecular orbitals, and its intramolecular stability. The calculated HOMO-LUMO energy gap of approximately 4.58 eV indicates a molecule with high kinetic stability.[1] Furthermore, NBO analysis reveals significant electronic delocalization that contributes to this stability.[1] The close agreement between the theoretical predictions and experimental data from FTIR, FT-Raman, and NMR spectroscopy validates the computational models. This comprehensive understanding of the electronic properties of this compound is invaluable for researchers in medicinal chemistry and drug development, providing a rational basis for designing novel compounds with desired pharmacological activities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. In the context of medicinal chemistry and drug development, the isoquinoline (B145761) scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of this core, particularly at the 4-position, is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 4-bromoisoquinoline with various arylboronic acids, a key transformation for accessing 4-arylisoquinoline derivatives.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 4-arylisoquinoline product and regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of this compound

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of this compound and related aryl bromides, providing a comparative overview of catalysts, bases, solvents, and resulting yields.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane (B91453)/H₂O (4:1)10012-2460-80[1]
2Aryl BromidePhenylboronic acidPdCl₂(dppf) (10)Na₂CO₃ (2 M aq.)Toluene/Dioxane (4:1)854N/A[2]
3Aryl BromidePhenylboronic acidPd₂(dba)₃ (5) / PHOS ligand (10)CsF (10)THFRT12N/A[2]
45-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2225-80[3]
5Aryl HalideArylboronic acidPd(OAc)₂ (0.5)N/AWEB*RTVariesN/A[4]

*WEB = Water Extract of Banana. Note: While entry 5 presents a green chemistry approach, its direct applicability to this compound would require specific optimization. "N/A" indicates data not available in the cited source for the specific substrate.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on commonly employed conditions and can be adapted and optimized for specific substrates.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylisoquinoline product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)_Complex R-Pd(II)(X)L₂ Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (this compound) Oxidative_Addition->Pd(II)_Complex Pd(II)_Aryl_Complex R-Pd(II)(R')L₂ Pd(II)_Complex->Pd(II)_Aryl_Complex Transmetalation Transmetalation R'-B(OH)₂ (Arylboronic Acid) + Base Transmetalation->Pd(II)_Aryl_Complex Pd(II)_Aryl_Complex->Pd(0)L2 Pd(II)_Aryl_Complex->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R-R' (4-Arylisoquinoline) Product_Node R-R' (4-Arylisoquinoline) Pd(II)_Aryl_Complex->Product_Node Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Extract, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated 4-Arylisoquinoline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] Isoquinoline (B145761) and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and natural products. The functionalization of the isoquinoline nucleus is therefore of significant interest in medicinal chemistry and drug development. The Heck reaction of 4-bromoisoquinoline provides a direct and versatile method for the introduction of various alkenyl substituents at the C4 position, leading to a diverse range of novel isoquinoline derivatives with potential therapeutic applications.

These application notes provide a detailed overview of the Heck reaction conditions applicable to this compound, including a summary of typical reaction parameters, a general experimental protocol, and a visualization of the catalytic cycle and experimental workflow.

Reaction Parameters and Data Presentation

The successful execution of the Heck reaction is contingent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, solvent, and reaction temperature. While specific optimal conditions can vary depending on the nature of the alkene coupling partner, the following table summarizes representative conditions for the Heck reaction of this compound based on general protocols for aryl bromides.[3][4] It is important to note that empirical optimization is often necessary to achieve the best results for a specific transformation.

Table 1: Representative Heck Reaction Conditions for this compound

ParameterTypical ConditionsNotes
Palladium Precursor Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%. Other common precursors include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.
Ligand PPh₃ (Triphenylphosphine)2-10 mol%. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can also be effective.[3]
Base Et₃N (Triethylamine)1.5-3.0 equivalents. Other common bases include K₂CO₃, NaOAc, and bulky amines like DIPEA.[3]
Solvent DMF (N,N-Dimethylformamide)Anhydrous and degassed. Other suitable solvents include NMP, DMAc, and acetonitrile.
Alkene Coupling Partner Styrene, Acrylates, etc.1.1-2.0 equivalents. Electron-deficient alkenes are generally more reactive.
Temperature 80-140 °CReaction temperature is a critical parameter that often requires optimization.[3]
Reaction Time 4-24 hoursMonitored by TLC or GC/LC-MS.
Yield Moderate to ExcellentHighly dependent on the specific substrates and optimized conditions.

Experimental Protocols

The following is a general experimental protocol for the Heck reaction of this compound with an alkene (e.g., styrene). This protocol should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive flow of inert gas, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-alkenylisoquinoline.

Visualizations

Diagram 1: General Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactants Reactants: This compound Alkene Setup Combine in Schlenk Flask Reactants->Setup Catalyst Catalyst System: Pd(OAc)₂ + Ligand Catalyst->Setup Base_Solvent Base & Solvent: Et₃N, DMF Base_Solvent->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Heat Heat & Stir (80-140 °C) Inert->Heat Workup Aqueous Work-up Heat->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the Heck reaction of this compound.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)Br Pd0->PdII_Aryl A A Oxidative Addition A->PdII_Aryl PdII_Alkene [L₂Pd(II)(Aryl)(Alkene)]Br PdII_Aryl->PdII_Alkene B B Alkene Coordination B->PdII_Alkene PdII_Alkyl L₂Pd(II)(Alkyl)Br PdII_Alkene->PdII_Alkyl C C Migratory Insertion PdII_Hydride [L₂Pd(II)(H)Br] PdII_Alkyl->PdII_Hydride D Product Product (4-Alkenylisoquinoline) PdII_Alkyl->Product D β-Hydride Elimination PdII_Hydride->Pd0 E E Reductive Elimination BaseH [Base-H]⁺Br⁻ E->BaseH Base Base Base->E ArylBr This compound ArylBr->A Alkene Alkene Alkene->B

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Synthesis of 4-Arylisoquinolines using 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. The functionalization of the isoquinoline core, particularly at the C4-position with aryl groups, is of great interest in medicinal chemistry and drug development for the generation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 4-arylisoquinolines commencing from the readily available starting material, 4-bromoisoquinoline. The primary focus is on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. In the context of this application, this compound serves as the organic halide, and a variety of arylboronic acids are employed as the organoboron coupling partners. This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, allowing for the synthesis of a diverse library of 4-arylisoquinolines.

The general transformation is depicted below:

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

The following table summarizes the reaction conditions and yields for the synthesis of various 4-arylisoquinolines from this compound using the Suzuki-Miyaura cross-coupling reaction.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane (B91453)/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (3:1)100892
34-Methylphenylboronic acid (p-tolylboronic acid)Pd(PPh₃)₄ (5)K₃PO₄DME801688
42-Methylphenylboronic acid (o-tolylboronic acid)Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901875
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF110678
64-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901282
73,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O (3:1)1001089

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids using Pd(PPh₃)₄

This protocol provides a general method for the synthesis of 4-arylisoquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylisoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Microwave vial

  • Magnetic stirrer

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (2.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd This compound (Ar-Br) PdII Ar-Pd(II)L₂-Br (Palladium(II) Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Arylboronic Acid (Ar'-B(OH)₂) + Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product 4-Arylisoquinoline (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 4-arylisoquinolines via Suzuki-Miyaura coupling.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic Acid - Base start->reactants inert Establish Inert Atmosphere reactants->inert catalyst Add Palladium Catalyst & Solvent inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated 4-Arylisoquinoline purification->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 4-arylisoquinolines from this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient generation of diverse libraries of these important heterocyclic compounds for further investigation. The mild conditions and broad substrate scope make this a preferred method for the late-stage functionalization of complex molecules.

Application Notes and Protocols for 4-Bromoisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique chemical properties, particularly the reactivity of the bromine atom at the C4 position, make it an ideal scaffold for the introduction of various functional groups through cross-coupling reactions. This allows for the exploration of diverse chemical space in the quest for novel therapeutic agents.[2] Isoquinoline (B145761) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[4][5][6][7]

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, detailing synthetic protocols for key transformations and methodologies for evaluating the biological activity of its derivatives.

Synthetic Applications of this compound

The bromine atom at the C4 position of the isoquinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile synthesis of diverse derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used to synthesize 4-aryl and 4-heteroarylisoquinolines, which are scaffolds for various kinase inhibitors and other therapeutic agents.

Experimental Protocol: Synthesis of 4-Phenylisoquinoline via Suzuki-Miyaura Coupling

  • Materials:

  • Procedure:

    • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

    • Add triphenylphosphine (0.04 mmol) as the ligand.

    • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-phenylisoquinoline.

  • Expected Yield: 70-90%

Heck Coupling

The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 4-alkenylisoquinolines. These derivatives can serve as intermediates for further functionalization or as bioactive molecules themselves.[8][9][10]

Experimental Protocol: Synthesis of Methyl (E)-3-(isoquinolin-4-yl)acrylate via Heck Coupling [8]

  • Materials:

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

    • Add triethylamine (2.0 mmol) and acetonitrile (5 mL).

    • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography on silica gel.

  • Expected Yield: 60-80%

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 4-alkynylisoquinolines by reacting this compound with a terminal alkyne. This reaction is valuable for introducing a linear, rigid alkyne linker, which can be a key structural element in various pharmacologically active compounds.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline via Sonogashira Coupling

  • Materials:

  • Procedure:

    • To a flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

    • Add dry, degassed tetrahydrofuran (5 mL) and triethylamine (2 mL).

    • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

  • Expected Yield: 75-95%

Biological Applications and Evaluation Protocols

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology as kinase and PARP inhibitors.

Anticancer Activity: Kinase Inhibition

Many 4-substituted isoquinoline derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
PhenylaminoisoquinolinequinonesVarious Cancer Cell Lines0.5 - 3.1 µM[1]
Isoquinoline-tethered QuinazolinesEGFR150 - 350[1]
Isoquinoline-tethered QuinazolinesHER221 - 45[1]
Pyrazolo[3,4-g]isoquinolinesHaspin57 - 66[6][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [1][6][11]

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant target kinase (e.g., EGFR, HER2)

    • Kinase-specific substrate peptide

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound-derived test compounds

    • 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add the test compound at various concentrations.

      • Add the kinase and its specific substrate to the wells.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that target the DNA repair pathway. Isoquinoline and its derivatives have been explored as scaffolds for the development of PARP inhibitors.

Compound ClassIC₅₀ (nM)Reference
Quinoxaline Derivatives (for comparison)2.31 - 57.35[2]

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric) [2]

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD⁺

    • Activated DNA

    • Streptavidin-HRP

    • Chemiluminescent HRP substrate

    • This compound-derived test compounds

  • Procedure:

    • Reaction Setup: To the histone-coated wells, add PARP-1 enzyme, activated DNA, biotinylated NAD⁺, and the test compound at various concentrations.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 catalyzed reaction to occur.

    • Detection:

      • Wash the plate to remove unreacted components.

      • Add Streptavidin-HRP and incubate for 1 hour.

      • Wash the plate again.

      • Add the chemiluminescent HRP substrate.

    • Data Acquisition: Immediately read the luminescence on a plate reader.

    • Data Analysis: The signal intensity is proportional to the amount of biotinylated PAR incorporated, which reflects PARP-1 activity. Calculate the percent inhibition and IC₅₀ values as described for the kinase assay.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability [1][12][13][14]

  • Materials:

    • Human cancer cell line (e.g., HeLa, BGC823)[15]

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

CompoundHeLa IC₅₀ (µM)BGC823 IC₅₀ (µM)
1f 10.188.32
2i 7.154.65
Gefitinib (Control)>20>20

Signaling Pathway and Workflow Diagrams

Synthetic_Workflow_from_4_Bromoisoquinoline

Kinase_Inhibitor_Screening_Workflow

PARP_Inhibition_Signaling

Conclusion

This compound is an invaluable building block in medicinal chemistry, providing a versatile platform for the synthesis of diverse molecular architectures. The application of modern cross-coupling reactions allows for the efficient generation of libraries of 4-substituted isoquinolines. As demonstrated, these derivatives have shown significant potential as anticancer agents through the inhibition of key cellular targets like kinases and PARPs. The protocols and data presented herein serve as a guide for researchers to synthesize, evaluate, and optimize novel this compound-based compounds for drug discovery and development.

References

Application Notes and Protocols for the N-alkylation of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Modification of the isoquinoline core is a key strategy in medicinal chemistry and drug development to modulate biological activity, solubility, and other pharmacokinetic properties. N-alkylation of the isoquinoline nitrogen to form quaternary isoquinolinium salts introduces a permanent positive charge, which can significantly alter the molecule's interaction with biological targets. This document provides a detailed experimental procedure for the N-alkylation of 4-bromoisoquinoline, a versatile intermediate for further functionalization via cross-coupling reactions at the C4-position.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This reaction, often referred to as quaternization, results in the formation of a stable N-alkyl-4-bromoisoquinolinium salt.

General reaction scheme for N-alkylation of this compound

Experimental Protocols

This section details a general protocol for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile or DMF.

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will vary depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction (as indicated by the consumption of the starting material by TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, the product can often be precipitated by the addition of diethyl ether to the reaction mixture.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified N-alkyl-4-bromoisoquinolinium salt under vacuum.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative, illustrative data for the N-alkylation of this compound with common alkylating agents. Note: The presented yields and reaction times are typical for such reactions and may require optimization for specific experimental setups.

EntryAlkylating AgentProductSolventTemp. (°C)Time (h)Illustrative Yield (%)
1Methyl Iodide4-Bromo-2-methylisoquinolin-2-ium iodideCH₃CN601292
2Ethyl Bromide4-Bromo-2-ethylisoquinolin-2-ium bromideDMF802485
3Benzyl Bromide4-Bromo-2-benzylisoquinolin-2-ium bromideCH₃CN701888

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_alkyl_halide Add Alkyl Halide dissolve->add_alkyl_halide heat_reaction Heat Reaction Mixture (50-80 °C) add_alkyl_halide->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc cool_reaction Cool to Room Temperature monitor_tlc->cool_reaction Reaction Complete isolate_product Isolate Product (Filtration or Precipitation) cool_reaction->isolate_product wash_product Wash with Diethyl Ether isolate_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product characterize Characterize Product (NMR, MS) dry_product->characterize end End characterize->end

Workflow for N-Alkylation of this compound
Signaling Pathway Context

N-alkylated isoquinolinium salts are often investigated for their potential as bioactive compounds. For instance, they may act as inhibitors of enzymes such as kinases by interacting with the ATP-binding pocket. The diagram below represents a generalized signaling pathway where such a compound might exert its effect.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor N-Alkyl-4-bromoisoquinolinium Salt (Potential Inhibitor) inhibitor->raf

Potential Kinase Inhibition Pathway

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4-Bromoisoquinoline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended as a robust starting point for researchers and professionals in drug development and quality control for the quantification and purity assessment of this compound. The protocol outlines the necessary reagents, instrumentation, and a comprehensive workflow from sample preparation to data analysis. Additionally, it details the steps required for method validation to ensure compliance with regulatory standards.

Introduction

This compound is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound in research and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] This application note describes a reverse-phase HPLC method that can be readily implemented and validated.

Experimental Apparatus and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis or DAD Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile (B52724) with 0.1% Phosphoric Acid (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid.[3]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Experimental Protocols

Reagent and Sample Preparation

3.1.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

3.1.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate the sample solution for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase & Reagent Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Preparation standard_prep->sample_prep system_prep HPLC System Equilibration injection Inject Standards & Samples system_prep->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Peak Integration & Quantification detection->integration report Generate Report integration->report

Figure 1: General workflow for the HPLC analysis of this compound.

Method Validation

To ensure the reliability and accuracy of the analytical data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked placebo sample to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions over a defined concentration range and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), which are evaluated by analyzing multiple preparations of a homogeneous sample and expressing the results as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[4]

The relationship between these key validation parameters is illustrated in the diagram below.

Validation_Parameters MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Figure 2: Key parameters for HPLC method validation.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]
Linear Regression Equation [Insert Equation]

Table 4: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
Low (80%)[Insert Value][Insert Value][Insert Value][Insert Value]
Medium (100%)[Insert Value][Insert Value][Insert Value][Insert Value]
High (120%)[Insert Value][Insert Value][Insert Value][Insert Value]

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD) [Insert Value]
Limit of Quantitation (LOQ) [Insert Value]

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the analysis of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water allows for the effective separation and quantification of the analyte. The detailed protocol for sample preparation, instrument setup, and method validation will enable researchers and drug development professionals to implement this method for quality control and research purposes, ensuring the integrity of their results.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 4-bromoisoquinoline, a key intermediate in the production of pharmaceuticals and pesticides.[1] The document outlines several synthetic methodologies, including classical direct bromination and modern palladium-catalyzed cyclization reactions. Quantitative data is presented in structured tables for straightforward comparison of reaction parameters and outcomes. Detailed experimental procedures and purification methods are also provided.

Physical and Chemical Properties

PropertyValue
CAS Number 1532-97-4[1]
Molecular Formula C9H6BrN[1]
Molecular Weight 208.06 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 40-43 °C[1]
Boiling Point 280-285 °C[1]
Density 1.564 g/cm³[1]
Purity Typically ≥98.0%

Synthetic Methodologies

Two primary approaches for the synthesis of this compound are detailed below: direct bromination of isoquinoline (B145761) and palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl (B1604629) azides.

Method 1: Direct Bromination of Isoquinoline Hydrochloride

This classical method involves the direct bromination of isoquinoline hydrochloride at elevated temperatures.

ParameterValueReference
Starting Material Isoquinoline Hydrochloride[2]
Reagent Bromine[2]
Solvent Nitrobenzene[2]
Reaction Temperature ~180 °C[2]
Reaction Time 4 hours 45 minutes[2]
Scale 0.20 mole[2]
  • Reaction Setup : In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.[2]

  • Heating : Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.[2]

  • Bromine Addition : Over a period of 1 hour and 13 minutes, add 35.2 g (0.22 mole) of bromine dropwise through the dropping funnel. The evolution of hydrogen chloride should be smooth throughout the addition.[2]

  • Reaction Monitoring : After the bromine addition is complete, continue heating and stirring the amber-red solution at about 180°C. The formation of a thin slurry of crystals will be observed after approximately 3 hours and 15 minutes, at which point the evolution of hydrogen chloride will slow down.[2]

  • Completion : The reaction is considered complete when the evolution of hydrogen chloride has practically ceased, which occurs after approximately 4 hours and 45 minutes of heating.[2]

  • Work-up and Purification : The protocol for work-up and purification from the reaction mixture is not detailed in the source but would typically involve cooling the reaction mixture, quenching excess bromine, extraction, and purification by distillation or crystallization.

Method 2: Palladium-Catalyzed Intramolecular Cyclization

This modern approach utilizes a palladium catalyst for the intramolecular cyclization of an o-alkynyl benzyl azide (B81097) to selectively synthesize this compound.[3][4]

ParameterValueReference
Starting Material 2-Alkynyl benzyl azides[4]
Catalyst System PdBr2 / CuBr2 / LiBr[4]
Solvent MeCN[4]
Reaction Temperature 80 °C[4]
Isolated Yield Up to 83% (for derivatives)[3]
  • Starting Material Synthesis : The required o-alkynyl benzyl azide precursors can be prepared from the corresponding o-iodobenzyl bromide. This involves a reaction with sodium azide to form o-iodobenzyl azide, followed by a Sonogashira coupling with a terminal alkyne.[3]

  • Reaction Setup : In a suitable reaction vessel, combine the 2-alkynyl benzyl azide (0.3 mmol), PdBr2 (5 mol%), CuBr2 (3 equiv.), and LiBr (2 equiv.) in MeCN (5 mL).[4]

  • Reaction : Heat the reaction mixture at 80 °C.[4]

  • Work-up and Purification : After the reaction is complete, the mixture is cooled and subjected to a standard work-up procedure, which typically involves extraction with an organic solvent like ethyl acetate (B1210297).[3] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the this compound product.[3]

Large-Scale Purification

For large-scale production, purification of this compound is a critical step to achieve the desired purity (typically ≥99.0%).[1] The primary methods employed are distillation and crystallization.

Protocol for Large-Scale Purification
  • Initial Extraction and Work-up : Following the synthesis, the crude reaction mixture is worked up. This may involve quenching the reaction, neutralizing any acids, and performing a liquid-liquid extraction to separate the product into an organic layer.[5]

  • Solvent Removal : The organic solvent is removed by distillation, initially at atmospheric pressure and then under reduced pressure to obtain the crude this compound.

  • Fractional Distillation : The crude product is subjected to fractional vacuum distillation.[5] For example, this compound can be distilled at a temperature of 120-125 °C under a vacuum of 4 mm Hg.[5] This step is effective at removing non-volatile impurities and unreacted starting materials with significantly different boiling points.

  • Crystallization : If further purification is required, the distilled this compound can be recrystallized from a suitable solvent. The choice of solvent will depend on the impurity profile.

  • Drying : The purified crystalline product is then dried under vacuum to remove any residual solvent.

Diagrams

Synthesis_Method_1 cluster_reactants Reactants isoquinoline_hcl Isoquinoline Hydrochloride reaction_conditions ~180 °C isoquinoline_hcl->reaction_conditions bromine Bromine bromine->reaction_conditions nitrobenzene Nitrobenzene (Solvent) nitrobenzene->reaction_conditions product This compound reaction_conditions->product

Caption: Direct Bromination of Isoquinoline Hydrochloride.

Synthesis_Method_2 cluster_reactants Reactants o_alkynyl_benzyl_azide o-Alkynyl Benzyl Azide reaction_conditions 80 °C o_alkynyl_benzyl_azide->reaction_conditions catalyst_system PdBr2 / CuBr2 / LiBr catalyst_system->reaction_conditions solvent MeCN (Solvent) solvent->reaction_conditions product This compound reaction_conditions->product

Caption: Palladium-Catalyzed Intramolecular Cyclization.

Experimental_Workflow start Reaction Setup reaction Chemical Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Distillation / Chromatography) concentration->purification final_product Pure this compound purification->final_product

Caption: General Experimental Workflow for Synthesis and Purification.

References

Application Note: Purification of 4-Bromoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-Bromoisoquinoline, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. The described method effectively removes impurities, yielding a product with high purity suitable for downstream applications. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic building block whose purity is critical for the successful synthesis of various target molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor. This document outlines a systematic approach to solvent selection and provides a step-by-step protocol for the efficient purification of this compound.

Data Presentation

Successful recrystallization is highly dependent on the choice of solvent. The following table summarizes the key physical properties of this compound and provides a list of candidate solvents for recrystallization based on general principles for similar aromatic compounds.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆BrN[1]
Molecular Weight208.05 g/mol [1]
AppearanceWhite to light yellow crystalline solid[2]
Melting Point40-43 °C[2]
Boiling Point280-285 °C[2]

Table 2: Recommended Solvent Systems for Recrystallization Screening

Solvent/Solvent SystemRationaleBoiling Point (°C)
Ethanol/Water"Good" solvent (ethanol) and "poor" solvent (water) system is effective for many aromatic compounds.78 (Ethanol)
Hexane/Ethyl AcetateA non-polar/polar aprotic mixture often used for compounds with intermediate polarity.69 (Hexane) / 77 (Ethyl Acetate)
IsopropanolA common solvent for recrystallization with a suitable boiling point.82
TolueneCan be effective for aromatic compounds, but its high boiling point requires caution.111

Experimental Protocols

This section details the procedure for selecting an appropriate recrystallization solvent and the subsequent purification of this compound.

Protocol 1: Solvent System Selection
  • Initial Solubility Tests:

    • Place approximately 20-30 mg of crude this compound into four separate small test tubes.

    • To each test tube, add 0.5 mL of a different solvent from Table 2 (start with pure solvents first, e.g., ethanol, hexane, ethyl acetate, isopropanol).

    • Observe the solubility at room temperature by gentle agitation. An ideal solvent will show low solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

    • If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath. Observe for crystal formation. A good solvent will yield a significant amount of crystalline precipitate.

  • Solvent Pair (Co-solvent) System Evaluation (if a single solvent is not ideal):

    • If a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble or sparingly soluble even when hot) are identified, a solvent pair can be used. For example, Ethanol (good) and Water (poor).

    • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until a slight turbidity (cloudiness) persists.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable solvent system has been identified (e.g., Ethanol/Water).

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip to the flask.

    • In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring and heating until the this compound just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if decolorizing charcoal or insoluble impurities are present):

    • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the funnel and the receiving Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with a piece of filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent of a pair) to remove any adhering mother liquor.

    • Ensure the wash solvent is cold to minimize the loss of the purified product.

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point of this compound.

  • Analysis:

    • Determine the weight of the purified product and calculate the percent recovery.

    • Measure the melting point of the recrystallized this compound. A sharp melting point close to the literature value (40-43 °C) is indicative of high purity.[2]

Visualization

The following diagram illustrates the logical workflow of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities or Charcoal Present? dissolve->hot_filtration_q hot_filtration 2. Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool 3. Cool Solution Slowly hot_filtration_q->cool No hot_filtration->cool crystallization 4. Crystal Formation cool->crystallization vacuum_filtration 5. Vacuum Filtration (Collect Crystals) crystallization->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Purified Crystals wash->dry end End: Pure This compound dry->end

Caption: Workflow for the purification of this compound.

References

Application of 4-Bromoisoquinoline in Organic Electronics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-bromoisoquinoline as a foundational building block in the synthesis of novel materials for organic electronics. While direct applications of this compound are limited, its true value lies in its utility as a versatile precursor for creating advanced organic semiconductors. The bromine atom at the 4-position serves as a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of functional groups to tailor the electronic and photophysical properties of the resulting isoquinoline (B145761) derivatives.

This guide presents a hypothetical case study of a this compound derivative, 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline , conceptualized for use in an Organic Light-Emitting Diode (OLED). The following sections detail the synthesis, device fabrication, and projected performance of this example compound, providing researchers with a practical framework for developing new isoquinoline-based materials for next-generation electronic devices.

Hypothetical Case Study: 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline as a Blue Emitter in OLEDs

In this section, we explore the synthesis and application of a novel, hypothetical blue-emitting material derived from this compound. The target molecule, 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline, is designed to leverage the electron-deficient nature of the isoquinoline core and the electron-rich, rigid structure of the fluorene (B118485) moiety to achieve efficient blue emission.

Quantitative Data Summary

The projected performance characteristics of a multi-layer OLED device incorporating 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline as the emissive layer are summarized in the table below. This data is illustrative and based on typical performance metrics for similar classes of organic emitters.

ParameterValue
Device Architecture ITO / NPB (40 nm) / TCTA (10 nm) / Emitter (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Turn-on Voltage (V) 3.2
Maximum Luminance (cd/m²) @ 8V 8,500
Current Efficiency (cd/A) @ 1000 cd/m² 5.8
Power Efficiency (lm/W) @ 1000 cd/m² 4.5
External Quantum Efficiency (EQE) (%) 5.2
CIE Coordinates (x, y) (0.15, 0.18)
Peak Emission Wavelength (nm) 468

Experimental Protocols

A. Synthesis of 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline

This protocol describes a plausible synthetic route to the target compound via a Suzuki cross-coupling reaction.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 4.8 mmol), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.3 g, 5.2 mmol), palladium(II) acetate (0.054 g, 0.24 mmol), and triphenylphosphine (0.25 g, 0.96 mmol).

  • Solvent and Base Addition: Add toluene (30 mL), ethanol (15 mL), and a 2 M aqueous solution of potassium carbonate (15 mL).

  • Reaction Execution: Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 24 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:dichloromethane gradient (starting with 100% hexane) to yield the pure product, 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline.

B. Fabrication of a Multi-Layer OLED Device

This protocol outlines the fabrication of a vapor-deposited OLED device using the synthesized emitter.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

  • 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline (Emitter)

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition: Load the cleaned ITO substrate into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.

  • Sequentially deposit the following layers onto the ITO substrate:

    • Hole Injection Layer (HIL): 40 nm of NPB at a deposition rate of 1-2 Å/s.

    • Hole Transporting Layer (HTL): 10 nm of TCTA at a deposition rate of 1 Å/s.

    • Emissive Layer (EML): 20 nm of 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline at a deposition rate of 1 Å/s.

    • Electron Transporting Layer (ETL): 30 nm of TPBi at a deposition rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): 1 nm of LiF at a deposition rate of 0.1-0.2 Å/s.

  • Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode at a deposition rate of 5-10 Å/s.

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_process Purification cluster_end Final Product This compound This compound Reaction_Vessel Reaction Flask Toluene/Ethanol/H2O K2CO3 This compound->Reaction_Vessel Fluorene_Boronic_Acid (9,9-dimethyl-9H-fluoren-2-yl)boronic acid Fluorene_Boronic_Acid->Reaction_Vessel Workup Extraction & Drying Reaction_Vessel->Workup Reflux, 24h Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction_Vessel Purification Column Chromatography Workup->Purification Final_Product 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline Purification->Final_Product

Caption: Synthetic workflow for the hypothetical molecule.

OLED_Architecture Cathode Aluminum (Al) - 100 nm EIL Lithium Fluoride (LiF) - 1 nm Cathode->EIL ETL TPBi - 30 nm EIL->ETL EML 4-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline - 20 nm ETL->EML HTL TCTA - 10 nm EML->HTL HIL NPB - 40 nm HTL->HIL Anode Indium Tin Oxide (ITO) HIL->Anode

Caption: Layered architecture of the hypothetical OLED device.

Application Notes and Protocols for C-H Activation of Isoquinoline at the 4-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective C-H functionalization at the 4-position of isoquinoline (B145761) and its derivatives. The C4-position of the isoquinoline scaffold is often challenging to functionalize directly. The methodologies outlined below, utilizing transition-metal catalysis and metal-free conditions, offer valuable strategies for the synthesis of novel isoquinoline-based compounds for potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed C4-Selective Arylation of Isoquinolinones

This protocol details a catalyst-controlled C-H arylation of isoquinolonones, enabling the selective introduction of aryl groups at the C4-position. This method proceeds via an electrophilic palladation pathway.

Data Presentation

Table 1: Palladium-Catalyzed C4-Arylation of Isoquinolone with Aryliodonium Salts

EntryIsoquinolone (Substituent)Aryliodonium Salt (Ar)ProductYield (%)
1HPhenyl4-Phenylisoquinolin-1(2H)-one78
2H4-Methylphenyl4-(p-Tolyl)isoquinolin-1(2H)-one75
3H4-Methoxyphenyl4-(4-Methoxyphenyl)isoquinolin-1(2H)-one68
4H4-Fluorophenyl4-(4-Fluorophenyl)isoquinolin-1(2H)-one71
56-MethylPhenyl6-Methyl-4-phenylisoquinolin-1(2H)-one72
67-MethoxyPhenyl7-Methoxy-4-phenylisoquinolin-1(2H)-one65

Reaction Conditions: Isoquinolone (1.0 equiv), aryliodonium salt (1.2 equiv), Pd(OPiv)₂ (10 mol%), in DME (0.1 M) at 120 °C for 24 h.

Experimental Protocol

General Procedure for C4-Selective Arylation:

  • To an oven-dried screw-cap vial, add the isoquinolone (0.2 mmol, 1.0 equiv), the corresponding aryliodonium tetrafluoroborate (B81430) (0.24 mmol, 1.2 equiv), and palladium(II) pivalate (B1233124) (Pd(OPiv)₂, 4.5 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,2-dimethoxyethane (B42094) (DME, 2.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired C4-arylated isoquinolone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Catalytic Cycle

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_reactants Reactants Pd_II Pd(OPiv)₂ Intermediate_I C4-Palladated Intermediate (I) Pd_II->Intermediate_I + Isoquinolone - PivOH Intermediate_II Pd(IV) Intermediate (II) Intermediate_I->Intermediate_II + Ar₂I⁺X⁻ Intermediate_II:e->Pd_II:w - ArI Product C4-Arylated Isoquinolone Intermediate_II->Product Reductive Elimination Isoquinolone Isoquinolone Ar2I_X Ar₂I⁺X⁻ Pd_0 Pd(0) Isoquinolone_start Isoquinolone Substrate Aryliodonium_start Aryliodonium Salt G start Start reagents Combine Isoquinolinone, Pd₂(dba)₃, and P(OPh)₃ in a Schlenk tube start->reagents purge Evacuate and backfill with Argon (3x) reagents->purge add_solvents Add 1,4-dioxane (B91453) and bromodifluoro-reagent purge->add_solvents react Heat at 100 °C for 12 hours add_solvents->react workup Aqueous Workup: EtOAc, H₂O, Brine react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end End Product characterize->end G Isoquinoline Isoquinoline Intermediate_A 1,2-Dihydroisoquinoline Intermediate (A) Isoquinoline->Intermediate_A + Benzoic Acid BzOH Benzoic Acid Intermediate_A->Isoquinoline - Benzoic Acid Intermediate_B Adduct (B) Intermediate_A->Intermediate_B + Vinyl Ketone Vinyl_Ketone Vinyl Ketone Product C4-Alkylated Isoquinoline Intermediate_B->Product - Benzoic Acid

Application Notes and Protocols: Synthesis of Isoquinolin-4-amine from 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isoquinolin-4-amine from 4-bromoisoquinoline, a critical transformation for the development of novel therapeutics and functional materials. The presented methodology is based on the robust and versatile Buchwald-Hartwig amination reaction, which allows for the efficient formation of the C-N bond. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual workflow to ensure reproducible and successful synthesis.

Introduction

The isoquinoline (B145761) core is a prominent scaffold in a multitude of biologically active compounds and natural products. Specifically, functionalization at the C-4 position can significantly modulate the pharmacological properties of these molecules. The synthesis of isoquinolin-4-amine from the readily available this compound is a key step in the elaboration of this privileged heterocyclic system. Traditional methods for the introduction of an amino group onto an aromatic ring can be harsh and may not be compatible with sensitive functional groups. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the construction of carbon-nitrogen bonds, offering a milder and more efficient alternative.[1][2] This protocol details the application of a Buchwald-Hartwig amination for the synthesis of a primary aromatic amine on the isoquinoline scaffold, leveraging an ammonia (B1221849) surrogate for the direct introduction of the -NH2 group.

Key Reaction Parameters

The efficiency of the Buchwald-Hartwig amination is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be optimized for the synthesis of isoquinolin-4-amine.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source. Other sources like Pd₂(dba)₃ or Pd(OAc)₂ can also be used.
Ligand BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)A bulky electron-rich phosphine (B1218219) ligand that is effective for aminations of heteroaryl halides.[3] Other biarylphosphine ligands such as XPhos or SPhos could also be screened.
Amine Source Benzophenone (B1666685) imine (Ammonia Surrogate)Used to introduce the primary amine functionality. The resulting imine is hydrolyzed in a subsequent step.
Base Cs₂CO₃ (Cesium Carbonate)An effective base for this transformation.[3] Other bases like K₂CO₃ or NaOtBu can be tested.
Solvent THF (Tetrahydrofuran), Dioxane, or TolueneAnhydrous conditions are crucial for the reaction's success.[3][4]
Temperature 80-110 °CReaction temperature may need to be optimized for specific substrates.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocol

This protocol describes the synthesis of isoquinolin-4-amine from this compound using a two-step procedure involving a Buchwald-Hartwig amination followed by acidic hydrolysis.

Step 1: Buchwald-Hartwig Amination with Benzophenone Imine

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 208 mg), Pd(dba)₂ (0.02 mmol, 11.5 mg), BINAP (0.03 mmol, 18.7 mg), and cesium carbonate (1.4 mmol, 456 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous THF (5 mL) via syringe, followed by benzophenone imine (1.2 mmol, 202 µL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-(isoquinolin-4-yl)diphenylmethanimine.

Step 2: Hydrolysis to Isoquinolin-4-amine

  • Acidic Treatment: Dissolve the crude imine from Step 1 in THF (10 mL) and add 2 M aqueous hydrochloric acid (5 mL).

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting imine is fully consumed.

  • Neutralization: Carefully neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isoquinolin-4-amine can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure product.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis start This compound reagents1 Pd(dba)2, BINAP, Cs2CO3, Benzophenone Imine, THF reaction1 Reaction at 80-100 °C, 12-24h under Inert Atmosphere start->reaction1 Reactants reagents1->reaction1 workup1 Work-up and Extraction reaction1->workup1 intermediate Crude N-(isoquinolin-4-yl)diphenylmethanimine workup1->intermediate reagents2 2M HCl, THF reaction2 Stirring at RT, 2-4h intermediate->reaction2 Reactant reagents2->reaction2 neutralization Neutralization (NaHCO3) reaction2->neutralization extraction2 Extraction neutralization->extraction2 purification Column Chromatography extraction2->purification product Isoquinolin-4-amine purification->product

Figure 1. Workflow for the synthesis of isoquinolin-4-amine.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination is a well-established signaling pathway in organometallic chemistry. The following diagram illustrates the key steps involved.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination ArPd(II)(Br)L2->Amine_Coordination R'R''NH ArPd(II)(Br)(NHR'R'')L [Ar-Pd(II)(Br)(NHR'R'')]L Amine_Coordination->ArPd(II)(Br)(NHR'R'')L Deprotonation Deprotonation (Base) ArPd(II)(Br)(NHR'R'')L->Deprotonation ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of isoquinolin-4-amine from this compound. The use of the Buchwald-Hartwig amination offers a significant advantage over traditional methods, providing a versatile tool for medicinal chemists and researchers in drug discovery. The provided workflow and diagrams are intended to facilitate the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. This reaction is of paramount importance in medicinal chemistry and drug development, as the 4-aminoisoquinoline (B122460) scaffold is a key structural motif in a wide range of biologically active compounds. These compounds have shown potential as anti-cancer, anti-inflammatory, and anti-mycobacterial agents.

These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed amination of 4-bromoisoquinoline with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the cross-coupling of an amine with the aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the 4-aminoisoquinoline product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the nature of the amine coupling partner.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize various reported conditions for the palladium-catalyzed amination of halo-isoquinolines and related heterocycles, providing a starting point for reaction optimization.

Table 1: Amination of Bromoisoquinoline Derivatives with Aryl Amines

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Substituted AnilinesPd(OAc)₂(±)-BINAPKF/Al₂O₃Toluene (B28343)90-1008Good to Excellent
Substituted AnilinesPd₂(dba)₃XantphosCs₂CO₃Dioxane1001275-90
Various Aryl AminesPd(OAc)₂DavePhosK₃PO₄Toluene1101660-85

Table 2: Amination of Bromoisoquinoline Derivatives with Aliphatic Amines

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Morpholine (B109124)Pd(OAc)₂XPhosNaOtBuToluene1006High
PiperidinePd₂(dba)₃RuPhosLHMDSTHF801070-88
BenzylaminePd(OAc)₂(±)-BINAPKF/Al₂O₃Toluene90-1008Good
Primary AlkylaminesPd(OAc)₂BrettPhosNaOtBuDioxane901265-85

Note: The data in these tables are compiled from various sources on the amination of bromo-heterocycles and serve as a guideline. Yields are highly substrate-dependent and optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add sodium tert-butoxide (1.4 mmol).

  • Under the inert atmosphere, add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add morpholine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-morpholinoisoquinoline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline (B41778)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (B91453)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (2.1 mmol) to a reaction vial containing a magnetic stir bar.

  • Add this compound (1.0 mmol).

  • Remove the vial from the glovebox and add anhydrous 1,4-dioxane (5 mL) and aniline (1.2 mmol) under a stream of inert gas.

  • Seal the vial tightly with a screw cap and place it in a preheated heating block at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield N-phenylisoquinolin-4-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • The solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle This compound This compound Pd(II) Intermediate Pd(II) Intermediate This compound->Pd(II) Intermediate Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Pd(II) Intermediate Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd(II) Intermediate Oxidative Addition Pd(II) Intermediate->this compound Pd(II) Intermediate->Amine (R-NH2) 4-Aminoisoquinoline 4-Aminoisoquinoline Pd(II) Intermediate->4-Aminoisoquinoline Amine Coordination, Deprotonation, Reductive Elimination Regenerated Pd(0) Regenerated Pd(0) Regenerated Pd(0)->Pd(0) Catalyst Re-enters Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine this compound, Amine, Pd Catalyst, Ligand, Base in Solvent under Inert Atmosphere start->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 4-Aminoisoquinoline Product purification->product

Caption: General experimental workflow for amination.

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromoisoquinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The 4-alkynylisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors in cancer therapy. This document provides detailed protocols and application notes for the Sonogashira coupling of 4-bromoisoquinoline with various terminal alkynes.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions. The data is compiled from analogous reactions in the literature to provide an indication of expected yields.

Table 1: Copper-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100392
24-MethoxyphenylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEAToluene80588
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100475
43,3-Dimethyl-1-butynePd(PPh₃)₄ (3)CuI (5)DIPEATHF65678
5Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF80385
6TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEAToluene90495

Table 2: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Dioxane1001285
24-EthynyltoluenePd₂(dba)₃ (1)XPhos (2)K₂CO₃Toluene1101089
31-OctynePd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Dioxane1001472
4CyclopropylacetylenePd₂(dba)₃ (1)XPhos (2)K₂CO₃Toluene1101279
52-EthynylpyridinePd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Dioxane1001281

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, Toluene, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkynylisoquinoline.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

The absence of copper can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃ or XPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add the anhydrous solvent (e.g., Dioxane) and the base (e.g., Cs₂CO₃, 2 eq.).

  • Add the terminal alkyne (1.2 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 4-alkynylisoquinoline.

Mandatory Visualizations

Sonogashira_Workflow reagents This compound Terminal Alkyne Pd Catalyst, (CuI), Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup heating Heating & Monitoring (TLC/LC-MS) reaction_setup->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product 4-Alkynylisoquinoline purification->product

Caption: General workflow for the Sonogashira coupling of this compound.

Applications in Drug Development

The 4-alkynylisoquinoline core is a key pharmacophore in the development of novel therapeutics, particularly in the field of oncology. These compounds have been shown to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibitor Scaffolds

Derivatives of 4-alkynylisoquinoline have been synthesized and evaluated as inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/mTOR and EGFR pathways. The alkyne moiety provides a rigid linker to introduce various substituents that can interact with specific residues in the ATP-binding pocket of these kinases, leading to potent and selective inhibition.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor 4-Alkynylisoquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by 4-alkynylisoquinoline derivatives.

The diagram above illustrates how 4-alkynylisoquinoline derivatives can act as dual inhibitors of PI3K and mTOR, two key kinases in a critical signaling pathway that promotes cell proliferation and survival in many cancers. By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled growth of cancer cells. The development of such targeted therapies represents a significant advancement in the treatment of cancer, offering the potential for more effective and less toxic treatments compared to traditional chemotherapy.

References

Application Notes and Protocols for the Preparation of Grignard Reagents from 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceutical agents. Consequently, methods for the functionalization of the isoquinoline core are of significant interest to the drug discovery and development community. The preparation of Grignard reagents from halogenated isoquinolines provides a powerful tool for introducing carbon-based substituents at specific positions, enabling the synthesis of diverse libraries of novel compounds for biological screening. This document provides detailed application notes and experimental protocols for the preparation of the Grignard reagent from 4-Bromoisoquinoline, a key intermediate for the synthesis of 4-substituted isoquinoline derivatives.

The 4-isoquinolylmagnesium bromide reagent is a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex molecular architectures, including those with therapeutic potential against cancer, microbial infections, and inflammatory diseases. The protocols outlined below describe both the classical method of Grignard reagent formation and a more advanced, highly efficient LiCl-mediated bromine-magnesium exchange reaction.

Data Presentation

The following table summarizes typical quantitative data for the preparation of heteroaryl Grignard reagents. While specific yields for the formation of 4-isoquinolylmagnesium bromide are not widely reported and are highly dependent on the specific reaction conditions and scale, the data for analogous heteroaryl bromides provide a reasonable expectation of outcomes.

ParameterClassical Grignard FormationLiCl-Mediated Br/Mg Exchange
Typical Yield 60-85% (estimated)85-95%
Reaction Time 1-3 hours30 minutes - 2 hours
Reaction Temperature 25-65 °C (refluxing THF)0 °C to room temperature
Key Side Products Homocoupling (bisisoquinoline)Minimal side products
Initiation Iodine, 1,2-dibromoethane (B42909)Spontaneous or gentle warming
Typical Concentration 0.25 - 1.0 M0.5 - 1.5 M

Experimental Protocols

Protocol 1: Classical Preparation of 4-Isoquinolylmagnesium Bromide

This protocol describes the standard method for preparing a Grignard reagent using magnesium turnings.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal) or 1,2-dibromoethane

  • Standard glassware for anhydrous reactions (oven or flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, a dropping funnel, and a thermometer. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents relative to this compound). Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction can be gently warmed with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, along with a gentle reflux of the solvent.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete conversion.

  • Quantification and Use: The resulting Grignard reagent solution should be used immediately for subsequent reactions. If the concentration needs to be determined, it can be titrated using a standard method (e.g., with a solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).

Protocol 2: Advanced Preparation via LiCl-Mediated Bromine-Magnesium Exchange

This protocol utilizes a pre-formed isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) for a more efficient and functional group tolerant preparation.

Materials and Reagents:

  • This compound

  • i-PrMgCl·LiCl solution in THF (commercially available or prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven or flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a septum, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Bromine-Magnesium Exchange: Slowly add the i-PrMgCl·LiCl solution (1.05 equivalents) to the stirred solution of this compound via syringe through the septum, maintaining the internal temperature below 5 °C.

  • Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the Grignard reagent is typically complete at this stage.

  • Use: The resulting solution of 4-isoquinolylmagnesium bromide is ready for reaction with an appropriate electrophile.

Visualizations

Experimental Workflow for Classical Grignard Preparation

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Flame-dry glassware under inert atmosphere B Add Mg turnings and Iodine to flask A->B D Add a small portion of this compound solution to initiate B->D C Prepare solution of this compound in anhydrous THF C->D E Heat gently if necessary D->E if no initiation F Add remaining this compound solution dropwise D->F G Stir at room temperature or gentle reflux for 1-2 hours F->G H 4-Isoquinolylmagnesium bromide solution G->H

Caption: Workflow for the classical preparation of 4-isoquinolylmagnesium bromide.

Logical Relationship in LiCl-Mediated Br/Mg Exchange

G A This compound C Br/Mg Exchange A->C B i-PrMgCl·LiCl B->C D 4-Isoquinolylmagnesium bromide C->D Major Product E i-PrBr + LiCl C->E Byproducts

Caption: Key components and products of the LiCl-mediated Br/Mg exchange reaction.

Applications in Drug Development

The 4-isoquinolylmagnesium bromide reagent is a valuable building block in medicinal chemistry for the synthesis of novel drug candidates. The introduction of diverse substituents at the 4-position of the isoquinoline ring can significantly modulate the pharmacological properties of the resulting molecules. This allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds.

Key Application Areas:

  • Oncology: Isoquinoline derivatives have shown potent activity as kinase inhibitors, topoisomerase inhibitors, and disruptors of protein-protein interactions, all of which are critical targets in cancer therapy. The ability to introduce novel side chains at the 4-position can lead to the discovery of compounds with enhanced potency and selectivity for specific cancer-related targets.

  • Infectious Diseases: The isoquinoline nucleus is present in several natural and synthetic compounds with antimicrobial and antiviral properties. Functionalization at the 4-position can be explored to develop new agents that overcome drug resistance in bacteria, fungi, and viruses.

  • Neuroscience: Many isoquinoline alkaloids exhibit significant effects on the central nervous system. The synthesis of novel 4-substituted isoquinolines can lead to the development of new therapeutic agents for neurodegenerative diseases, pain management, and psychiatric disorders.

By utilizing the protocols described herein, researchers can efficiently generate the 4-isoquinolyl Grignard reagent and employ it in the synthesis of innovative molecular entities with the potential for significant therapeutic impact.

Application Notes: 4-Bromoisoquinoline as a Versatile Precursor in the Synthesis of Natural Products and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromoisoquinoline is a pivotal heterocyclic building block in synthetic organic chemistry. Its structure, featuring a reactive bromine atom at the C4 position, makes it an ideal precursor for introducing a wide array of functional groups through various cross-coupling reactions. This versatility allows for the efficient construction of complex molecular architectures found in numerous natural products and pharmacologically active compounds.[1][2] The isoquinoline (B145761) core itself is a privileged scaffold, present in many alkaloids and drugs, and the ability to functionalize the C4 position opens avenues for developing novel derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[2][3] These notes provide an overview of key applications and detailed protocols for utilizing this compound in synthetic strategies.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational for C-C and C-N bond formation, enabling the diversification of the isoquinoline core.[4][5][6]

A general workflow for the functionalization of this compound involves leveraging a suite of cross-coupling reactions to generate a library of C4-substituted analogs, which can then be advanced to screening or further synthetic elaboration.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Generated Library cluster_end Applications start This compound Heck Heck Reaction start->Heck Suzuki Suzuki Coupling start->Suzuki Sonogashira Sonogashira Coupling start->Sonogashira Buchwald Buchwald-Hartwig Amination start->Buchwald Library Library of C4-Substituted Isoquinolines Heck->Library Suzuki->Library Sonogashira->Library Buchwald->Library End Natural Product Analogs & Biological Screening Library->End

Caption: General workflow for diversification of this compound.

The Heck reaction is a powerful method for C-C bond formation between aryl halides and alkenes.[7] It has been effectively used to introduce alkenyl side chains at the C4 position of isoquinoline, which can be further modified. For instance, these chains can be hydrogenated to produce saturated alkyl side chains.[3]

Table 1: Summary of Heck Reaction Conditions

ReactionSubstratesCatalyst & ReagentsSolventTemperature (°C)Yield (%)Reference
Heck CouplingThis compound, Ethyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃NAcetonitrile10079[3]
Heck CouplingThis compound, Methyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃NAcetonitrile100-[3]

The Suzuki coupling reaction forms a C-C bond between an organoboron compound and an organohalide.[5] It is widely used to synthesize biaryl compounds, which are common motifs in natural products and pharmaceuticals.[5] This reaction allows for the direct introduction of aryl or heteroaryl groups at the C4 position.

Table 2: Summary of Suzuki Coupling Conditions

ReactionSubstratesCatalyst & ReagentsSolventTemperature (°C)Yield (%)Reference
Suzuki Coupling4-Bromo-6H-1,2-oxazine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene8082[8]
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O70-80Good[9]

Note: Data from analogous bromo-heterocycles are presented to illustrate typical reaction conditions.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10][11] This reaction is invaluable for installing alkynyl moieties, which are versatile functional groups that can participate in subsequent transformations like cycloadditions or serve as precursors for conjugated enyne systems found in some natural products.[10]

Table 3: Summary of Sonogashira Coupling Conditions

ReactionSubstratesCatalyst & ReagentsSolventTemperatureYield (%)Reference
Sonogashira Coupling4-Bromo-6H-1,2-oxazine, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTolueneRoom Temp.85[8]
Sonogashira Coupling4-Bromo-6H-1,2-oxazine, TrimethylsilylethynePdCl₂(PPh₃)₂, CuI, Et₃NTolueneRoom Temp.88[8]

Note: Data from analogous bromo-heterocycles are presented to illustrate typical reaction conditions.

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation, coupling aryl halides with amines.[4] This method provides direct access to C4-amino-substituted isoquinolines, replacing harsher classical methods and allowing for the synthesis of a wide range of aryl amines.[4] These products are crucial for developing compounds that interact with biological targets through hydrogen bonding.

Table 4: Summary of Buchwald-Hartwig Amination Conditions

ReactionSubstratesCatalyst & ReagentsSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig2-Iodo-13α-estrone, Aniline derivativesPd(OAc)₂, X-Phos, Cs₂CO₃Toluene100 (MW)High[12]
Buchwald-HartwigIsoquinolin-3-amines, Bromobenzene derivativesPd catalyst--46-94[13]

Note: Data from analogous halo-heterocycles are presented to illustrate typical reaction conditions.

Experimental Protocols

The following protocols are adapted from published literature and provide a starting point for the synthesis of C4-substituted isoquinolines.

This protocol describes the synthesis of an α,β-unsaturated ester at the C4 position, a precursor for cytotoxic amide derivatives.[3]

G reagents This compound + Ethyl Acrylate conditions Pd(OAc)₂ P(o-tol)₃, Et₃N Acetonitrile, 100°C reagents->conditions product Ethyl (E)-3-(isoquinolin-4-yl)acrylate conditions->product hydrogenation Catalytic Hydrogenation (H₂, Pd/C, THF) product->hydrogenation sat_ester Saturated Ester hydrogenation->sat_ester amination Amine 110°C sat_ester->amination final_product C4-Substituted Amides (Bioactive Analogs) amination->final_product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromoisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: My direct bromination of isoquinoline (B145761) resulted in a low yield and a dark, tarry crude product. What are the likely causes?

Low yields and tar formation in the direct bromination of isoquinoline are common issues, often stemming from the harsh reaction conditions required. Key factors include:

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to polymerization and charring of the starting material and product. It is crucial to maintain a stable and controlled temperature. Some protocols suggest temperatures as high as 180°C in nitrobenzene, while others indicate a lower range of 125-130°C may be effective and reduce side reactions.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of bromine to isoquinoline can lead to incomplete conversion or the formation of over-brominated byproducts, such as dibromoisoquinolines.

  • Inefficient Mixing: Poor agitation can create localized hot spots and uneven reagent distribution, promoting the formation of tar and byproducts.

  • Difficult Work-up: The viscous and tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant product loss.

Q2: I am observing significant amounts of dibrominated byproducts in my reaction. How can I minimize their formation?

The formation of dibrominated species is a common side reaction. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Using a slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the reaction rate.

  • Purification: Careful purification by column chromatography or distillation is often necessary to separate the desired mono-brominated product from di-brominated impurities.

Q3: In the palladium-catalyzed synthesis from 2-alkynyl benzyl (B1604629) azide (B81097), I am getting a significant amount of 4-bromoisoquinolone as a byproduct. How can I favor the formation of this compound?

The selectivity between this compound and 4-bromoisoquinolone in this synthesis is highly dependent on the reaction conditions. To favor the formation of this compound, the following conditions have been reported as optimal:

  • Catalyst and Additives: The use of a palladium bromide (PdBr₂) catalyst in combination with copper(II) bromide (CuBr₂) and lithium bromide (LiBr) is crucial.

  • Solvent: Acetonitrile (MeCN) as the solvent has been shown to selectively produce this compound. In contrast, using a solvent system like CH₂ClCH₂Cl/H₂O with acetic acid as an additive tends to favor the formation of the isoquinolone.

Q4: What are the best practices for purifying crude this compound?

Purification is a critical step to obtaining a high-purity product and improving the final isolated yield. Common methods include:

  • Column Chromatography: This is a very effective method for separating this compound from byproducts and unreacted starting materials. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Distillation: Vacuum distillation can be used to purify the product, especially after initial purification to remove non-volatile impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.

  • Acid Wash: Washing an organic solution of the crude product with a dilute acid, such as 5% hydrobromic acid, can help remove basic impurities.

Troubleshooting Guides

Guide 1: Direct Bromination of Isoquinoline Hydrochloride

This guide addresses common issues encountered during the direct bromination of isoquinoline hydrochloride.

Issue: Low Conversion of Starting Material

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature.Ensure the reaction is heated to the target temperature (e.g., 180°C) and maintained for the specified duration (e.g., 4-5 hours) until the evolution of HCl gas ceases.[1]
Inadequate amount of brominating agent.Use a slight molar excess of bromine (e.g., 1.1 equivalents) to ensure complete conversion of the isoquinoline hydrochloride.[1]
Poor quality of reagents.Use freshly opened or purified reagents.

Issue: Excessive Tar Formation

Potential Cause Troubleshooting Step
Reaction temperature is too high or not well-controlled.Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Inefficient stirring.Use a mechanical stirrer to ensure vigorous and homogenous mixing, preventing localized overheating.

Logical Troubleshooting Workflow

G start Low Yield in Direct Bromination check_conversion Check for unreacted starting material (TLC/GC-MS) start->check_conversion check_tar Assess level of tar formation start->check_tar incomplete_conv Incomplete Conversion check_conversion->incomplete_conv high_tar Excessive Tarring check_tar->high_tar increase_time_temp Increase reaction time or temperature incomplete_conv->increase_time_temp check_reagents Verify stoichiometry and purity of reagents incomplete_conv->check_reagents improve_stirring Improve stirring efficiency high_tar->improve_stirring control_temp Ensure precise temperature control high_tar->control_temp end Optimized Yield increase_time_temp->end check_reagents->end improve_stirring->end control_temp->end

Caption: Troubleshooting workflow for direct bromination.

Guide 2: Palladium-Catalyzed Synthesis from 2-Alkynyl Benzyl Azides

This guide focuses on troubleshooting the synthesis of this compound from 2-alkynyl benzyl azides.[2]

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step
Incorrect catalyst system or solvent.Ensure the use of PdBr₂/CuBr₂/LiBr in MeCN for optimal yield of this compound.[2]
Catalyst deactivation.Use high-purity, anhydrous solvents and reagents. Degas the solvent prior to use to remove oxygen.
Low reaction temperature.The reaction is typically run at an elevated temperature (e.g., 80°C). Ensure the reaction mixture reaches and maintains this temperature.[2]
Starting material purity.Ensure the 2-alkynyl benzyl azide starting material is pure. Impurities can interfere with the catalytic cycle.

Issue: Predominant Formation of 4-Bromoisoquinolone

Potential Cause Troubleshooting Step
Incorrect solvent and additive combination.The use of solvents like 1,2-dichloroethane (B1671644) (CH₂ClCH₂Cl) and additives like acetic acid (HOAc) favors the formation of the isoquinolone.[2] Switch to the recommended MeCN and LiBr system.
Presence of water.While a small amount of water is used in the synthesis of the isoquinolone, ensure anhydrous conditions for the synthesis of this compound.

Logical Pathway for Product Selectivity

G start Pd-Catalyzed Synthesis of This compound Derivatives conditions Select Reaction Conditions start->conditions isoquinoline_path PdBr2 / CuBr2 / LiBr in MeCN conditions->isoquinoline_path For Isoquinoline isoquinolone_path PdBr2 / CuBr2 / HOAc in CH2ClCH2Cl / H2O conditions->isoquinolone_path For Isoquinolone product_isoquinoline This compound isoquinoline_path->product_isoquinoline product_isoquinolone 4-Bromoisoquinolone isoquinolone_path->product_isoquinolone

Caption: Reaction conditions for product selectivity.

Experimental Protocols

Protocol 1: Direct Bromination of Isoquinoline Hydrochloride[1]

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

  • Flask with reflux condenser, dropping funnel, thermometer, and stirrer

Procedure:

  • In the flask, combine 33.3 g (0.20 mole) of isoquinoline hydrochloride with 50 ml of nitrobenzene.

  • Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

  • Add 35.2 g (0.22 mole) of bromine dropwise through the dropping funnel over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride should be smooth.

  • After the addition of bromine is complete, continue heating and stirring the reaction mixture at 180°C.

  • Monitor the reaction until the evolution of hydrogen chloride has nearly ceased (approximately 4-5 hours).

  • Cool the reaction mixture and proceed with work-up and purification.

Protocol 2: Palladium-Catalyzed Synthesis of this compound[2]

Materials:

  • 2-Alkynyl benzyl azide (e.g., 2-phenylethynyl benzyl azide)

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (MeCN), anhydrous

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To the reaction vessel, add the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equivalents), and LiBr (2 equivalents).

  • Add 5 mL of anhydrous MeCN to the vessel.

  • Heat the reaction mixture to 80°C under an inert atmosphere.

  • Stir the reaction for the required time (e.g., 26 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate work-up, which typically involves dilution with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate eluent system).

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Synthesis of 4-Bromo-3-phenylisoquinoline (2a) vs. 4-Bromo-3-phenylisoquinolin-1(2H)-one (3a) [2]

EntryAdditive (equiv.)SolventTime (h)Yield of 2a (%)Yield of 3a (%)
1LiBr (2)MeCN2665Trace
2LiBr (2)ClCH₂CH₂Cl263118
3LiBr (1)ClCH₂CH₂Cl262025
4LiBr (0.2)ClCH₂CH₂Cl261227
5HOAc (1)ClCH₂CH₂Cl22Trace40
6HOAc (2)ClCH₂CH₂Cl22Trace70
7HOAc (2) / H₂O (0.1 mL)ClCH₂CH₂Cl22Trace83
8HOAc (2) / H₂O (0.5 mL)ClCH₂CH₂Cl22Trace68

Reaction conditions: 2-phenylethynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and additive in the indicated solvent (5 mL) at 80°C. Isolated yields are reported.

References

Technical Support Center: Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline (B145761) bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the electrophilic bromination of isoquinoline?

A1: The primary challenges in isoquinoline bromination revolve around controlling selectivity and preventing over-reaction. The most common side reactions include:

  • Poor Regioselectivity: Formation of a mixture of isomers, most commonly the 8-bromo isomer alongside the desired 5-bromo product.[1] Under certain conditions, substitution can also occur on the pyridine (B92270) ring.[2]

  • Polysubstitution: The formation of di- and tri-brominated products, such as 5,8-dibromoisoquinoline (B186898) and 5,7,8-tribromoisoquinoline, is a frequent issue, especially when an excess of the brominating agent is used.[3][4][5]

  • Reaction on the Pyridine Ring: While electrophilic substitution typically favors the benzene (B151609) ring (positions 5 and 8), high-temperature, gas-phase reactions can lead to substitution at the C-1 position.[2][6]

  • Degradation: The use of harsh reaction conditions (e.g., high temperatures with strong Lewis acids) can lead to the degradation of the starting material or the desired product, resulting in lower yields.[7][8]

Q2: Why does electrophilic bromination favor the 5- and 8-positions?

A2: In the presence of a strong acid (e.g., H₂SO₄), the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, at the C5 and C8 positions, which are the most activated sites.[6][9]

Q3: How can I improve the regioselectivity to favor the formation of 5-bromoisoquinoline (B27571) over the 8-bromo isomer?

A3: Achieving high regioselectivity for the 5-position is critical and requires precise control of reaction conditions.

  • Strict Temperature Control: This is the most crucial factor. Maintaining a low reaction temperature, typically between -30°C and -15°C, is essential to suppress the formation of the 8-bromo isomer.[1][8]

  • Choice of Reagent System: Using N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a widely used and effective method for selectively producing 5-bromoisoquinoline.[1][3][5]

Q4: What is the best way to prevent the formation of di- and tri-brominated products?

A4: Preventing over-halogenation requires careful control over the stoichiometry of the reagents.

  • Control Stoichiometry: Use a slight excess, but no more than 1.1 to 1.3 equivalents, of the brominating agent (NBS).[1] A significant excess of NBS directly leads to the formation of di-brominated products that are difficult to separate from the desired mono-brominated compound.[1][5]

  • Slow Reagent Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors multiple substitutions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 5- and 8-Bromo Isomers)
CauseSolution
Reaction Temperature Too High The formation of 8-bromoisoquinoline (B29762) is favored at higher temperatures. Strictly maintain the reaction temperature between -30°C and -15°C using a suitable cooling bath (e.g., dry ice/acetone).[1]
Incorrect Acid Concentration The concentration of the sulfuric acid can influence the reaction's selectivity. Ensure you are using concentrated (e.g., 96%) sulfuric acid as specified in established protocols.[5]
Inefficient Mixing Poor mixing can create local "hot spots" or areas of high reagent concentration, leading to a loss of selectivity. Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of reagents.
Issue 2: Significant Formation of Poly-brominated Byproducts
CauseSolution
Excess Brominating Agent This is the most direct cause of polysubstitution. Carefully control the stoichiometry. Do not use more than 1.1-1.3 equivalents of NBS for mono-bromination.[1][5] It is critical to use high-purity, recrystallized NBS, as impurities can affect its effective molar mass.
Reaction Time Too Long Allowing the reaction to proceed long after the starting material is consumed can increase the chance of the mono-brominated product reacting further. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction promptly upon completion.
Highly Activated Substrate If your isoquinoline substrate contains strong electron-donating groups, it will be more susceptible to multiple brominations. Consider using a less reactive brominating agent or even milder reaction conditions (e.g., lower temperature).
Issue 3: Low or No Yield of the Desired Product
CauseSolution
Impure Reagents The purity of the brominating agent is critical. For instance, N-Bromosuccinimide should be recrystallized before use to ensure high purity and yield.[1]
Degradation of Materials Older methods using molecular bromine and Lewis acids at elevated temperatures are known to give lower yields, partly due to degradation.[8] The modern NBS/H₂SO₄ method at low temperatures is designed to minimize this.
Loss of Product During Workup During the basic workup, ensure the pH is carefully adjusted to fully neutralize the acid before extraction. Use an appropriate organic solvent and perform multiple extractions to maximize the recovery of the product.[5]

Data Presentation

The following table summarizes reaction conditions and their impact on product distribution, highlighting strategies to minimize side reactions.

Brominating AgentSolvent/CatalystTemperatureKey Outcome/Side ProductsYield of 5-BromoReference
N-Bromosuccinimide (NBS)conc. H₂SO₄-30°C to -15°CHigh selectivity for 5-bromo. Side Products: 8-bromoisoquinoline (minimized at low temp), 5,8-dibromoisoquinoline (if >1.3 eq. NBS used).High[1][8]
N,N'-dibromoisocyanuric acid (DBI)CF₃SO₃HN/ARegioselective monobromination to give 5-bromoisoquinoline.Good[3]
Liquid Bromine (Br₂)AlCl₃ (melt)75°CLower selectivity. Increased potential for degradation and side product formation.43-46%[8]
Gaseous Bromine (Br₂)AlCl₃N/ASimilar to liquid bromine method.42%[8]
Bromine (Br₂)Gas Phase450°CPromotes reaction on the pyridine ring. Side Product: 1-bromoisoquinoline.Low/None[2]

Experimental Protocols

Protocol: Selective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a reliable, scalable procedure designed to maximize the yield of 5-bromoisoquinoline while minimizing side reactions.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice-acetone bath

  • 25% aqueous ammonia (B1221849) solution

  • Diethyl ether

  • Crushed ice

Procedure:

  • Preparation: In a flask equipped with a mechanical stirrer and a thermometer, slowly add isoquinoline (1.0 eq) to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling: Cool the resulting solution to between -25°C and -20°C in a dry ice-acetone bath. Isoquinoline must be fully dissolved before proceeding.

  • Bromination: Once the temperature is stable, add recrystallized NBS (1.1 eq) portion-wise over 30-60 minutes. Crucially, maintain the internal temperature between -26°C and -18°C throughout the addition.

  • Reaction: Stir the mixture at this temperature for a specified time (e.g., 5 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a separate, large flask.

  • Neutralization: Adjust the pH of the cold aqueous mixture to ~9.0 using a 25% aqueous ammonia solution. Keep the internal temperature below 25°C during this exothermic neutralization by adding more ice if necessary.

  • Extraction: Extract the basic aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

G cluster_main Bromination of Isoquinoline cluster_conditions Reaction Conditions Isoquinoline Isoquinoline Low Temp (-20°C)\nNBS / H₂SO₄ Low Temp (-20°C) NBS / H₂SO₄ Higher Temp\nNBS / H₂SO₄ Higher Temp NBS / H₂SO₄ Excess NBS Excess NBS High Temp (450°C)\nGas Phase High Temp (450°C) Gas Phase Position 5 (Major) Position 5 (Major) Low Temp (-20°C)\nNBS / H₂SO₄->Position 5 (Major) Position 8 (Minor Side Product) Position 8 (Minor Side Product) Higher Temp\nNBS / H₂SO₄->Position 8 (Minor Side Product) Positions 5,8 (Di-substitution) Positions 5,8 (Di-substitution) Excess NBS->Positions 5,8 (Di-substitution) Position 1 (Side Product) Position 1 (Side Product) High Temp (450°C)\nGas Phase->Position 1 (Side Product)

Caption: Key reaction conditions and their influence on the position of bromination.

TroubleshootingWorkflow cluster_issues Troubleshooting Paths start Experiment Start: Bromination of Isoquinoline check_purity Analyze Product Mixture (TLC, GC-MS, NMR) start->check_purity problem Problem Identified? check_purity->problem success Success: High Yield of 5-Bromoisoquinoline problem->success No isomers Poor Regioselectivity? (5- and 8-isomers) problem->isomers Yes polysub Polysubstitution? (Di-bromo products) isomers->polysub No fix_temp Solution: Lower & strictly control reaction temperature (-25°C to -18°C) isomers->fix_temp Yes low_yield Low Yield? polysub->low_yield No fix_stoich Solution: Reduce NBS to 1.1 equivalents. Use pure NBS. polysub->fix_stoich Yes low_yield->check_purity No, other issue fix_reagents Solution: Recrystallize NBS. Check workup procedure. low_yield->fix_reagents Yes fix_temp->start Re-run Experiment fix_stoich->start Re-run Experiment fix_reagents->start Re-run Experiment

Caption: A troubleshooting decision tree for common bromination issues.

References

Technical Support Center: Purification of 4-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-bromoisoquinoline and its derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound derivatives via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Problem 1: Low recovery of the this compound derivative from the silica (B1680970) gel column.

  • Possible Cause: The compound may be unstable on the acidic silica gel, leading to degradation. As a nitrogen-containing heterocycle, the basic nitrogen can strongly interact with the acidic silanol (B1196071) groups on the silica surface, causing irreversible adsorption or streaking.

  • Solution:

    • Deactivate the silica gel: Before packing the column, treat the silica gel with a base like triethylamine (B128534) (TEA). This can be achieved by preparing a slurry of the silica gel in an eluent containing 0.1-1% triethylamine.

    • Use an alternative stationary phase: Consider using neutral alumina (B75360) or reverse-phase silica gel, which may be more suitable for purifying basic compounds.

Problem 2: The this compound derivative co-elutes with impurities.

  • Possible Cause: The chosen solvent system does not provide adequate separation. This is a common issue when impurities have similar polarities to the product, such as positional isomers (e.g., 5-bromoisoquinoline (B27571) or 8-bromoisoquinoline) or over-brominated byproducts.

  • Solution:

    • Optimize the solvent system: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.

    • Consider a different chromatography mode: For separating positional isomers, normal-phase HPLC with specialized columns (e.g., Phenyl Hydride) can be effective.

Problem 3: Streaking or tailing of the compound spot on the TLC plate and during column chromatography.

  • Possible Cause: Strong interaction between the basic nitrogen of the isoquinoline (B145761) ring and the acidic silanol groups of the silica gel.

  • Solution:

    • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) or ammonia (B1221849) in the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use deactivated silica gel: As mentioned in Problem 1, using silica gel that has been pre-treated with a base can mitigate this issue.

Recrystallization Troubleshooting

Problem 1: The this compound derivative "oils out" instead of forming crystals.

  • Possible Cause: The compound is melting in the hot solvent before it crystallizes. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present which depress the melting point. "Oiling out" can also occur if the solution is supersaturated to a high degree.

  • Solution:

    • Choose a lower-boiling solvent: Select a solvent in which the compound is still soluble when hot but has a boiling point below the melting point of your derivative.

    • Use a larger volume of solvent: This can help to keep the compound dissolved at a lower temperature.

    • Cool the solution slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

    • Use a seed crystal: Adding a small crystal of the pure compound can initiate crystallization at a temperature where the compound is not molten.

    • Trituration: If an oil persists, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the oil-solvent interface or by triturating with a non-polar solvent.

Problem 2: Low recovery of the purified compound after recrystallization.

  • Possible Cause:

    • The compound is too soluble in the cold recrystallization solvent.

    • Too much solvent was used for the recrystallization.

    • The crystals were washed with a solvent that was not cold, leading to dissolution of the product.

  • Solution:

    • Select a more appropriate solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the compound.

    • Cool the solution thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.

    • Wash crystals with ice-cold solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.

Problem 3: The color of the product does not improve after recrystallization.

  • Possible Cause: The colored impurity has similar solubility properties to the desired compound in the chosen solvent.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

    • Try a different recrystallization solvent: The impurity may have different solubility in another solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives? A1: Common impurities include:

  • Unreacted starting materials: Such as isoquinoline or the specific derivative you started with.

  • Reagents and byproducts from the bromination reaction: If using N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide (B58015), are common.[1]

  • Positional isomers: Depending on the directing effects of substituents on the isoquinoline ring, you may get a mixture of brominated isomers (e.g., 5-bromo, 8-bromo).

  • Over-brominated products: Dibromo- or polybromo-isoquinoline derivatives can form if the reaction conditions are not carefully controlled.

Q2: How can I remove residual N-bromosuccinimide (NBS) and succinimide after the reaction? A2: An aqueous workup is typically effective. Excess NBS can be quenched with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.[1] Succinimide is water-soluble and can be removed by washing the organic layer with water or a dilute basic solution like sodium bicarbonate.[1]

Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound derivatives? A3: A good starting point for TLC analysis on silica gel is a mixture of hexanes (or petroleum ether) and ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity by moving to 4:1, 2:1, and 1:1 ratios to find the optimal separation. For visualization, UV light is effective as isoquinoline derivatives are typically UV-active.[2] Iodine vapor can also be used.[2]

Q4: My this compound derivative is a base-sensitive compound. How should I approach its purification by column chromatography? A4: For base-sensitive compounds, avoid adding triethylamine to the eluent. Instead, you can use deactivated silica gel. To prepare this, you can flush the packed silica gel column with your eluent containing 1-3% triethylamine, and then flush with the eluent alone before loading your sample.[3] Alternatively, using neutral alumina as the stationary phase can be a good option.

Q5: I am trying to separate positional isomers of a substituted this compound. What is the best approach? A5: Separation of positional isomers can be challenging due to their similar polarities.

  • Careful column chromatography: Using a long column with a shallow solvent gradient can sometimes achieve separation.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with specialized columns, such as those with a phenyl-bonded stationary phase, can provide better resolution for aromatic isomers.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be attempted. This may require trying several different solvents.

Data Presentation

Table 1: Illustrative Purification Data for Brominated Isoquinoline Derivatives

Purification MethodStarting Purity (approx.)Final Purity (approx.)Recovery Yield (approx.)Conditions/Solvent SystemReference (Illustrative)
Column Chromatography85%>98%70-85%Silica gel, Hexane/Ethyl Acetate gradientGeneral Lab Practice
Recrystallization90%>99%60-80%Heptane[4]
Fractional Distillation80%95-97%47-49%Reduced pressure (14 mmHg)[4]

Note: The data in this table is illustrative and compiled from general knowledge and specific examples in the literature that may not be exclusively for this compound but for similar brominated isoquinoline derivatives. Actual results will vary depending on the specific derivative and the nature of the impurities.

Table 2: Common Solvent Systems for Chromatography of Isoquinoline Derivatives

Solvent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose for initial trials and separation of moderately polar compounds.
Dichloromethane / MethanolMedium to HighFor more polar derivatives that do not elute with less polar systems.
Hexane / Diethyl EtherLow to MediumAn alternative to Hexane/Ethyl Acetate, can offer different selectivity.
Toluene / Ethyl AcetateLow to MediumCan be effective for aromatic compounds, offering different selectivity from aliphatic non-polar solvents.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm).

    • Select a solvent system that gives good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen starting eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the packed silica.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Rinse the sample flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Purification of a this compound Derivative by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should crystallize out.

    • Common solvents to test include heptane, ethanol, isopropanol, and mixtures such as ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the flask on a hot plate with stirring until the solvent boils.

    • Add more hot solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, or dry in a vacuum oven.

Mandatory Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification of this compound Derivatives start Crude Product purification_method Choose Purification Method start->purification_method chromatography Column Chromatography purification_method->chromatography Impurities have different polarities recrystallization Recrystallization purification_method->recrystallization Product is solid with good crystallinity chrom_issue Problem with Chromatography? chromatography->chrom_issue recryst_issue Problem with Recrystallization? recrystallization->recryst_issue low_recovery Low Recovery chrom_issue->low_recovery Yes co_elution Co-elution of Impurities chrom_issue->co_elution Yes streaking Streaking/Tailing chrom_issue->streaking Yes end_pure Pure Product chrom_issue->end_pure No low_recovery_sol Deactivate silica with TEA Use neutral alumina low_recovery->low_recovery_sol co_elution_sol Optimize solvent system (TLC) Use gradient elution Consider HPLC co_elution->co_elution_sol streaking_sol Add TEA to eluent Use deactivated silica streaking->streaking_sol low_recovery_sol->end_pure co_elution_sol->end_pure streaking_sol->end_pure recryst_issue->end_pure No oiling_out Oiling Out recryst_issue->oiling_out Yes low_recryst_recovery Low Recovery recryst_issue->low_recryst_recovery Yes colored_product Colored Product recryst_issue->colored_product Yes oiling_out_sol Change solvent Cool slowly Use seed crystal oiling_out->oiling_out_sol low_recryst_recovery_sol Choose better solvent Use minimum hot solvent Wash with cold solvent low_recryst_recovery->low_recryst_recovery_sol colored_product_sol Use activated charcoal Try different solvent colored_product->colored_product_sol oiling_out_sol->end_pure low_recryst_recovery_sol->end_pure colored_product_sol->end_pure

Caption: Troubleshooting workflow for the purification of this compound derivatives.

Signaling_Pathway_Example Decision Tree for Addressing Low Recovery in Column Chromatography cluster_yes cluster_no start Low Recovery from Silica Column check_stability Is the compound acid-sensitive? start->check_stability yes_acid_sensitive Yes no_acid_sensitive No deactivate_silica Deactivate silica gel with triethylamine check_stability->deactivate_silica Yes optimize_eluent Optimize eluent polarity (TLC) check_stability->optimize_eluent No yes_acid_sensitive->deactivate_silica no_acid_sensitive->optimize_eluent use_alumina Use neutral alumina as stationary phase improved_recovery Improved Recovery deactivate_silica->improved_recovery use_alumina->improved_recovery Alternative use_alumina->improved_recovery check_loading Ensure proper sample loading (concentrated band) optimize_eluent->improved_recovery check_loading->improved_recovery Also consider check_loading->improved_recovery

Caption: Decision tree for addressing low recovery in column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions for 4-bromoisoquinoline. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the first troubleshooting steps?

A1: When encountering low or no product formation, a systematic review of the reaction components is crucial. Start by verifying the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by purging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas throughout the experiment.[1]

  • Reagent Quality:

    • This compound: Verify the purity of your starting material, as impurities can inhibit the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[1] Use freshly purchased or recrystallized boronic acids. For sensitive substrates, consider more stable boronic esters like pinacol (B44631) esters.[1]

    • Solvent and Base: Ensure solvents are anhydrous (if the protocol requires it) and degassed. The base should be finely powdered and dry, as clumping can lead to poor reproducibility.[1]

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time with exposure to air.[1] Consider using a freshly opened bottle or a more robust, air-stable precatalyst, such as a Buchwald precatalyst.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen.

  • Improve Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is rigorous.[1]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in situ reduction to Pd(0), which can sometimes lead to homocoupling of the boronic acid.[1] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q3: Dehalogenation of this compound is a major side product in my reaction. What are the potential causes and solutions?

A3: Dehalogenation (replacement of bromine with hydrogen) is another common side reaction.

  • Source of Hydride: This side reaction can occur if a hydride source is present in the reaction mixture. Potential sources include certain bases (e.g., those with amine impurities) or alcohol solvents.

  • Troubleshooting Strategies:

    • Choice of Base: Switch to non-hydride-donating bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).[1]

    • Solvent Selection: Use aprotic solvents like dioxane, toluene, or DMF.

Q4: The nitrogen on the isoquinoline (B145761) ring seems to be interfering with the reaction. How can I address this?

A4: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often overcome this issue. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Catalyst Pre-activation: In some cases, pre-forming the active catalyst by stirring the palladium source and ligand together for a short period before adding the other reagents can be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (degraded Pd source). 2. Inefficient degassing (oxygen presence). 3. Poor quality boronic acid (degradation). 4. Suboptimal base or solvent. 5. Insufficient temperature.1. Use a fresh palladium source or an air-stable precatalyst. 2. Ensure rigorous degassing of solvents and the reaction mixture. 3. Use fresh boronic acid or a more stable boronic ester. 4. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 5. Cautiously increase the reaction temperature, monitoring for decomposition.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst.1. Improve the degassing procedure (purge with inert gas, freeze-pump-thaw). 2. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.
Dehalogenation of this compound 1. Hydride source in the reaction mixture (from base or solvent).1. Use non-hydride donating bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Use aprotic solvents (e.g., dioxane, toluene).
Formation of Palladium Black 1. Catalyst decomposition, often at high temperatures.1. Use a lower catalyst loading. 2. Employ a more thermally stable ligand. 3. Consider running the reaction at a lower temperature for a longer duration.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation over time.1. Increase reaction time and monitor by TLC or LC-MS. 2. Cautiously increase the temperature. 3. Use a more robust catalyst/ligand system.

Data Presentation: Screening of Reaction Conditions

The following tables summarize typical starting points and optimization parameters for the Suzuki coupling of this compound with a generic arylboronic acid.

Table 1: Catalyst and Ligand Screening

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)90Moderate
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃Dioxane/H₂O (4:1)90Good
3PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O (4:1)90Moderate to Good
4Pd(OAc)₂ (5)P(t-Bu)₃ (10)Cs₂CO₃Toluene100Good

Table 2: Base and Solvent Screening

Entry Palladium System Base (2 equiv.) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)90Moderate
2Pd(PPh₃)₄ (5 mol%)Cs₂CO₃Dioxane/H₂O (4:1)90Good
3Pd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/H₂O (4:1)100Good
4Pd(PPh₃)₄ (5 mol%)Na₂CO₃DMF/H₂O (4:1)100Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound using Pd(PPh₃)₄

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane (B91453) and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Screening Protocol for Optimization

This protocol is designed for parallel screening of conditions in reaction vials.

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and ligand in an appropriate anhydrous solvent. Weigh the different bases into separate, oven-dried reaction vials.

  • Reaction Setup:

    • To each vial, add this compound (1.0 equiv.) and the arylboron reagent (1.2 equiv.).

    • Add the appropriate volume of the palladium/ligand stock solution to each vial.

    • Add the screening solvent to each vial.

  • Execution and Monitoring:

    • Seal the vials with caps (B75204) containing a PTFE septum.

    • Degas each vial by bubbling an inert gas through the solution for 5-10 minutes.

    • Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.

    • Monitor the progress of each reaction at regular intervals by taking small aliquots for analysis by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reactions are complete, cool the vials to room temperature.

    • Perform a mini-workup for each reaction and analyze the crude yields to determine the optimal conditions.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling of This compound Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Quality (Purity, Freshness) Check_Inert->Check_Reagents [ Gas setup is OK ] Check_Catalyst Check Catalyst Activity Check_Reagents->Check_Catalyst [ Reagents are pure ] Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temp.) Check_Catalyst->Screen_Conditions [ Catalyst is active ] Success Reaction Optimized Screen_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow Start Start Add_Reagents Add this compound, Boronic Acid, and Base to Schlenk Flask Start->Add_Reagents Evacuate Evacuate and Backfill with Inert Gas (3x) Add_Reagents->Evacuate Add_Catalyst Add Palladium Catalyst and Ligand Evacuate->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Reaction Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup [ Reaction Complete ] Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: A general experimental workflow for setting up a Suzuki coupling reaction.

References

preventing debromination of 4-Bromoisoquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Bromoisoquinoline in chemical reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively prevent undesired debromination and other side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving this compound.

Issue 1: Significant formation of isoquinoline (B145761) byproduct during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck).

  • Symptoms:

    • Presence of a significant amount of the debrominated starting material (isoquinoline) in the reaction mixture, confirmed by LC-MS or GC-MS.

    • Low yield of the desired coupled product.

    • Complex product mixture, leading to purification challenges.

  • Root Cause Analysis: The formation of isoquinoline is due to a common side reaction known as hydrodehalogenation or debromination. In palladium-catalyzed couplings, this typically occurs when a palladium-hydride (Pd-H) species is formed, which then participates in a competing catalytic cycle to reductively cleave the C-Br bond.[1] Sources of the hydride can include the base, solvent, or impurities.[1][2][3]

  • Troubleshooting Workflow:

    G Troubleshooting Debromination of this compound start Debromination Observed base Step 1: Evaluate the Base start->base temp Step 2: Optimize Temperature base->temp If debromination persists base_strong Using strong base? (e.g., NaOtBu, NaOH, KOH)[1][3] base->base_strong Yes catalyst Step 3: Screen Catalyst & Ligand temp->catalyst If debromination persists temp_high Running at high temp? (>100 °C)[2][3] temp->temp_high Yes solvent Step 4: Check Solvents & Reagents catalyst->solvent If debromination persists catalyst_check Review Pd source & ligand catalyst->catalyst_check success Problem Resolved solvent->success If debromination is minimized solvent_check Using protic solvents? (e.g., alcohols)[2] solvent->solvent_check Yes base_mild Switch to milder base: K₂CO₃, Cs₂CO₃, K₃PO₄, CsF[1][2][3] base_strong->base_mild base_mild->temp temp_low Reduce temperature (e.g., 40-80 °C)[1] temp_high->temp_low temp_low->catalyst catalyst_ligand Try less electron-donating or bulky ligands[3][4] catalyst_check->catalyst_ligand catalyst_ligand->solvent solvent_anhydrous Use high-purity, anhydrous, and degassed aprotic solvents (e.g., Dioxane, Toluene, THF)[1] solvent_check->solvent_anhydrous solvent_anhydrous->success

    Troubleshooting workflow for debromination.
  • Solutions & Recommendations:

    ParameterRecommendationRationale
    Base Selection Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases.Strong bases can generate hydride species that promote debromination. Weaker bases are less prone to this side reaction.[2]
    Good starting points: K₂CO₃, Cs₂CO₃, K₃PO₄.[1][3]These bases are effective for coupling while minimizing the formation of Pd-H.
    Reaction Temperature Lower the reaction temperature.Higher temperatures can increase the rate of side reactions, including debromination.[2][3] Start at a lower temperature (e.g., 40-80 °C) and monitor the reaction.[1]
    Catalyst & Ligand Screen different palladium catalysts and ligands.The electronic and steric properties of the ligand significantly impact the reaction outcome.[2][3]
    Avoid overly electron-rich and bulky phosphine (B1218219) ligands if debromination is severe.These can sometimes promote the reductive elimination pathway leading to the debrominated product.[3] Consider ligands like PPh₃ or dppf as starting points.[4]
    Solvents & Reagents Use high-purity, anhydrous, and degassed solvents.Protic impurities like water and alcohols can serve as hydride sources.[1][2]
    Ensure all reagents are of high purity.Impurities in the boronic acid or other reagents can also act as reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the debromination of this compound in palladium-catalyzed reactions?

A1: The primary mechanism is hydrodehalogenation, which occurs within the catalytic cycle. A palladium-hydride (Pd-H) species, formed from various sources in the reaction mixture, can undergo oxidative addition with this compound. Subsequent reductive elimination of H-Br from the resulting intermediate regenerates the Pd(0) catalyst and produces the debrominated isoquinoline. This pathway competes directly with the desired transmetalation step in cross-coupling reactions.[1][5]

Q2: Which bases are most likely to cause debromination?

A2: Strong bases, particularly those with available β-hydrogens such as sodium tert-butoxide (NaOtBu), are known to be significant contributors to debromination.[6] Strong inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can also promote this side reaction, especially in the presence of protic solvents.[3]

Q3: Can the choice of palladium precursor affect the level of debromination?

A3: Yes, the choice of palladium precursor can influence the reaction. While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are also effective as they are reduced in situ to the active Pd(0) species. The key is the combination of the palladium source and the ligand, which together dictate the properties of the active catalyst.[5] The ligand has a more direct and significant role in controlling the selectivity between cross-coupling and debromination.[3]

Q4: Is this compound particularly susceptible to debromination compared to other aryl bromides?

Q5: How can I effectively monitor the reaction to track the formation of the debrominated byproduct?

A5: The most effective way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). This will allow you to quantify the relative amounts of starting material, desired product, and the debrominated isoquinoline byproduct, providing valuable information for optimizing the reaction conditions.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress debromination.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware, stirring and heating equipment

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an Argon or Nitrogen atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the mild base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water). The total solvent volume should be sufficient to ensure good stirring.

  • Degassing: Further degas the reaction mixture by bubbling Argon through the solution for 10-15 minutes.

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1][7]

  • Optimization: If the reaction is slow, the temperature can be incrementally increased by 10 °C intervals. If debromination is observed, consider lowering the temperature or screening a different mild base (e.g., K₃PO₄).

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired coupled product.

Competing Reaction Pathways Visualization

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the competing debromination pathway.

G Catalytic Cycle: Suzuki Coupling vs. Debromination pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)(Br)L_n (Ar = 4-Isoquinolyl) ox_add->pd_complex transmetal Transmetalation (Desired Path) pd_complex->transmetal R-B(OH)₂ / Base pd_h H-Pd(II)(Br)L_n pd_complex->pd_h Hydride Source ar_pd_r Ar-Pd(II)(R)L_n transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product pd_h_formation Pd-H Formation (from Base/Solvent) red_elim_h Reductive Elimination (Side Reaction) pd_h->red_elim_h red_elim_h->pd0 Regenerates Catalyst byproduct Ar-H (Debrominated Byproduct) red_elim_h->byproduct

Competing pathways in Pd-catalyzed reactions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the cross-coupling of 4-Bromoisoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion

Q1: My Suzuki-Miyaura coupling of this compound is showing low to no conversion. What are the first steps I should take to troubleshoot this?

A: When encountering low conversion in a Suzuki-Miyaura coupling, it's essential to systematically evaluate your reaction setup and reagents.[1]

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). This involves using properly dried and degassed solvents and employing Schlenk line or glovebox techniques.[2]

  • Reagent Quality: Verify the purity of your this compound and boronic acid. Boronic acids, especially those with electron-withdrawing groups, can undergo protodeboronation.[3] Use fresh, high-purity reagents.

  • Catalyst Activity: The active Pd(0) species might not be forming efficiently from a Pd(II) precatalyst, or it could be deactivating. The nitrogen atom in the isoquinoline (B145761) ring can coordinate with the palladium center, inhibiting its catalytic activity.

Q2: I suspect catalyst poisoning from the isoquinoline nitrogen. How can I mitigate this?

A: Catalyst poisoning by the nitrogen on the isoquinoline ring is a common challenge with N-heterocyclic substrates.

  • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as Sphos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing coordination of the isoquinoline nitrogen.

  • Catalyst Pre-activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, consider using a direct Pd(0) source like Pd(PPh₃)₄.

Q3: My Buchwald-Hartwig amination is sluggish. What parameters should I focus on optimizing?

A: For a sluggish Buchwald-Hartwig amination, the choice of base, ligand, and solvent are critical.[4]

  • Base: Stronger bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, potentially requiring higher temperatures.[4]

  • Ligand: The choice of ligand is crucial and depends on the amine nucleophile. For primary amines, ligands like BrettPhos can be effective. For amides, which are less nucleophilic, more reactive ligands such as tBuBrettPhos may be required.[4]

  • Solvent: Toluene (B28343) and dioxane are commonly used solvents. The solubility of the base and other reagents can significantly impact the reaction rate.

Q4: My Sonogashira coupling is not proceeding. What are the key factors to check?

A: A failed Sonogashira reaction often points to issues with the catalyst system or reaction conditions.

  • Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the formation of the copper acetylide intermediate. Ensure you are using a fresh, high-quality source.[5][6][7][8][9]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required to deprotonate the terminal alkyne.[5][6][9][10]

  • Degassing: Oxygen can promote the homocoupling of the alkyne (Glaser coupling), a common side reaction. Thoroughly degas your reaction mixture.[10]

Issue 2: Side Product Formation

Q5: I am observing significant amounts of dehalogenated product (isoquinoline) in my reaction mixture. How can I minimize this?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.

  • Choice of Base: Avoid bases that can act as hydride sources. Using bases like K₃PO₄ or Cs₂CO₃ can help minimize this side reaction.[2]

  • Reaction Temperature: Excessively high temperatures can promote dehalogenation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ligand Selection: The use of appropriate ligands can stabilize the palladium-aryl intermediate and favor the desired cross-coupling pathway over dehalogenation.

Q6: I am seeing homocoupling of my boronic acid in my Suzuki reaction. What can I do to prevent this?

A: Homocoupling of boronic acids is often promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure your reaction is thoroughly deoxygenated.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the homocoupling side reaction.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the cross-coupling of bromo-N-heterocycles, which can serve as a starting point for the optimization of this compound cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10060-80A standard starting point for Suzuki couplings.[11]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100>95Bulky phosphine ligands can improve yields for heteroaromatic substrates.
PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (3:1)80~90Dppf is a robust ligand for a variety of substrates.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100~95A classic system for Buchwald-Hartwig amination.
Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)1,4-Dioxane110>90XPhos is effective for a broad range of amines.
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH100~92RuPhos is particularly useful for secondary amines.

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THFRT~90A standard and highly effective protocol.[5]
Pd(PPh₃)₄ (2)CuI (5)DIPA (2.0)Toluene60>85DIPA can be an effective base.
Pd(OAc)₂ (1)-Cs₂CO₃ (2.0)DMF100~80Example of a copper-free Sonogashira coupling.

Table 4: Heck Coupling of Aryl Bromides with Styrene

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100>90A common and effective system for Heck reactions.
PdCl₂(PCy₃)₂ (2)-K₂CO₃ (2.0)NMP120~85More electron-rich phosphine ligands can be beneficial.
Pd(OAc)₂ (2)-NaOAc (2.0)DMAc140>95Higher temperatures may be required for less reactive substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure for the synthesis of 4-benzoylisoquinoline.[11]

Materials:

  • This compound (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.025 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL), anhydrous and degassed

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.

  • Add this compound and the amine.

  • Add the anhydrous and degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3 mmol)

  • THF (10 mL), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and understanding the cross-coupling reactions of this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Cross-Coupling start Low Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry (this compound, Coupling Partner, Base) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions Reagents OK success Improved Conversion check_reagents->success Impurity Found & Removed check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK check_conditions->success Conditions Corrected optimize_ligand Screen Ligands (e.g., Bulky, Electron-Rich Phosphines) check_catalyst->optimize_ligand Catalyst Inactive? check_catalyst->success Catalyst System Changed optimize_base Optimize Base (Strength, Solubility) optimize_ligand->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp increase_temp->success

Caption: A logical workflow for troubleshooting low conversion in this compound cross-coupling reactions.

Suzuki_Miyaura_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br (this compound) pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'-B(OH)₂ + Base ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning Catalyst Poisoning by Isoquinoline and Mitigation Strategy cluster_poisoning Catalyst Poisoning cluster_mitigation Mitigation Strategy pd_catalyst Pd(0) Catalyst inactive_complex Inactive Pd-Isoquinoline Complex isoquinoline Isoquinoline Nitrogen (Lone Pair) isoquinoline->pd_catalyst Coordination pd_catalyst2 Pd(0) Catalyst active_complex Sterically Shielded Active Catalyst bulky_ligand Bulky Ligand (e.g., XPhos) bulky_ligand->pd_catalyst2 Coordination

Caption: Mitigation of catalyst poisoning by using bulky ligands.

References

Technical Support Center: Functionalization of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the functionalization of 4-Bromoisoquinoline. Our aim is to facilitate smoother experimentation by directly addressing common challenges and offering insights into alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for functionalizing this compound?

A1: The most prevalent and well-established methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] These methods offer high functional group tolerance and generally provide good to excellent yields. However, due to the high cost of palladium, alternative catalysts based on more abundant and less expensive metals like copper and nickel are gaining significant traction.[4][5][6] More recently, photoredox catalysis has emerged as a powerful, mild alternative for a range of functionalizations.[7][8]

Q2: What are the primary advantages of using copper or nickel catalysts over palladium?

A2: The main advantages are cost-effectiveness and sustainability, as copper and nickel are significantly more earth-abundant and less expensive than palladium.[6][9] Additionally, these catalysts can sometimes offer unique reactivity and selectivity profiles, enabling transformations that may be challenging with palladium catalysts.[10][11] For certain reactions, they can also exhibit different functional group tolerance.

Q3: My palladium-catalyzed cross-coupling reaction has a very low yield. What are the most likely causes?

A3: Low yields in palladium-catalyzed reactions can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active species can be sensitive to air and moisture. Ensure your catalyst is fresh or properly activated, and maintain a strict inert atmosphere (Argon or Nitrogen).[1]

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. A ligand screen may be necessary to find the optimal one for your specific transformation.[12]

  • Incorrect Base or Solvent: The base and solvent system plays a crucial role in the reaction outcome.[13][14] The solubility of the reagents and the polarity of the solvent can significantly impact reaction rates and yields.[15] A common issue is using a base that is too weak or a solvent that does not facilitate the desired reaction pathway.

  • Impure Reagents: Impurities in the this compound, coupling partner, or solvent can poison the catalyst. Ensure all reagents are of high purity.

Q4: Is it possible to functionalize isoquinoline (B145761) at the C-4 position without pre-halogenation (i.e., via C-H activation)?

A4: Yes, direct C-H functionalization is a modern, atom-economical strategy for modifying the isoquinoline core.[16] Palladium-catalyzed C-H activation, often guided by a directing group, can achieve regioselective arylation at the C-4 position.[16][17] While this approach avoids the synthesis of this compound, achieving high regioselectivity can be challenging and often requires specific directing groups and optimization of reaction conditions.[18]

Q5: What are common side products in cross-coupling reactions with this compound?

A5: Common side products include:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions) or this compound.

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of isoquinoline. This is often caused by trace amounts of water or other proton sources.

  • Byproducts from Coupling Reagents: Some coupling reagents generate stoichiometric byproducts that can complicate purification.[19]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of catalyst. For palladium catalysts, consider in situ generation of the active Pd(0) species from a stable Pd(II) precatalyst. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Ar or N₂).[1]
Suboptimal Ligand The ligand stabilizes the catalyst and facilitates key steps like oxidative addition and reductive elimination.[12] Screen a panel of ligands (e.g., phosphine-based like PPh₃, PCy₃, or N-heterocyclic carbenes) to identify the most effective one for your specific substrate combination.
Incorrect Solvent Solvent polarity can dramatically affect catalyst activity and reagent solubility.[13] Screen common solvents for cross-coupling such as 1,4-dioxane, DMF, THF, or toluene. A mixture of solvents (e.g., dioxane/water) is often required for Suzuki couplings.[2]
Inappropriate Base The choice and strength of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] For Sonogashira or Buchwald-Hartwig reactions, organic bases like Et₃N or DBU may be more suitable. Perform a base screen to find the optimal conditions.[15]
Low Reaction Temperature Many cross-coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, cautiously increase the temperature while monitoring for potential decomposition of starting materials or products.
Impure Reagents Purify starting materials (this compound and coupling partner) via recrystallization or column chromatography. Use anhydrous, degassed solvents.
Problem 2: Formation of Significant Side Products
Potential CauseRecommended Solution(s)
Homocoupling of Boronic Acid (Suzuki) Lower the reaction temperature. Adjust the catalyst-to-ligand ratio. Ensure slow addition of the base.
Protodebromination (Loss of Bromine) Use rigorously dried solvents and reagents. Employ a non-nucleophilic or sterically hindered base. Ensure the inert atmosphere is maintained throughout the reaction.
Byproducts from Coupling Reagents In reactions requiring activating agents, select reagents that produce byproducts with different solubility properties from your desired product, facilitating easier purification (e.g., using water-soluble EDC to form a water-soluble urea (B33335) byproduct).[19]
Complex Mixture of Products This may indicate catalyst decomposition or competing reaction pathways. Re-evaluate the catalyst system, ligand, and temperature. Consider a milder catalyst or reaction conditions, such as those offered by photoredox catalysis.[8]

Alternative Catalyst Systems: Data and Protocols

While palladium is the benchmark, copper and nickel catalysts offer cost-effective and powerful alternatives for the functionalization of this compound.

Data Presentation: Comparison of Catalytic Systems

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O80-10060-80[2]
Arylboronic acidsPd(OAc)₂ (2)SPhosK₃PO₄Toluene10075-95N/A
Heteroarylboronic acidsPdCl₂(dppf) (3)dppfCs₂CO₃DMF9065-85N/A

Table 2: Copper-Catalyzed C-O Coupling

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
4-MethoxyphenolCuI (10)N,N-dimethylglycineK₃PO₄Acetonitrile80~70-85[15]
PhenolsCuI (5)PhenanthrolineCs₂CO₃Toluene11060-90N/A

Table 3: Nickel-Catalyzed Synthesis of Aminoisoquinolines

Coupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
Arylboronic acidsNi(dppp)Cl₂ (5)ZnCl₂2-MeTHF8060-80[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Materials: this compound (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1 mixture, 5 mL).[2]

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-arylisoquinoline.[2]

Protocol 2: General Procedure for Sonogashira Coupling
  • Materials: this compound (1 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Et₃N (5 mL).[3]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed triethylamine (B128534) (Et₃N) followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or gentle heat (40-60°C) until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., DCM) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynylisoquinoline.[3]

Visualizations

Experimental Workflow Diagram

This diagram illustrates a typical workflow for a metal-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (this compound, Coupling Partner, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Precatalyst + Ligand) catalyst->setup glassware Flame-Dry Glassware glassware->setup solvent Degas Solvent solvent->setup run Heat and Stir (Monitor by TLC/LC-MS) setup->run quench Quench Reaction run->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for troubleshooting a low-yield reaction.

G node_sol node_sol start Low or No Yield? check_catalyst Is Catalyst System Active and Correct? start->check_catalyst check_reagents Are Reagents Pure and Anhydrous? check_catalyst->check_reagents Yes sol_catalyst Use Fresh Catalyst/Ligand. Ensure Inert Atmosphere. check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_stoich Is Stoichiometry Correct? check_conditions->check_stoich Yes sol_conditions Increase Temperature. Increase Reaction Time. check_conditions->sol_conditions No check_reagents->check_conditions Yes sol_reagents Purify Starting Materials. Use Dry Solvents. check_reagents->sol_reagents No sol_stoich Verify Molar Equivalents of All Reagents. check_stoich->sol_stoich No end Re-run Experiment check_stoich->end Yes sol_catalyst->end sol_conditions->end sol_reagents->end sol_stoich->end

Caption: Decision tree for troubleshooting low-yield experiments.

References

Technical Support Center: Isoquinoline Bromination Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature control during isoquinoline (B145761) bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this critical reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the bromination of isoquinoline?

Temperature is a crucial parameter in the bromination of isoquinoline as it directly influences the reaction's regioselectivity and the formation of side products.[1][2] Many bromination reactions are exothermic, and without proper temperature management, a runaway reaction can occur, leading to the formation of undesirable isomers and di-brominated products, which are often difficult to separate from the desired 5-bromoisoquinoline (B27571).[3][4] Strict temperature control is essential for achieving high yields and purity of the target compound.[1]

Q2: What are the common side products I might encounter with poor temperature control, and how can I minimize them?

Poor temperature control, particularly elevated temperatures, can lead to several side products:

  • Over-bromination: Formation of di- and tri-brominated isoquinolines (e.g., 5,8-dibromoisoquinoline) is a common issue, especially when using an excess of the brominating agent.[1][4] To minimize this, it is crucial to use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents for mono-bromination) and maintain a low reaction temperature.[4][5]

  • Isomer Formation: Higher temperatures can provide the necessary activation energy for the formation of other isomers, such as 8-bromoisoquinoline, leading to a loss of selectivity.[4] Conducting the reaction at lower temperatures, often in the range of -30°C to -18°C, favors kinetic control and the formation of the desired 5-bromo isomer.[1][3]

Q3: My bromination reaction is showing a mixture of 5-bromo and 8-bromo-isoquinoline. How can I improve the selectivity for the 5-bromo isomer?

To enhance the selectivity for 5-bromoisoquinoline, strict temperature control is paramount.[1] Lowering the reaction temperature significantly is the most effective strategy. For electrophilic aromatic brominations, temperatures as low as -30°C may be necessary.[3] For the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, maintaining the temperature between -26°C and -18°C is crucial for high regioselectivity.[4]

Q4: I'm concerned about a runaway reaction. What are the signs, and how can I prevent it?

Many bromination reactions are exothermic, posing a risk of a runaway reaction where the rate of heat generation exceeds the rate of heat removal.[3][6]

  • Signs of a Runaway Reaction: A rapid, uncontrolled increase in the internal temperature of the reaction vessel is the primary indicator.

  • Prevention Strategies:

    • Slow Reagent Addition: Add the brominating agent slowly and portion-wise to the cooled reaction mixture.[3]

    • Efficient Cooling: Utilize a suitable cooling bath (e.g., dry ice/acetone) to maintain the target temperature throughout the addition.[1]

    • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution.[1]

    • Monitoring: Continuously monitor the internal temperature of the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during isoquinoline bromination, with a focus on temperature-related issues.

Issue 1: Low Yield of 5-Bromoisoquinoline
Potential Cause Troubleshooting Action
Reaction temperature is too high, leading to side products. Lower the reaction temperature. For electrophilic brominations, temperatures between -30°C and -18°C are often optimal.[1][3]
Reaction temperature is too low, resulting in a sluggish or incomplete reaction. After the initial low-temperature addition of the brominating agent, consider allowing the reaction mixture to slowly warm to a slightly higher temperature (e.g., room temperature) while monitoring its progress.[3]
Inadequate cooling during the addition of the brominating agent. Ensure the cooling bath is maintained at the target temperature and that there is good thermal contact with the reaction flask.[1]
Issue 2: Formation of Di-brominated Products
Potential Cause Troubleshooting Action
High reaction temperature. Conduct the reaction at a lower temperature (e.g., 0°C or below) to decrease the rate of the second bromination.[5]
Excess brominating agent. Carefully control the stoichiometry, using no more than 1.1 equivalents of the brominating agent.[4]
Prolonged reaction time. Monitor the reaction progress closely using techniques like TLC and quench the reaction as soon as the starting material is consumed.[5]
Issue 3: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Action
Reaction temperature is too high. Higher temperatures can lead to a loss of selectivity.[7] Perform the reaction at the lowest effective temperature to favor the kinetically controlled product.[3]
Solvent effects. The polarity of the solvent can influence regioselectivity. Consider screening different solvents to optimize the conditions for your specific substrate.[3]
Choice of brominating agent and acid. The combination of the brominating agent and the acid used can significantly impact selectivity. A common system for selective 5-bromination is NBS in concentrated sulfuric acid.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative data from cited experimental protocols for isoquinoline bromination.

Parameter Value Source
Initial Cooling Temperature -25°C[1]
Temperature during NBS addition -26°C to -22°C[1]
Reaction Temperature (Stage 1) -22°C ± 1°C for 2 hours[1]
Reaction Temperature (Stage 2) -18°C ± 1°C for 3 hours[1]
Temperature for Quenching Below 30°C[1]
Temperature for Nitration Step (for 5-bromo-8-nitroisoquinoline) Below -10°C[1]

Experimental Protocols

Key Experiment: Selective Mono-bromination of Isoquinoline

This protocol is adapted from a literature procedure for the synthesis of 5-bromoisoquinoline with high yield and regioselectivity.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid

  • N-bromosuccinimide (NBS), recrystallized

  • Dry ice

  • Acetone

  • Crushed ice

  • 25% aqueous Ammonia (B1221849) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, slowly add isoquinoline to the well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cool the resulting solution to -25°C in a dry ice-acetone bath.

  • To the vigorously stirred solution, add recrystallized N-bromosuccinimide in portions, maintaining the internal temperature between -22°C and -26°C. The temperature is controlled by intermittently adding small pieces of dry ice to the cooling bath.

  • Stir the suspension efficiently for 2 hours at -22°C ± 1°C.

  • Continue stirring for an additional 3 hours at -18°C ± 1°C.

  • Pour the homogeneous reaction mixture onto crushed ice in a separate large flask placed in an ice-water bath.

  • Adjust the pH of the mixture to 8.0 using a 25% aqueous ammonia solution, ensuring the internal temperature is kept below 30°C during the neutralization.

  • The precipitated product can then be collected by filtration and purified.

Visualizations

Troubleshooting_Workflow start Problem Encountered During Isoquinoline Bromination low_yield Low Yield of 5-Bromoisoquinoline start->low_yield dibromination Formation of Di-brominated Products start->dibromination poor_selectivity Poor Regioselectivity (Mixture of Isomers) start->poor_selectivity temp_high_yield Is Temperature Too High? (Leads to side products) low_yield->temp_high_yield temp_high_dibrom Is Temperature Too High? dibromination->temp_high_dibrom excess_nbs Is there Excess Brominating Agent? dibromination->excess_nbs temp_high_select Is Temperature Too High? poor_selectivity->temp_high_select lower_temp_yield Action: Lower Reaction Temperature (-30°C to -18°C) temp_high_yield->lower_temp_yield Yes lower_temp_dibrom Action: Lower Reaction Temperature (e.g., 0°C or below) temp_high_dibrom->lower_temp_dibrom Yes control_stoich Action: Control Stoichiometry (1.0-1.1 equivalents) excess_nbs->control_stoich Yes lower_temp_select Action: Lower Reaction Temperature (Lowest effective temperature) temp_high_select->lower_temp_select Yes

Caption: Troubleshooting workflow for common temperature-related issues.

Experimental_Workflow start Start: Prepare Isoquinoline in conc. H2SO4 cool_solution Cool Solution to -25°C (Dry Ice/Acetone Bath) start->cool_solution add_nbs Add NBS in Portions (Maintain -26°C to -22°C) cool_solution->add_nbs react_1 Stir at -22°C ± 1°C for 2 hours add_nbs->react_1 react_2 Stir at -18°C ± 1°C for 3 hours react_1->react_2 quench Pour onto Crushed Ice react_2->quench neutralize Neutralize with aq. NH3 (Keep below 30°C) quench->neutralize end Isolate Product neutralize->end

Caption: Experimental workflow for selective isoquinoline bromination.

References

Technical Support Center: Purification of Polar 4-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 4-substituted isoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My polar 4-substituted isoquinoline (B145761) is showing significant peak tailing in Reverse-Phase HPLC. What can I do to improve the peak shape?

Peak tailing with polar basic compounds like 4-substituted isoquinolines is a common issue in RP-HPLC, often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic isoquinolines, working at a lower pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[1]

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[1]

2. My polar 4-substituted isoquinoline seems to be degrading on the silica (B1680970) gel during flash chromatography. How can I purify it without decomposition?

Some isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel.[1]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase such as diol.[1]

3. I am struggling to retain my highly polar 4-substituted isoquinoline on a C18 column. What are my options?

Very polar compounds are often poorly retained in reversed-phase chromatography, eluting too early even with highly aqueous mobile phases.[1]

Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a separation technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1] This technique is well-suited for the purification of very polar compounds.[1][2]

4. How do I choose the right solvent for recrystallizing my polar 4-substituted isoquinoline?

The ideal solvent for recrystallization is one in which your compound is highly soluble when hot and poorly soluble when cold.[3]

Solvent Selection Strategy:

  • "Like Dissolves Like": Polar compounds tend to dissolve better in polar solvents.[4] For polar isoquinolines, consider solvents like ethanol, methanol, or mixtures containing these alcohols.[5][6]

  • Solvent Mixtures: A two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heating should redissolve the compound, and crystals will form upon slow cooling.[6][7]

  • Avoid "Oiling Out": If your compound has a low melting point, it may "oil out" if the solvent's boiling point is too high. In such cases, select a lower-boiling point solvent.[8]

5. My purified isoquinoline is colored. How can I remove the colored impurities?

Colored impurities can arise from highly conjugated byproducts or impurities from starting materials, especially if derived from sources like coal tar.[3]

Decolorization Methods:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount (typically 1-5% w/w) of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal.[3]

  • Recrystallization: A carefully chosen solvent system can leave colored impurities behind in the mother liquor.[3]

  • Column Chromatography: In normal-phase chromatography, colored, polar impurities may adhere strongly to the silica or alumina, allowing the desired product to elute.[3]

6. Can I use acid-base extraction to purify my 4-substituted isoquinoline?

Yes, acid-base extraction is a simple and effective method for separating basic compounds like isoquinolines from acidic or neutral impurities.[9] The principle relies on the differential solubility of the neutral isoquinoline in an organic solvent and its protonated salt form in an aqueous acidic solution.[9]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar 4-Substituted Isoquinolines

Purification TechniquePrincipleAdvantagesCommon Challenges
Normal-Phase Chromatography Adsorption on a polar stationary phase (e.g., silica, alumina).Good for separating compounds with different polarities.Potential for compound degradation on acidic silica; strong retention of highly polar compounds.[1][10]
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.High resolution; widely applicable.Poor retention of very polar compounds; peak tailing with basic analytes.[1][11]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Excellent for retaining and separating highly polar compounds.[1][2]Requires careful mobile phase preparation and column equilibration.[1]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very high purity (>99.9%); scalable.[12]Finding a suitable solvent can be time-consuming; potential for low recovery.[8]
Acid-Base Extraction Differential solubility of the basic compound and its protonated salt in immiscible organic and aqueous phases.Simple, rapid, and inexpensive for removing acidic and neutral impurities.[9]Not suitable for separating compounds with similar basicities.[9]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.[1]

Protocol 2: HILIC for Purification of Highly Polar Isoquinolines

  • Column Selection: Start with a bare silica or an amide-based HILIC column.

  • Mobile Phase Preparation:

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the polar compounds.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Protocol 3: Acid-Base Extraction

  • Dissolve the crude mixture containing the 4-substituted isoquinoline in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated isoquinoline salt will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Drain the lower aqueous layer.

  • To recover the isoquinoline, make the aqueous layer basic by adding a suitable base (e.g., 1M NaOH) until the solution is alkaline.

  • Extract the now neutral isoquinoline back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified isoquinoline.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) ph Adjust Mobile Phase pH (2.5-4) start->ph Is the issue interaction with silanol groups? additive Add Competing Base (e.g., TEA) ph->additive column Use Highly End-capped Column additive->column stationary_phase Consider Alternative Stationary Phase (Phenyl-hexyl, EPG) column->stationary_phase result Improved Peak Shape stationary_phase->result

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

Purification_Workflow crude Crude Polar 4-Substituted Isoquinoline assess_polarity Assess Polarity and Stability crude->assess_polarity highly_polar Highly Polar assess_polarity->highly_polar Yes moderately_polar Moderately Polar assess_polarity->moderately_polar No unstable Unstable on Silica assess_polarity->unstable Check Stability hilic HILIC highly_polar->hilic rp_hplc RP-HPLC (with optimization) moderately_polar->rp_hplc deactivated_silica Flash Chromatography (Deactivated Silica) unstable->deactivated_silica recrystallization Recrystallization unstable->recrystallization pure_product Pure Product hilic->pure_product rp_hplc->pure_product deactivated_silica->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction_Logic start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) & Shake start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral & Acidic Impurities separate1->organic_layer1 Top/Bottom Layer aqueous_layer1 Aqueous Layer: Protonated Isoquinoline Salt separate1->aqueous_layer1 Top/Bottom Layer add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer: Purified Isoquinoline separate2->organic_layer2 Top/Bottom Layer aqueous_layer2 Aqueous Layer: Inorganic Salts separate2->aqueous_layer2 Top/Bottom Layer final_product Evaporate Solvent to Yield Pure Isoquinoline organic_layer2->final_product

Caption: Logical workflow for acid-base extraction of isoquinolines.

References

minimizing homocoupling in Suzuki reactions of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing homocoupling side reactions when working with substrates like 4-bromoisoquinoline.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues that lead to the formation of homocoupling byproducts in your Suzuki reactions.

Issue Observed Potential Cause(s) Recommended Action(s)
Significant formation of boronic acid homocoupling byproduct (Ar-Ar) 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1][2][3][4][5][6] 2. Use of a Pd(II) precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product during the in-situ reduction to Pd(0).[1][5][7][8]1. Improve Degassing: Rigorously degas your solvent(s) and reaction mixture. Subsurface sparging with an inert gas (Nitrogen or Argon) for an extended period is more effective than simple vacuum/backfill cycles.[2][9][10] Ensure all solvents, including water, are degassed.[11] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[2][3][7] 3. Use Modern Precatalysts: Employ advanced precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[2][7] 4. Add a Reducing Agent: Introduce a mild reducing agent like potassium formate (B1220265) to the reaction mixture before adding the palladium catalyst. This helps to minimize the concentration of free Pd(II).[1][9][10]
Low yield of the desired cross-coupled product with significant starting material remaining 1. Inactive Catalyst: The palladium catalyst may be deactivated or poisoned.[2][4] The nitrogen atom in isoquinoline (B145761) can potentially coordinate to the palladium center, inhibiting its catalytic activity. 2. Inefficient Oxidative Addition: The oxidative addition of this compound to the Pd(0) center may be slow, particularly if the substrate is electron-rich or sterically hindered.[3] 3. Improper Base Selection: The chosen base may not be effective for the specific substrate and catalyst system.[4]1. Screen Catalysts and Ligands: Test different palladium sources and ligands. For challenging substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) are often more effective as they can accelerate the oxidative addition and reductive elimination steps.[3][6][7][12][13] 2. Optimize Reaction Temperature: Gradually increase the reaction temperature, as some Suzuki couplings require more thermal energy to overcome the activation barrier.[2][12] 3. Screen Bases: Evaluate different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4][11]
Formation of dehalogenated byproduct (isoquinoline) 1. Presence of Protic Impurities or Hydride Sources: Trace amounts of water or other protic impurities, or the use of certain amine bases or alcohol solvents, can act as hydride sources, leading to the reduction of the aryl halide.[2][5][6]1. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. 2. Select Appropriate Base and Solvent: If dehalogenation is significant, switch to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the case of Suzuki reactions, this most often refers to the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar).[1][5] This is undesirable because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.[1][7]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The main causes are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1][5][6][7][8]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product as part of the initial process to generate the active Pd(0) catalyst.[1][5][7][8]

Q3: How does the choice of ligand impact homocoupling in the reaction with this compound?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[7][14] For a substrate like this compound, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is highly recommended.[3][6][7][12][13] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making the formation of the desired product kinetically favored over the pathways leading to homocoupling.[15] Their steric bulk can also physically hinder the formation of intermediates that lead to the unwanted side reaction.[16]

Q4: Can the choice of base and solvent affect the extent of homocoupling?

A4: Yes, both the base and solvent can significantly influence the reaction outcome.[6]

  • Base: The base is necessary to activate the boronic acid for transmetalation.[3] However, an overly strong or concentrated base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are generally effective without being overly harsh.[7][11]

  • Solvent: The solvent system needs to be able to dissolve the reactants and facilitate the reaction. Common solvents include ethereal solvents like 1,4-dioxane (B91453) or THF, often with a small amount of water to help dissolve the inorganic base and assist in the transmetalation step.[12][17] It is critical that all solvents are thoroughly degassed to remove oxygen.[11]

Q5: How can I visually determine if my reaction is suffering from oxygen contamination?

A5: A common visual indicator of catalyst decomposition, which can be caused by oxygen, is the formation of palladium black (a black precipitate).[3] Additionally, a color change in the reaction mixture to yellowish or brownish can also suggest catalyst degradation and the potential for increased side reactions.[11]

Data Presentation

The following table summarizes the significant impact of proper deoxygenation and the use of an additive on suppressing homocoupling.

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling Data adapted from a study on the synthesis of LY451395, demonstrating the effectiveness of rigorous deoxygenation and the addition of potassium formate in suppressing a persistent homocoupling impurity.[9][11]

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.8Not Reported
2Subsurface N₂ SpargeNone0.8Not Reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Reaction of this compound

This protocol incorporates best practices for setting up a Suzuki reaction to minimize the formation of homocoupling byproducts.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required for a two-phase system)

Procedure:

  • Apparatus Setup: Flame-dry a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the this compound, arylboronic acid, phosphine ligand, and base under a positive flow of inert gas.

  • Solvent Addition: Add the degassed organic solvent via cannula or syringe. If using a biphasic system, add the degassed water.

  • Degassing: Further degas the entire reaction mixture by bubbling a gentle stream of inert gas through the solution via a long needle for 15-30 minutes.[1][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[3][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Using Potassium Formate as a Reductive Additive

This protocol is a modification of the general procedure to include potassium formate, which helps to reduce any residual Pd(II) species.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Additive Addition: Add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture along with the other solid reagents.[1]

  • Proceed with steps 3 through 8 from Protocol 1.

Visualizations

Suzuki_Cycle_with_Homocoupling cluster_main_cycle Desired Suzuki Cycle cluster_side_reaction Homocoupling Pathway pd0 L₂Pd⁰ oa_complex L₂(Ar)Pdᴵᴵ(X) pd0->oa_complex Oxidative Addition pd2 Pdᴵᴵ pd0->pd2 Oxidation trans_complex L₂(Ar)Pdᴵᴵ(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product arx Ar-X (this compound) arx->oa_complex ar_boronic Ar'-B(OH)₂ ar_boronic->oa_complex ar_boronic->pd2 base Base base->oa_complex homo_intermediate Ar'-Pdᴵᴵ-Ar' pd2->homo_intermediate 2 x Transmetalation homo_intermediate->pd0 Reductive Elimination homo_product Ar'-Ar' (Homocoupling) homo_intermediate->homo_product oxygen O₂ oxygen->pd0

Caption: Suzuki catalytic cycle with the competing oxygen-mediated homocoupling pathway.

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

analytical methods for detecting impurities in 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Bromoisoquinoline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

A1: Based on common synthetic routes, such as the direct bromination of isoquinoline, potential impurities include:

  • Unreacted Starting Material: Isoquinoline.

  • Positional Isomers: Other bromoisoquinoline isomers (e.g., 5-Bromoisoquinoline, 7-Bromoisoquinoline) and di-brominated isoquinolines, which can form if the bromination reaction is not perfectly selective.[1][2]

  • Related Intermediates: Compounds like 4-aminoisoquinoline (B122460) can be present if they are part of a synthetic route.[3]

  • Oxidation/Side-Reaction Products: Depending on the synthetic conditions, products like 4-bromoisoquinolone may form.[4]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most effective techniques for impurity profiling of this compound are:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying non-volatile impurities, including positional isomers.[5] A reversed-phase method with UV detection is commonly used.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and quantification of unknown impurities without the need for a reference standard for each impurity.[9]

Q3: How can I distinguish between bromoisoquinoline isomers using analytical techniques?

A3: Distinguishing between positional isomers can be challenging but is achievable:

  • HPLC: Isomers will likely have slightly different retention times due to differences in polarity. Method optimization, such as adjusting the mobile phase composition or gradient, is key to achieving baseline separation.[10]

  • GC-MS: Isomers may have different retention times based on their boiling points and interaction with the GC column. Their mass spectra will be very similar, but fragmentation patterns might show subtle differences.[11]

  • NMR: ¹H and ¹³C NMR spectroscopy are definitive for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic protons will be unique for each isomer's substitution pattern.[9][12]

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: To ensure stability and prevent the formation of degradation products, this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and flames.[13]

Troubleshooting Guides

HPLC Analysis
IssuePossible CauseTroubleshooting Steps
Poor resolution between this compound and an impurity peak (e.g., another isomer) 1. Mobile phase is not optimal for separation. 2. Incorrect column choice.1. Adjust Mobile Phase: Decrease the organic solvent percentage (e.g., acetonitrile) to increase retention times and improve separation. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[11] 2. Change Column: Ensure a high-resolution C18 column is being used. If co-elution persists, consider a different stationary phase.[6]
Peak Tailing for this compound 1. Secondary interactions with the column packing. 2. Column overload.1. Modify Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if analyzing on a standard silica-based column. Alternatively, use a base-deactivated column. 2. Reduce Sample Concentration: Lower the concentration of the injected sample.
Ghost peaks appearing in the chromatogram 1. Contamination in the mobile phase. 2. Carryover from a previous injection.1. Use Fresh Mobile Phase: Prepare a new batch of mobile phase using high-purity solvents. 2. Clean the Injector: Run a needle wash with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).
GC-MS Analysis
IssuePossible CauseTroubleshooting Steps
Inconsistent Retention Times 1. Leak in the carrier gas line. 2. Fluctuations in oven temperature.1. Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the injector. 2. Calibrate Oven: Verify the accuracy and stability of the GC oven temperature.[11]
Poor peak shape (broadening or tailing) 1. Active sites in the injector liner or column. 2. Inlet temperature is too low.1. Use a Deactivated Liner: Ensure a high-quality, deactivated liner is installed. If the column is old, it may need conditioning or replacement. 2. Increase Inlet Temperature: Ensure the inlet temperature is sufficient to rapidly volatilize the this compound (boiling point ~280-285 °C).[13]
Difficulty identifying isomers from mass spectra Fragmentation patterns of isomers are nearly identical.Primary identification should be based on chromatographic separation (retention time). Use authenticated reference standards for each potential isomer to confirm retention times.

Quantitative Data Summary

The following table presents hypothetical, yet typical, specifications for impurities in a high-purity batch of this compound, which can be used as a benchmark for analytical method validation.

ImpurityTypical Reporting ThresholdMethod of Analysis
Isoquinoline≤ 0.10%HPLC, GC-MS
5-Bromoisoquinoline≤ 0.15%HPLC, GC-MS
7-Bromoisoquinoline≤ 0.15%HPLC, GC-MS
Di-bromoisoquinolines (total)≤ 0.20%HPLC, GC-MS
Unspecified Impurities≤ 0.10%HPLC
Total Impurities ≤ 0.50% HPLC

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed to separate this compound from its potential process-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for identifying and quantifying volatile impurities, including starting materials and isomers.

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: 40-350 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or toluene.

    • Transfer the solution to a GC vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample This compound Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr quant Quantify Impurities hplc->quant struct Identify Structure gcms->struct nmr->struct report Final Report quant->report struct->report troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered resolution Poor Peak Resolution? start->resolution peak_shape Bad Peak Shape? resolution->peak_shape No adjust_mp Adjust Mobile Phase Gradient resolution->adjust_mp Yes check_column Check Column / Sample Conc. peak_shape->check_column Yes retention Retention Time Shift? peak_shape->retention No end Problem Resolved adjust_mp->end check_column->end check_leaks Check for System Leaks retention->check_leaks Yes retention->end No check_leaks->end

References

stability of 4-Bromoisoquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromoisoquinoline under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound, as a heterocyclic aromatic compound, is generally stable under neutral conditions. However, under forced acidic or basic conditions, it can be susceptible to degradation. The primary pathway for degradation under these conditions is expected to be hydrolysis of the bromine substituent, potentially followed by further degradation of the isoquinoline (B145761) ring system under harsh conditions. The rate of degradation is dependent on the pH, temperature, and duration of exposure.

Q2: What are the likely degradation products of this compound in acidic or basic solutions?

  • Under Acidic and Basic Hydrolysis: The primary degradation product is likely to be Isoquinolin-4-ol , formed by the nucleophilic substitution of the bromine atom by a hydroxyl group.

  • Under Harsh Conditions: Prolonged exposure to strong acids or bases at elevated temperatures may lead to the opening of the isoquinoline ring system.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[1][2] A reversed-phase HPLC method with UV detection would be suitable.[3] To identify and characterize unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Troubleshooting Guide: Stability Studies

Issue: I am not observing any degradation of this compound in my initial stress tests.

  • Possible Cause: The stress conditions (pH, temperature, time) may not be stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base. Typical starting concentrations are 0.1 M to 1 M HCl or NaOH.[1]

    • Increase the temperature of the reaction. Experiments can be conducted at elevated temperatures, such as 60-80 °C.[1]

    • Extend the duration of the experiment. Samples should be analyzed at various time points to track the degradation progress.

Issue: The degradation of this compound is happening too quickly, and I cannot accurately determine the kinetics.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base.

    • Lower the reaction temperature.

    • Take more frequent samples at the beginning of the experiment to capture the initial degradation profile.

Issue: I am seeing multiple peaks in my chromatogram after the degradation study. How do I know which one is a degradation product?

  • Possible Cause: The appearance of new peaks relative to a control sample (this compound at time zero) indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Run a control sample of undegraded this compound to identify its retention time.

    • Compare the chromatograms of the stressed samples with the control. Any new peaks are potential degradation products.

    • Employ a photodiode array (PDA) detector with your HPLC to check for peak purity and to obtain UV spectra of the new peaks, which can help in their identification.

    • Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate (B84403) buffer (e.g., potassium phosphate), for mobile phase preparation

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60 °C for 8 hours.[1]

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC.

4. Analytical Methodology (HPLC):

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).

  • Column Temperature: 30 °C

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Identify and quantify the degradation products by their peak areas.

  • Summarize the data in a table.

Data Presentation

Table 1: Hypothetical Degradation Data for this compound under Forced Conditions

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)
1 M HCl at 80 °C 0100.00.0
485.214.1
872.526.8
2445.853.5
1 M NaOH at 60 °C 0100.00.0
290.78.9
481.318.1
865.134.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1 M HCl, 80°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base sampling Sample at Time Points acid->sampling base->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data Degradation_Pathway parent This compound product Isoquinolin-4-ol parent->product H+ or OH- (Hydrolysis) ring_opening Ring-Opened Products product->ring_opening Harsh Conditions (Strong Acid/Base, Heat)

References

Technical Support Center: Palladium Catalyst Removal from 4-Arylisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from 4-arylisoquinoline reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of 4-arylisoquinolines following palladium-catalyzed cross-coupling reactions.

Issue 1: High levels of residual palladium (>100 ppm) detected after standard workup (filtration/extraction).

  • Potential Cause: The palladium species may be soluble or exist as fine colloidal particles that are not removed by simple filtration through celite or standard aqueous washes. The nitrogen atom in the isoquinoline (B145761) ring can also form a stable complex with palladium, retaining it in the organic phase.

  • Troubleshooting Steps:

    • Employ a Palladium Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based (e.g., SiliaMetS® DMT), or polymer-bound trimercaptotriazine (MP-TMT) scavengers are often effective for nitrogen-containing heterocycles.

    • Activated Carbon Treatment: Use activated carbon to adsorb the palladium catalyst. This is a cost-effective method but may require optimization to prevent product loss.

    • Optimize Scavenging Conditions: Experiment with reaction time, temperature, and the amount of scavenger to improve removal efficiency. Increasing the equivalents of the scavenger relative to the initial palladium loading can be beneficial.[1]

Issue 2: Significant loss of 4-arylisoquinoline product during the palladium removal process.

  • Potential Cause: Non-specific binding of the product to the scavenger material or activated carbon. The planar and potentially polar nature of 4-arylisoquinolines can lead to adsorption onto solid supports.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your specific 4-arylisoquinoline.

    • Adjust the Solvent System: The choice of solvent can impact the binding of both the palladium and the product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Potential Cause: Variations in the final state of the palladium catalyst (e.g., Pd(0) vs. Pd(II), soluble vs. heterogeneous) at the end of the reaction. Reaction conditions and slight variations in quenching can influence the palladium species present.

  • Troubleshooting Steps:

    • Standardize Reaction Quench: Implement a consistent and robust quenching procedure to ensure the palladium is in a more uniform state before removal.

    • Consider a Pre-Treatment Step: An oxidative (e.g., with air or a mild oxidant) or reductive (e.g., with a mild reducing agent) wash prior to scavenging might convert various palladium species into a single form that is more readily removed by a specific scavenger.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against multiple forms of palladium. Consult scavenger selection guides to choose an appropriate one.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 4-arylisoquinoline product?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in active pharmaceutical ingredients (APIs). Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance. Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps or biological assays.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most common methods include:

  • Adsorption: Using solid-supported scavengers (silica or polymer-based) with functional groups that chelate palladium.

  • Activated Carbon Treatment: A cost-effective method where palladium is adsorbed onto the surface of the carbon.

  • Crystallization: Can be effective, sometimes in the presence of an additive like N-acetylcysteine to keep the palladium in the mother liquor. However, co-crystallization of the palladium-product complex can sometimes occur.

  • Chromatography: While often part of the purification process, it may not be sufficient on its own to reduce palladium to acceptable levels.

Q3: How do I choose the right scavenger for my 4-arylisoquinoline?

A3: The choice of scavenger depends on the specific 4-arylisoquinoline structure, the solvent system, and the nature of the palladium species. For nitrogen-containing compounds, sulfur-based scavengers are generally a good starting point due to the high affinity of sulfur for palladium. It is highly recommended to perform a small-scale screening of several scavengers to identify the most effective one for your system.

Q4: Can I use activated carbon for palladium removal?

A4: Yes, activated carbon is a widely used and economical option for palladium removal. It has a high surface area and can effectively adsorb palladium species. However, it can also lead to product loss through non-specific adsorption, so the treatment conditions (amount of carbon, time, temperature) should be carefully optimized.

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The standard and most accurate method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Other techniques include Atomic Absorption (AA) spectroscopy and X-Ray Fluorescence (XRF). For rapid in-process checks, colorimetric or fluorometric assays are also available.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the performance of various palladium removal techniques. While specific data for 4-arylisoquinolines is limited in the public domain, the data presented for analogous nitrogen-containing heterocycles and other APIs provides a strong indication of potential efficacy.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Product RecoveryCompound Type/ReactionReference
Silica-Based Scavengers
SiliaMetS® Thiol1300290%NaphthalenopiperazinePfizer Case Study
SiliaMetS® Thiol~800<10Not ReportedSuzuki Coupling ProductSiliCycle Data
SiliaMetS® DMT33010-30Not Reportedc-Met Kinase Inhibitor--INVALID-LINK--
Polymer-Based Scavengers
Biotage® MP-TMT33,000<200Not ReportedSuzuki Coupling ProductBiotage Data
Biotage® MP-TMT800<10Not ReportedSuzuki Coupling ProductBiotage Data
Polystyrene-bound TMT15503Not ReportedFaropenem Sodium Salt--INVALID-LINK--
Activated Carbon
Darco KB-B300<197%Pfizer Drug Candidate--INVALID-LINK--
Activated Carbon22392082%API Intermediate--INVALID-LINK--

Experimental Protocols

Protocol 1: Palladium Removal using Silica-Based Scavengers (e.g., SiliaMetS® Thiol) - Batch Method

  • Dissolution: After the initial aqueous workup, dissolve the crude 4-arylisoquinoline in a suitable organic solvent (e.g., THF, DCM, Toluene) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the silica-based scavenger. For initial screening, use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the Celite® pad and the scavenger with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon - Batch Method

  • Dissolution: Dissolve the crude 4-arylisoquinoline in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 5-10 wt% relative to the crude product.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content.

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_treatment Palladium Removal cluster_isolation Product Isolation cluster_analysis Analysis start Crude 4-Arylisoquinoline (Post-Workup) dissolve Dissolve in Appropriate Solvent start->dissolve add_scavenger Add Scavenger or Activated Carbon dissolve->add_scavenger stir Stir (Time & Temp Optimization) add_scavenger->stir filter Filter through Celite® Pad stir->filter wash Wash Pad with Fresh Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end

Caption: General experimental workflow for palladium removal.

Troubleshooting_Logic action action issue issue start High Residual Pd? issue1 Issue: Incomplete Pd Removal start->issue1 Yes end Palladium Levels Acceptable start->end No action1 Use Scavenger or Activated Carbon issue1->action1 Try check1 Low Product Recovery? action1->check1 issue2 Issue: Product Loss check1->issue2 Yes check2 Inconsistent Results? check1->check2 No action2 Screen Scavengers Optimize Solvent Minimize Scavenger Amount issue2->action2 Try check2->end No issue3 Issue: Batch-to-Batch Variability check2->issue3 Yes action2->check2 action3 Standardize Quench Pre-Treatment Step Broad-Spectrum Scavenger issue3->action3 Try action3->end Process Optimized

Caption: Troubleshooting decision logic for palladium removal.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromoisoquinoline and 5-Bromoisoquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two key isomers, 4-Bromoisoquinoline and 5-Bromoisoquinoline, in common and synthetically valuable transformations. The information presented herein, supported by experimental data, aims to facilitate informed decisions in the design and execution of synthetic routes involving the isoquinoline (B145761) scaffold.

The isoquinoline moiety is a prevalent structural feature in a vast array of biologically active compounds and natural products. Consequently, the functionalization of the isoquinoline core is a critical aspect of medicinal chemistry and materials science. This compound and 5-Bromoisoquinoline serve as versatile precursors for the introduction of various substituents onto the isoquinoline ring system. Their differential reactivity, governed by electronic and steric factors, dictates their suitability for specific synthetic strategies.

Reactivity Comparison in Key Synthetic Transformations

To provide a clear and objective comparison, we will examine the reactivity of this compound and 5-Bromoisoquinoline in three fundamental and widely utilized reaction classes: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is influenced by factors such as electron density at the carbon-halogen bond and steric hindrance around the reaction center.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In a comparative context, both this compound and 5-Bromoisoquinoline are viable substrates. However, subtle differences in their electronic and steric environments can lead to variations in reaction efficiency.

The nitrogen atom in the isoquinoline ring is electron-withdrawing, which generally activates aryl halides towards oxidative addition to the palladium(0) catalyst. The position of the bromine atom relative to the nitrogen atom influences the electron density at the C-Br bond. Theoretical studies on the electronic properties of isoquinoline suggest that the pyridine (B92270) ring is electron-deficient.[1]

Available experimental data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid indicates good to high yields, typically in the range of 60-80%.[2] While specific comparative data for 5-Bromoisoquinoline under identical conditions is scarce in the literature, its utility as a substrate in palladium-catalyzed reactions is well-documented.[3] Based on general principles of reactivity for heteroaromatic halides, it is anticipated that 5-Bromoisoquinoline would also be a competent coupling partner, with yields likely being comparable, though potentially influenced by the specific reaction conditions and boronic acid partner.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, the electron-deficient nature of the isoquinoline ring system facilitates the oxidative addition step.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a key reaction for the direct introduction of heteroatom nucleophiles onto an aromatic ring. The reactivity in SNAr reactions is highly dependent on the electronic properties of the aromatic system. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring makes the carbon atoms of the pyridine ring susceptible to nucleophilic attack.[6]

The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack. In isoquinoline, the C1 position is most activated, followed by C3. While the benzene (B151609) portion of the isoquinoline ring is less activated, the relative reactivity of the C4 and C5 positions in SNAr reactions is an important consideration. The electron-withdrawing effect of the pyridine ring extends to the fused benzene ring, making both 4- and 5-bromoisoquinolines more reactive than bromobenzene.

The reactivity in SNAr reactions is often governed by the stability of the Meisenheimer complex intermediate. The proximity of the bromine at the C4 position to the electron-withdrawing nitrogen atom may lead to a greater degree of activation compared to the C5 position. However, steric hindrance from the peri-hydrogen at the C5 position could also influence the approach of the nucleophile.[7]

Summary of Quantitative Data

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water60-80[2]
5-BromoisoquinolinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, DME/H₂OData not available for direct comparison
Buchwald-Hartwig Amination 6-Bromoisoquinoline-1-carbonitrile (B1380134)(S)-3-Amino-2-methylpropan-1-olPd(dba)₂, BINAP, Cs₂CO₃, THF80[4]
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂, Ligand, NaO-t-Bu, Toluene (B28343)93[2]
This compoundMorpholineData not available for direct comparison
5-BromoisoquinolineMorpholineData not available for direct comparison
Nucleophilic Aromatic Substitution This compoundSodium MethoxideData not available for direct comparison
5-BromoisoquinolineSodium MethoxideData not available for direct comparison

Note: The table highlights the current gap in directly comparable quantitative data for the two isomers under identical reaction conditions.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for providing a baseline for optimization. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both 4- and 5-Bromoisoquinoline.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Bromoisoquinoline, Boronic Acid, Base, and Solvent Degas Degas with Inert Gas Reagents->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromoisoquinoline (4- or 5-isomer, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the bromoisoquinoline, arylboronic acid, and base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylisoquinoline.[2]

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Combine Combine Bromoisoquinoline, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Combine->Inert Add_Reagents Add Solvent and Amine Inert->Add_Reagents Heat_Stir Heat and Stir Add_Reagents->Heat_Stir Reaction_Monitor Monitor Progress Heat_Stir->Reaction_Monitor Cool_Quench Cool and Quench Reaction_Monitor->Cool_Quench Extraction Aqueous Work-up Cool_Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Bromoisoquinoline (4- or 5-isomer, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the bromoisoquinoline, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Conclusion and Recommendations

Both this compound and 5-Bromoisoquinoline are valuable and reactive building blocks for the synthesis of functionalized isoquinolines. Based on the available data and general principles of organic reactivity:

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): Both isomers are expected to be effective substrates. This compound has demonstrated good to high yields in Suzuki couplings. While direct comparative data is lacking, 5-Bromoisoquinoline is also a competent substrate in such transformations. The choice between the two may ultimately depend on the desired substitution pattern of the final product and empirical optimization of reaction conditions.

  • For Nucleophilic Aromatic Substitution: The reactivity is expected to be more sensitive to the position of the bromine atom. The C4 position, being in closer proximity to the electron-withdrawing nitrogen of the pyridine ring, is likely to be more activated towards nucleophilic attack than the C5 position. However, steric factors may also play a role. For SNAr reactions, this compound is predicted to be the more reactive isomer.

Recommendation for Researchers: When embarking on a synthetic campaign involving the functionalization of the isoquinoline core, it is advisable to consider the desired final structure and the likely reactivity patterns outlined in this guide. For palladium-catalyzed couplings, both isomers are viable starting points, and the choice may be guided by commercial availability and cost. For nucleophilic aromatic substitution, this compound is the recommended starting material where higher reactivity is desired at the site of bromination. In all cases, empirical screening of reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial for achieving optimal results. The protocols provided herein serve as a solid foundation for such optimization studies.

References

Spectroscopic Fingerprints: A Comparative Analysis of 4-Bromoisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of the spectroscopic properties of 4-Bromoisoquinoline and its positional isomers, offering a practical framework for their differentiation using standard analytical techniques.

The substitution pattern of the bromine atom on the isoquinoline (B145761) scaffold significantly influences the electronic environment of the molecule, resulting in distinct spectroscopic signatures. This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound and its common isomers. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for isomer differentiation is presented.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)

The chemical shifts and coupling constants in ¹H NMR are highly sensitive to the position of the bromine atom, which alters the electron density and, consequently, the shielding of the protons.

CompoundH-1H-3H-4H-5H-6H-7H-8Solvent
This compound 9.15 (s)8.45 (s)-8.20 (d)7.70 (t)7.85 (t)8.05 (d)CDCl₃
1-Bromoisoquinoline -7.65 (d)8.25 (d)7.90 (d)7.75 (t)7.60 (t)8.10 (d)CDCl₃
3-Bromoisoquinoline 9.10 (s)-8.15 (s)7.95 (d)7.60 (t)7.70 (t)8.00 (d)CDCl₃
5-Bromoisoquinoline 9.25 (s)8.55 (d)7.60 (d)-7.90 (d)7.50 (t)8.15 (d)DMSO-d₆

Note: Data for 6-, 7-, and 8-Bromoisoquinoline is less commonly reported and can vary. The presented data is a representative compilation.

¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)

The position of the bromine atom also induces characteristic shifts in the ¹³C NMR spectrum, particularly for the carbon atom directly bonded to the bromine and the adjacent carbons.

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
This compound 152.5143.8122.0135.5129.0128.5127.0130.0127.8CDCl₃
1-Bromoisoquinoline 142.0121.5142.5136.0128.0127.5127.0130.5129.0CDCl₃
3-Bromoisoquinoline 152.0120.0138.0135.0128.5127.0127.5130.0128.0CDCl₃
5-Bromoisoquinoline 152.9144.6120.3134.3118.5133.9129.3127.9128.4DMSO-d₆
Infrared (IR) Spectroscopy Data (cm⁻¹)

The IR spectra of the bromoisoquinoline isomers are expected to show characteristic peaks for aromatic C-H stretching, C=C and C=N bond stretching, and C-Br stretching.

CompoundAromatic C-H StretchC=C, C=N StretchC-Br Stretch
This compound ~3050~1620, 1580, 1490~650
5-Bromoisoquinoline 30531582, 1509, 1484~670
General Range 3100-30001650-1450700-500
Mass Spectrometry (MS) Data

The mass spectra of all bromoisoquinoline isomers will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. Fragmentation patterns may show subtle differences.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
All Isomers 207/209128 (loss of Br), 101 (loss of Br and HCN)

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromoisoquinoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A typical acquisition for ¹H NMR involves a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.

Isomer Differentiation Workflow

The following workflow provides a systematic approach to distinguish between this compound and its isomers based on their spectroscopic data.

G cluster_0 Spectroscopic Analysis Workflow for Bromoisoquinoline Isomers start Unknown Bromoisoquinoline Isomer ms Mass Spectrometry start->ms Determine Molecular Weight (m/z 207/209) nmr ¹H and ¹³C NMR ms->nmr Confirm Presence of Bromine ir IR Spectroscopy nmr->ir Elucidate Substitution Pattern data_analysis Compare Spectral Data to Database ir->data_analysis Confirm Functional Groups identification Isomer Identification data_analysis->identification Match Spectroscopic Fingerprint

Workflow for Isomer Identification.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. By carefully comparing the unique spectral fingerprints and following standardized experimental protocols, researchers can confidently identify and characterize these important chemical entities.

Suzuki vs. Stille Coupling: A Comparative Guide for the Arylation of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. The isoquinoline (B145761) scaffold is a privileged heterocycle found in numerous biologically active compounds, and the introduction of aryl groups at the C-4 position can significantly modulate their pharmacological properties. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods for the formation of biaryl linkages.

This guide provides an objective comparison of the Suzuki and Stille coupling reactions for the arylation of 4-bromoisoquinoline, offering a critical evaluation of their respective advantages and disadvantages, supported by available experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Generally low toxicityHigh toxicity of organotin reagents
Byproducts Boron-based, generally easy to removeTin-based, often difficult to remove completely
Reaction Conditions Requires a base for activation of the boronic acidCan often be performed under neutral conditions
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellent, tolerates a wide range of functional groups

Performance Comparison: Arylation of Bromoisoquinolines

ReactionCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Suzuki Phenylboronic acidPd(PPh₃)₄1,4-Dioxane (B91453)/WaterK₂CO₃80-10012-2460-80[1]
Stille PhenylstannanePd₂(dba)₃ / P(o-tol)₃TolueneN/A10012~75*[2]

*Note: The Stille coupling data is for the arylation of 3-bromoisoquinoline (B184082), a constitutional isomer of this compound. The yield is reported as "good" and is estimated here for comparative purposes.[2]

The available data suggests that both the Suzuki and Stille couplings can provide good to excellent yields for the arylation of bromoisoquinolines. The Suzuki reaction is well-established for this compound and offers the significant advantage of using less toxic and more environmentally benign organoboron reagents.[1] The Stille coupling, while employing highly toxic organotin compounds, demonstrates high efficiency for the arylation of a closely related bromoisoquinoline isomer and is known for its broad functional group tolerance.[2]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-phenylisoquinoline.

Stille Coupling of 3-Bromoisoquinoline

This protocol is based on a general procedure for the Stille coupling of aryl bromides and can be adapted for bromoisoquinolines.[2]

Materials:

  • 3-Bromoisoquinoline (1.0 mmol)

  • Phenyl(tributyl)stannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve 3-bromoisoquinoline and phenyl(tributyl)stannane in anhydrous, degassed toluene.

  • Add the palladium catalyst, Pd₂(dba)₃, and the ligand, P(o-tol)₃.

  • Heat the reaction mixture to 100°C and stir for 12 hours in the dark.

  • Monitor the reaction for completion using TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel to isolate 3-phenylisoquinoline.

Mechanistic Overview and Workflow

The catalytic cycles of both the Suzuki and Stille couplings proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA Ar-Pd(II)L_n-X S_Pd0->S_OA Oxidative Addition (Ar-X) S_TM Ar-Pd(II)L_n-Ar' S_OA->S_TM Transmetalation (Ar'B(OR)2 + Base) S_RE Ar-Ar' S_TM->S_RE Reductive Elimination S_RE->S_Pd0 St_Pd0 Pd(0)L_n St_OA Ar-Pd(II)L_n-X St_Pd0->St_OA Oxidative Addition (Ar-X) St_TM Ar-Pd(II)L_n-Ar' St_OA->St_TM Transmetalation (Ar'SnR3) St_RE Ar-Ar' St_TM->St_RE Reductive Elimination St_RE->St_Pd0

Caption: Catalytic cycles of Suzuki and Stille couplings.

The experimental workflows for both reactions are similar, involving the setup of an inert atmosphere reaction, heating, and subsequent workup and purification.

Experimental_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Combine this compound, Boronic Acid, Catalyst, Base S_Inert Establish Inert Atmosphere S_Start->S_Inert S_Solvent Add Degassed Solvent/Water S_Inert->S_Solvent S_Heat Heat and Stir (80-100°C) S_Solvent->S_Heat S_Workup Aqueous Workup and Extraction S_Heat->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product 4-Arylisoquinoline S_Purify->S_Product St_Start Combine this compound, Organostannane, Catalyst, Ligand St_Inert Establish Inert Atmosphere St_Start->St_Inert St_Solvent Add Anhydrous Degassed Solvent St_Inert->St_Solvent St_Heat Heat and Stir (e.g., 100°C) St_Solvent->St_Heat St_Workup Solvent Removal St_Heat->St_Workup St_Purify Column Chromatography St_Workup->St_Purify St_Product 4-Arylisoquinoline St_Purify->St_Product

Caption: Generalized experimental workflow comparison.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of bromoisoquinolines. The choice between the two will often be dictated by the specific requirements of the synthesis and the priorities of the researcher.

  • Suzuki Coupling: Recommended as the first-line approach due to its use of low-toxicity reagents, readily available starting materials, and well-established protocols for isoquinoline derivatives. The primary drawback is the requirement of a base, which may not be compatible with base-sensitive functional groups.

  • Stille Coupling: A powerful alternative, particularly when dealing with complex substrates that may be sensitive to the basic conditions of the Suzuki coupling. Its broad functional group tolerance is a significant advantage. However, the high toxicity of organotin reagents and the challenges associated with removing tin byproducts are major deterrents that necessitate careful handling and purification procedures.

For drug development professionals, the lower toxicity profile of the Suzuki coupling and the reduced risk of heavy metal contamination in the final product make it the more attractive option for large-scale synthesis and the preparation of active pharmaceutical ingredients.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the isoquinoline (B145761) scaffold is a privileged structure. Its functionalization is key to synthesizing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-4 position of the isoquinoline ring system, starting from the readily available 4-Bromoisoquinoline.

This guide offers an objective comparison of various palladium catalyst systems for three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. This document summarizes experimental data, provides detailed protocols, and visualizes the underlying catalytic cycles to aid researchers in selecting the optimal conditions for their synthetic goals.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between this compound and various organoboron compounds, such as arylboronic acids. The choice of catalyst and ligand significantly impacts the reaction's efficiency.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst / PrecursorLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane / H₂O (4:1)80-10012-2460-80[1]A classic, reliable catalyst for this transformation. Well-established but may require longer reaction times.[1]
Pd(dppf)Cl₂ dppfK₂CO₃DME / aq. solution802-4High (Typical)Often provides higher yields and faster reaction rates for heteroaryl bromides compared to Pd(PPh₃)₄.[2]

Note: Yield for Pd(dppf)Cl₂ is noted as "High (Typical)" as specific data for this compound was not found, but it is a highly effective catalyst for similar substrates.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Heat the resulting mixture to 80-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to yield the 4-arylisoquinoline product.[1]

Heck Coupling: Forming C-C Double Bonds

The Heck reaction enables the coupling of this compound with alkenes to synthesize 4-vinylisoquinolines. While specific data for this compound is limited in the literature, catalyst systems effective for other aryl bromides serve as an excellent starting point. Palladium(II) acetate, often used with phosphine (B1218219) ligands or even "ligand-free," is a common and effective catalyst.[4][5]

Potential Catalyst Systems for Heck Coupling
Catalyst / PrecursorLigandBaseSolventTemp. (°C)Observations
Pd(OAc)₂ P(o-tol)₃Et₃NDMF100-120A standard system for Heck reactions of aryl bromides.
Pd(OAc)₂ None (Ligand-free)K₃PO₄ or K₂CO₃DMAc or DMF/H₂O80-140"Ligand-free" conditions can be highly effective, simplifying the reaction setup.[6][7]
Representative Experimental Protocol: Heck Coupling with Pd(OAc)₂

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube tightly and heat the mixture to 100°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Creating C-N Bonds

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides. For this compound, this reaction opens access to a diverse range of 4-aminoisoquinoline (B122460) derivatives. The most successful catalyst systems typically involve a palladium precursor and a bulky, electron-rich phosphine ligand.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst / PrecursorLigandBaseSolventTemp. (°C)Observations
Pd(OAc)₂ XPhosKOt-BuToluene (B28343)100A highly effective and general system for the amination of aryl bromides.[8]
Pd₂(dba)₃ XPhos or SPhosNaOt-Bu1,4-Dioxane80-100Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source; bulky biarylphosphine ligands are crucial for high yields.
Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (B109124) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and KOt-Bu under an inert atmosphere (e.g., in a glovebox).

  • Add this compound to the tube.

  • Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflow

Visualizing the catalytic cycles and experimental workflow can provide a deeper understanding of the processes involved.

General Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents (Aryl Halide, Coupling Partner) B Add Catalyst, Ligand, & Base to Flask A->B C Inert Atmosphere (Evacuate & Backfill N₂/Ar) B->C D Add Degassed Solvent & Liquid Reagents C->D E Heat & Stir (e.g., 80-110°C) D->E F Monitor Progress (TLC / GC-MS / LC-MS) E->F G Quench Reaction & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

Catalytic Cycles

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_transmetal Ar-Pd(II)L₂(R') pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-R' pd_transmetal->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid R'-B(OR)₂ + Base boronic_acid->pd_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition alkene_coord Alkene Complex pd_complex->alkene_coord Alkene Coordination inserted σ-Alkyl-Pd(II) alkene_coord->inserted Migratory Insertion hydride_complex [H-Pd(II)L₂(X)] inserted->hydride_complex β-Hydride Elimination product Substituted Alkene inserted->product hydride_complex->pd0 Base Regeneration baseH Base-H⁺ + X⁻ hydride_complex->baseH aryl_halide Ar-X aryl_halide->pd_complex alkene Alkene alkene->alkene_coord base Base base->hydride_complex

Caption: The catalytic cycle for the Heck coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)L₂(NR₂) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product aryl_halide Ar-X aryl_halide->pd_complex amine HNR₂ + Base amine->pd_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Synthesis of 4-Bromoisoquinoline: A New Palladium-Catalyzed Route vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A novel, efficient palladium-catalyzed synthetic route to 4-Bromoisoquinoline has been developed, offering significant advantages over traditional methods. This guide provides a comprehensive comparison of this new route with two established methods—direct bromination and the Sandmeyer reaction—supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs. This compound is a key intermediate in the synthesis of various biologically active molecules, including those with potential anticancer properties.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of this compound via three different routes. The new palladium-catalyzed method demonstrates a significant improvement in terms of yield and milder reaction conditions.

ParameterDirect BrominationSandmeyer ReactionNew Palladium-Catalyzed Route
Starting Material Isoquinoline Hydrochloride4-Aminoisoquinolineo-Alkynyl Benzyl (B1604629) Azide (B81097)
Key Reagents Bromine, Nitrobenzene (B124822)NaNO₂, HBr, CuBrPdBr₂, CuBr₂, LiBr, MeCN
Temperature ~180°C0-5°C to 60-70°C80°C
Reaction Time ~5 hours2-4 hours20-36 hours
Reported Yield Not explicitly stated, potentially moderate with isomer separationGood to Excellent (General)Up to 90% (for derivatives)
Key Advantages Readily available starting materialWell-established, reliableHigh yield, high selectivity, milder conditions
Key Disadvantages Harsh conditions, use of toxic solvent, potential for multiple isomersRequires synthesis of 4-aminoisoquinolineMulti-step preparation of the starting material

Experimental Protocols

New Synthetic Route: Palladium-Catalyzed Intramolecular Cyclization

This novel method involves the palladium-catalyzed intramolecular cyclization of an o-alkynyl benzyl azide to selectively form this compound.

Materials:

  • o-Alkynyl benzyl azide

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (B52724) (MeCN)

Procedure: A mixture of the o-alkynyl benzyl azide, PdBr₂ (5 mol%), CuBr₂ (3 equivalents), and LiBr (2 equivalents) in acetonitrile is stirred at 80°C for 20-36 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.[1]

Established Route 1: Direct Bromination of Isoquinoline Hydrochloride

This classical approach involves the high-temperature bromination of isoquinoline.

Materials:

  • Isoquinoline hydrochloride

  • Bromine

  • Nitrobenzene

Procedure: Isoquinoline hydrochloride (0.20 mole) is dissolved in nitrobenzene (50 ml) and heated to approximately 180°C with stirring to form a clear solution.[2] Bromine (0.22 mole) is added dropwise over about 1 hour and 15 minutes. The reaction mixture is maintained at 180°C with continuous stirring. The evolution of hydrogen chloride gas indicates the progress of the reaction. After the addition of bromine is complete, heating and stirring are continued for approximately 3.5 to 4.5 hours, by which time the evolution of hydrogen chloride has nearly ceased. The reaction mixture is then worked up to isolate the this compound product.[2]

Established Route 2: Sandmeyer Reaction of 4-Aminoisoquinoline

This route proceeds via the diazotization of 4-aminoisoquinoline, followed by a copper-catalyzed bromide displacement.

Materials:

  • 4-Aminoisoquinoline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

Procedure:

  • Step 1: Diazotization 4-Aminoisoquinoline is suspended in a mixture of concentrated hydrobromic acid and water and cooled to 0-5°C in an ice bath with vigorous stirring. A solution of sodium nitrite in cold water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred at this temperature for an additional 30 minutes.

  • Step 2: Sandmeyer Reaction In a separate flask, copper(I) bromide is dissolved in concentrated hydrobromic acid and cooled to 0°C. The cold diazonium salt solution is slowly added to the CuBr solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 60-70°C) until the evolution of nitrogen gas ceases. The mixture is then cooled, neutralized, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated, and the crude product is purified by column chromatography.

Visualizations

The following diagrams illustrate the workflow of the new palladium-catalyzed synthetic route and a comparison of the logical flow of the new and established routes.

new_synthetic_route start o-Alkynyl Benzyl Azide reaction Palladium-Catalyzed Intramolecular Cyclization start->reaction reagents PdBr2, CuBr2, LiBr in MeCN, 80°C reagents->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: Workflow of the new palladium-catalyzed synthesis of this compound.

route_comparison cluster_new New Palladium-Catalyzed Route cluster_established Established Routes cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction start_new o-Alkynyl Benzyl Azide step1_new One-Pot Cyclization/ Bromination start_new->step1_new end_new This compound step1_new->end_new start_direct Isoquinoline step1_direct High-Temp Bromination start_direct->step1_direct end_direct This compound (and isomers) step1_direct->end_direct start_sandmeyer 4-Aminoisoquinoline step1_sandmeyer Diazotization start_sandmeyer->step1_sandmeyer step2_sandmeyer CuBr-mediated Displacement step1_sandmeyer->step2_sandmeyer end_sandmeyer This compound step2_sandmeyer->end_sandmeyer

References

A Comparative Guide to the Reaction Rates of Bromoisoquinolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, bromoisoquinolines serve as versatile building blocks for the synthesis of complex molecular architectures. The position of the bromine atom on the isoquinoline (B145761) scaffold profoundly influences its chemical reactivity, particularly in transition metal-catalyzed cross-coupling reactions. Understanding the relative reaction rates of different bromoisoquinoline isomers is paramount for reaction optimization, catalyst selection, and the strategic design of synthetic routes.

Reactivity Comparison: The Influence of Bromine Position

The reactivity of a bromoisoquinoline in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) is largely dictated by the rate of the initial oxidative addition step. This step involves the insertion of the palladium(0) catalyst into the carbon-bromine (C-Br) bond and is highly sensitive to the electronic environment of the C-Br bond.

The isoquinoline ring system is composed of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The nitrogen atom in the pyridine ring withdraws electron density, making the carbons in this ring more electrophilic.

  • Bromoisoquinolines on the Pyridine Ring (e.g., 1-bromo, 3-bromo): The C-Br bonds on the electron-deficient pyridine ring are more polarized and thus more susceptible to oxidative addition. Consequently, these isomers are expected to exhibit the highest reaction rates. Nucleophilic substitution reactions are also favored at these positions[1][2][3][4].

  • Bromoisoquinolines on the Benzene Ring (e.g., 4-bromo, 5-bromo, 6-bromo, 7-bromo, 8-bromo): The C-Br bonds on the more electron-rich benzene ring are less electrophilic, leading to a slower rate of oxidative addition compared to their pyridine-ring-substituted counterparts. Electrophilic substitution reactions typically occur at positions 5 and 8 on the benzene ring[1][4].

Based on these electronic principles, a qualitative ranking of reactivity can be proposed.

Data Presentation

The following tables summarize the expected relative reactivity and provide examples of reaction conditions for different bromoisoquinolines from the literature. It is crucial to note that the data in Table 2 is collated from different studies and does not represent a direct head-to-head comparison under identical conditions.

Table 1: Predicted Relative Reaction Rates of Bromoisoquinoline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Position of BromineRing SystemExpected Relative ReactivityRationale
1 and 3Pyridine (electron-deficient)HighestThe electron-withdrawing effect of the ring nitrogen increases the electrophilicity of the C-Br bond, accelerating oxidative addition.
4, 5, 6, 7, 8Benzene (electron-rich)LowerThe C-Br bond is on a more electron-rich ring, resulting in a slower oxidative addition step compared to isomers substituted on the pyridine ring.

Table 2: Illustrative Examples of Palladium-Catalyzed Reactions with Various Bromoisoquinolines

Bromoisoquinoline IsomerReaction TypeCoupling PartnerCatalyst / LigandBaseSolventConditionsYield (%)Reference
4-BromoisoquinolineBuchwald-Hartwig2-BromoanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C, 24h75[5]
5-BromoisoquinolineSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 24h>95[6]
6-Bromoisoquinoline-1-carbonitrileBuchwald-Hartwig(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFN/A80[7]
8-BromoisoquinolineSuzuki-MiyauraFluorene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90 °C, 48h85[8]

Experimental Protocols

Below are detailed, representative protocols for three major palladium-catalyzed cross-coupling reactions, which can be adapted for specific bromoisoquinoline isomers and coupling partners.

Suzuki-Miyaura Cross-Coupling Protocol

Objective: To synthesize a C-C bond between a bromoisoquinoline and an organoboron compound.

Materials:

  • Bromoisoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoisoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6][9]

Buchwald-Hartwig Amination Protocol

Objective: To synthesize a C-N bond between a bromoisoquinoline and an amine.

Materials:

  • Bromoisoquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.08 eq)

  • Base (e.g., Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.

  • Add the bromoisoquinoline, amine, and base.

  • Add the anhydrous solvent.

  • Seal the flask and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction until the starting material is consumed, as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography.[10][11]

Mizoroki-Heck Reaction Protocol

Objective: To synthesize a C-C bond between a bromoisoquinoline and an alkene.

Materials:

  • Bromoisoquinoline (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)

  • Ligand (e.g., PPh₃, 0.04 eq)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Charge a Schlenk flask with the bromoisoquinoline, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C and stir.

  • After completion (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.[12][13][14]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of bromoisoquinoline reactivity.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Pd(II) Coupling Intermediate Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Reaction Setup Reagents Combine Bromoisoquinoline, Coupling Partner, Catalyst, Base, Solvent Start->Reagents Initiation Initiate Reaction (e.g., Heating) Reagents->Initiation Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Initiation->Monitoring Quenching Quench Reaction Monitoring->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Kinetics Determine Reaction Rate (Plot [Product] vs. Time) Analysis->Kinetics End Comparative Analysis Kinetics->End

A typical experimental workflow for determining reaction rates.

Reactivity_Logic Bromoisoquinoline Bromoisoquinoline Pyridine_Ring Br on Pyridine Ring (Positions 1, 3) Bromoisoquinoline->Pyridine_Ring Benzene_Ring Br on Benzene Ring (Positions 4, 5, 6, 7, 8) Bromoisoquinoline->Benzene_Ring Electron_Deficient Electron-Deficient Ring Pyridine_Ring->Electron_Deficient Electron_Rich Electron-Rich Ring Benzene_Ring->Electron_Rich Fast_OA Faster Oxidative Addition Electron_Deficient->Fast_OA Slow_OA Slower Oxidative Addition Electron_Rich->Slow_OA High_Reactivity Higher Reaction Rate Fast_OA->High_Reactivity Low_Reactivity Lower Reaction Rate Slow_OA->Low_Reactivity

Logical relationship of bromoisoquinoline reactivity based on bromine position.

Involvement in Cellular Signaling Pathways

For drug development professionals, the isoquinoline scaffold is of significant interest due to its prevalence in biologically active natural products and synthetic pharmaceuticals. Isoquinoline alkaloids have been shown to modulate various critical cellular signaling pathways, making them attractive candidates for novel therapeutics.

Key pathways influenced by isoquinoline derivatives include:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and metabolism. Some isoquinoline alkaloids, such as berberine, have been reported to inhibit this pathway, which is often dysregulated in cancer.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is central to regulating cell growth and differentiation. Isoquinoline compounds can interfere with this pathway, affecting viral replication and cancer cell proliferation[1][15].

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and immune responses. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers. Several isoquinoline alkaloids have demonstrated the ability to suppress NF-κB activation[1].

The ability to functionalize the bromoisoquinoline core using the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting these pathways.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Isoquinoline_Derivatives Isoquinoline Derivatives PI3K PI3K Isoquinoline_Derivatives->PI3K Inhibits ERK ERK Isoquinoline_Derivatives->ERK Inhibits NFkB_Activation NFkB_Activation Isoquinoline_Derivatives->NFkB_Activation Inhibits Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Promotes Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes MEK->ERK Promotes Cell_Growth_Differentiation Cell_Growth_Differentiation ERK->Cell_Growth_Differentiation Promotes Stimuli Stimuli IKK IKK Stimuli->IKK Activates IKK->NFkB_Activation Activates Inflammation_Immunity Inflammation_Immunity NFkB_Activation->Inflammation_Immunity Activates

Involvement of isoquinoline derivatives in major cellular signaling pathways.

References

A Researcher's Guide to Purity Assessment: HPLC Analysis of 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of High-Performance Liquid Chromatography (HPLC) for the purity determination of synthesized 4-Bromoisoquinoline, with a comparative look at alternative analytical techniques. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and data to ensure the quality and reliability of this key synthetic intermediate.

In the synthesis of novel chemical entities for research and drug development, the purity of intermediates is paramount. This compound, a key building block in the synthesis of various biologically active compounds, is no exception. Accurate and reliable purity assessment is crucial to ensure the validity of experimental results and the safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive overview of a standard reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound, compares it with alternative analytical approaches, and presents the necessary experimental details for implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC is the most common and effective method for analyzing the purity of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.

Experimental Protocol: RP-HPLC for this compound

This protocol is based on established methods for this compound and structurally similar compounds, such as 5-Chloroisoquinoline.[1]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (B52724) (MeCN)
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water with 0.1% phosphoric acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance
CompoundExpected Retention Time (min)Peak Area (%) - ExamplePurity (%)
This compound ~ 5.899.5> 99%
Impurity 1 (less polar)~ 6.50.3-
Impurity 2 (more polar)~ 4.20.2-

Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase conditions.

Comparative Analysis with Alternative Methods

While HPLC is the preferred method for purity analysis of this compound, other techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesLimitationsSuitability for this compound
HPLC-UV Differential partitioning between a stationary and a liquid mobile phase, with UV detection.High resolution, high sensitivity, quantitative, and applicable to a wide range of compounds.[2]Higher cost of instrumentation and solvents compared to TLC.Excellent: The most suitable method for routine purity analysis.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.[3]High efficiency for volatile and thermally stable compounds. Can be coupled with Mass Spectrometry (MS) for identification.[4]Not suitable for non-volatile or thermally labile compounds. This compound has a high boiling point.Moderate: Feasible, but may require high inlet temperatures which could risk degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a liquid mobile phase.[5]Simple, rapid, and low-cost for qualitative assessment and reaction monitoring.[6]Primarily qualitative, with limited resolution and sensitivity for quantitative purity assessment.[6]Good for rapid checks: Useful for monitoring reaction progress but not for final, precise purity determination.

Experimental Workflow & Signaling Pathways

To visualize the logical flow of the purity assessment process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized this compound dissolution Dissolve in Acetonitrile/Water synthesis->dissolution dilution Dilute to Working Concentration dissolution->dilution filtration Filter through 0.22 µm Syringe Filter dilution->filtration injection Inject Sample into HPLC filtration->injection separation Separation on C18 Column injection->separation detection UV Detection at 220 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation report Final Purity Report calculation->report

Figure 1: Experimental workflow for HPLC purity assessment.

Method_Selection cluster_methods Analytical Methods cluster_outcomes Primary Use Case compound Purity Assessment of This compound HPLC HPLC compound->HPLC GC GC compound->GC TLC TLC compound->TLC quantitative Quantitative Purity & Impurity Profiling HPLC->quantitative volatile Volatile Impurity Screening GC->volatile qualitative Rapid Qualitative Check & Reaction Monitoring TLC->qualitative

Figure 2: Decision logic for analytical method selection.

Conclusion

For the definitive purity assessment of synthesized this compound, reverse-phase HPLC with UV detection is the most robust and reliable method. It provides the necessary resolution, sensitivity, and quantitative capability to ensure the quality of this important synthetic intermediate. While GC and TLC have their applications, particularly for screening volatile impurities and rapid reaction monitoring, respectively, they do not offer the same level of accuracy and precision as a validated HPLC method for final purity determination. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers in establishing and executing their analytical workflows for this compound and related compounds.

References

A Comparative Guide to the Synthesis of 4-Bromoisoquinoline: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromoisoquinoline is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary methods for its synthesis: direct bromination of isoquinoline (B145761) and palladium-catalyzed cyclization of 2-ethynylbenzyl azide (B81097), with a focus on reaction yields and detailed experimental protocols.

Yield Comparison of Synthesis Methods

The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for the synthesis of this compound and its derivatives using two distinct methods.

Synthesis MethodStarting MaterialProductReported Yield (%)
Direct BrominationIsoquinoline HydrochlorideThis compoundYield not specified
Direct Bromination (as byproduct)IsoquinolineThis compound23.8%
Palladium-Catalyzed Cyclization2-(o-Tolylethynyl)benzyl Azide4-Bromo-3-(o-tolyl)isoquinoline72%
Palladium-Catalyzed Cyclization2-(p-Methoxyphenylethynyl)benzyl Azide4-Bromo-3-(p-methoxyphenyl)isoquinoline78%
Palladium-Catalyzed Intramolecular Cyclization2-(p-Nitrophenylethynyl)benzyl Azide3-(4-nitrophenyl)-4-bromoisoquinolin-1(2H)-one81%
Palladium-Catalyzed Intramolecular Cyclization2-((5-Bromothiophen-2-yl)ethynyl)benzyl Azide3-(5-bromothiophen-2-yl)-4-bromoisoquinolin-1(2H)-one70%
Palladium-Catalyzed Intramolecular Cyclization2-(p-Methoxyphenylethynyl)benzyl Azide3-(4-methoxyphenyl)-4-bromoisoquinolin-1(2H)-one42%

Note: The yield for the direct synthesis of unsubstituted this compound as the main product is not explicitly stated in the reviewed literature. The provided yield of 23.8% is for this compound obtained as a byproduct in the synthesis of 3-Bromoisoquinoline. The yields for the palladium-catalyzed methods are for substituted derivatives, as specific data for the unsubstituted parent compound was not available in the searched documents.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for the key synthesis methods cited.

Method 1: Direct Bromination of Isoquinoline Hydrochloride

This method involves the direct electrophilic substitution of bromine onto the isoquinoline ring.

Procedure:

  • A mixture of 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene (B124822) is placed in a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer.

  • The mixture is heated to approximately 180°C with stirring to obtain a clear yellow solution.[1]

  • To this solution, 35.2 g (0.22 mole) of bromine is added dropwise over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.[1]

  • After the complete addition of bromine, the reaction mixture, which will be an amber-red single phase, is heated at about 180°C with continued stirring for approximately 4 hours and 45 minutes, or until the evolution of hydrogen chloride has nearly ceased.[1]

  • The formation of a thin slurry of crystals indicates the progress of the reaction.[1]

  • Further processing and purification steps, which were not detailed in the source, would be required to isolate the this compound product.

Method 2: Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl (B1604629) Azides

This modern approach offers a selective route to 4-bromoisoquinolines and their derivatives through an electrocyclic reaction catalyzed by a palladium complex.

General Procedure for the Synthesis of this compound Derivatives:

  • A mixture of the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.) is prepared in MeCN (5 mL).

  • The reaction mixture is heated at 80°C.[2]

  • The progress of the reaction is monitored, and upon completion, the product is isolated and purified using column chromatography.[2]

Procedure for the Synthesis of the Starting Material (o-Alkynyl Benzyl Azide):

  • o-Iodobenzyl bromide reacts with sodium azide in a mixed solvent system of benzene (B151609) and N,N-dimethylformamide to produce o-iodobenzyl azide.[3]

  • The resulting o-iodobenzyl azide undergoes a Sonogashira coupling reaction with a terminal alkyne (e.g., phenylacetylene) to yield the corresponding o-alkynyl benzyl azide.[3]

Synthetic Pathways Overview

The following diagram illustrates the two main synthetic routes to this compound discussed in this guide.

Synthesis_Pathways cluster_0 Direct Bromination cluster_1 Palladium-Catalyzed Cyclization Isoquinoline Isoquinoline Iso_HCl Isoquinoline HCl Isoquinoline->Iso_HCl HCl Prod_4BrIQ_DB This compound Iso_HCl->Prod_4BrIQ_DB Br₂, Nitrobenzene, 180°C o_Iodo_Br o-Iodobenzyl Bromide o_Iodo_Azide o-Iodobenzyl Azide o_Iodo_Br->o_Iodo_Azide NaN₃ Alkynyl_Azide 2-Alkynyl Benzyl Azide o_Iodo_Azide->Alkynyl_Azide Alkyne, Pd catalyst Prod_4BrIQ_Pd This compound Derivative Alkynyl_Azide->Prod_4BrIQ_Pd PdBr₂, CuBr₂, LiBr, MeCN, 80°C

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through classical direct bromination or modern palladium-catalyzed cyclization methods. While the direct bromination of isoquinoline is a more traditional approach, the reviewed literature suggests it may suffer from a lack of regioselectivity, potentially leading to lower yields of the desired 4-bromo isomer. In contrast, the palladium-catalyzed cyclization of 2-alkynyl benzyl azides offers a more controlled and selective route, with reported high yields for various substituted derivatives. For researchers prioritizing yield and selectivity, the palladium-catalyzed methodology appears to be the more promising approach, although the synthesis of the starting azide is a multi-step process. Further optimization of the direct bromination method to improve the yield and selectivity for this compound could make it a more competitive alternative.

References

A Comparative Guide to the Synthesis of 4-Bromoisoquinoline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Bromoisoquinoline is a valuable building block in the development of pharmaceuticals and agrochemicals. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to this compound: direct bromination of isoquinoline (B145761) and a palladium-catalyzed cyclization of a 2-alkynylbenzyl azide (B81097) precursor. This comparison aims to aid in the selection of the most suitable method based on factors such as cost, yield, safety, and experimental complexity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two synthetic routes, normalized for the preparation of 10 grams of this compound.

Table 1: Cost Analysis of Reagents

ReagentPathway 1: Direct BrominationPathway 2: Palladium-Catalyzed Cyclization
Starting Material Isoquinoline2-Ethynylbenzaldehyde
Cost per 10g of Product~$5.00~$150.00 (multi-step synthesis)
Brominating Agent BromineCopper(II) Bromide
Cost per 10g of Product~$1.00~$2.00
Solvent Nitrobenzene (B124822)Acetonitrile (B52724)
Cost per 10g of Product~$2.00~$1.50
Catalyst NonePalladium(II) Bromide
Cost per 10g of Product-~$25.00
Other Reagents Isoquinoline HydrochlorideSodium Azide, Lithium Bromide
Cost per 10g of Product(Included in starting material)~$3.00
Total Estimated Reagent Cost ~$8.00 ~$181.50

Table 2: Reaction Parameters and Yield

ParameterPathway 1: Direct BrominationPathway 2: Palladium-Catalyzed Cyclization
Overall Yield ~40-50%~70-80% (for derivatives)
Reaction Temperature 180 °C80 °C
Reaction Time ~5 hours~20 hours
Purification Method Extraction, CrystallizationColumn Chromatography

Experimental Protocols

Pathway 1: Direct Bromination of Isoquinoline

This classical approach involves the direct electrophilic substitution of bromine onto the isoquinoline ring.

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml) is heated to approximately 180°C until a clear solution is formed.[1]

  • Bromine (0.22 mole) is added dropwise over a period of about 1 hour and 15 minutes. The reaction mixture will turn amber-red.[1]

  • The mixture is maintained at 180°C with stirring for an additional 4-5 hours, during which hydrogen chloride gas evolves.[1]

  • After cooling, the reaction mixture is worked up by extraction and crystallization to isolate the this compound product.

Pathway 2: Palladium-Catalyzed Intramolecular Cyclization

This modern approach utilizes a palladium catalyst to construct the isoquinoline core from a pre-functionalized precursor.

Materials:

  • 2-Ethynylbenzaldehyde (precursor)

  • Sodium Azide (precursor synthesis)

  • Benzyltriethylammonium chloride (precursor synthesis)

  • Palladium(II) bromide

  • Copper(II) bromide

  • Lithium bromide

  • Acetonitrile

Procedure:

Step 1: Synthesis of 2-Ethynylbenzyl Azide (Precursor)

The synthesis of the starting material for the cyclization is a multi-step process, starting from commercially available 2-ethynylbenzaldehyde. This involves the formation of an intermediate azide.

Step 2: Palladium-Catalyzed Cyclization

  • A mixture of the 2-alkynyl benzyl (B1604629) azide (0.3 mmol), Palladium(II) bromide (5 mol%), Copper(II) bromide (3 equiv.), and Lithium bromide (2 equiv.) in acetonitrile (5 mL) is prepared in a reaction vessel.[2]

  • The mixture is stirred at 80°C for approximately 20 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the mixture is filtered and the solvent is evaporated.

  • The crude product is purified by flash column chromatography to yield the this compound.[2]

Cost-Benefit Analysis Workflow

CostBenefitAnalysis cluster_pathway1 Pathway 1: Direct Bromination cluster_pathway2 Pathway 2: Palladium-Catalyzed Cyclization P1_Start Start: Isoquinoline P1_Step1 Bromination (Isoquinoline, Br2, Nitrobenzene, 180°C) P1_Start->P1_Step1 P1_Yield Yield: ~40-50% P1_Step1->P1_Yield P1_Cost Low Reagent Cost (~$8/10g) P1_Step1->P1_Cost P1_Safety High Hazard (Nitrobenzene) P1_Step1->P1_Safety P1_Product This compound P1_Yield->P1_Product Conclusion Decision Factors: - Cost Sensitivity - Yield Requirement - Safety & Environmental Concerns - Scalability P1_Product->Conclusion P2_Start Start: 2-Ethynylbenzaldehyde P2_Step1 Precursor Synthesis (Multi-step) P2_Start->P2_Step1 P2_Step2 Pd-Catalyzed Cyclization (PdBr2, CuBr2, LiBr, 80°C) P2_Step1->P2_Step2 P2_Yield High Yield: ~70-80% (for derivatives) P2_Step2->P2_Yield P2_Cost High Reagent Cost (~$181.50/10g) P2_Step2->P2_Cost P2_Safety Moderate Hazard (Azide precursor) P2_Step2->P2_Safety P2_Product This compound P2_Yield->P2_Product P2_Product->Conclusion

Caption: A flowchart comparing the cost-benefit analysis of two synthetic pathways to this compound.

Discussion and Conclusion

Pathway 1: Direct Bromination

  • Benefits: The primary advantage of this method is its low cost, with readily available and inexpensive starting materials. The procedure is relatively straightforward and does not require specialized catalysts.

  • Drawbacks: The yield is moderate, and the high reaction temperature can lead to the formation of side products, complicating purification. The most significant drawback is the use of nitrobenzene as a solvent, which is highly toxic and poses environmental and health risks.[3] Its use may be restricted in many laboratory and industrial settings.

Pathway 2: Palladium-Catalyzed Cyclization

  • Benefits: This method offers a potentially higher yield and greater selectivity. The reaction conditions are milder than the direct bromination approach. While the parent compound's yield is not explicitly stated in the primary literature found, the high yields for derivatives are promising.

  • Drawbacks: The overall cost of this pathway is significantly higher due to the multi-step synthesis of the starting material and the use of a palladium catalyst. The synthesis of the azide precursor also involves hazardous reagents like sodium azide, which requires careful handling. The purification process, typically involving column chromatography, can be more time-consuming and generate more solvent waste than crystallization.

Recommendation:

The choice between these two pathways will largely depend on the specific needs and constraints of the researcher or organization.

  • For cost-sensitive applications where a moderate yield is acceptable and appropriate safety measures for handling nitrobenzene are in place, the direct bromination method may be a viable option.

  • For applications where a higher yield is critical , and the higher cost is justifiable, the palladium-catalyzed pathway is preferable. This method is also more amenable to creating a library of substituted 4-bromoisoquinolines by modifying the precursor.

It is important to note that for both pathways, further optimization may be possible to improve yields and reduce costs. Researchers should always conduct a thorough risk assessment before undertaking any chemical synthesis. The information on the environmental impact and disposal of waste, particularly for nitrobenzene and palladium catalysts, should be carefully considered.[3][4]

References

comparing the cytotoxicity of 4-substituted isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of novel C4-substituted isoquinoline (B145761) derivatives, supported by experimental data from peer-reviewed studies. It includes detailed methodologies for the cited experiments and visual diagrams of relevant biological pathways to facilitate a comprehensive understanding of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of two series of C4-substituted isoquinolines, saturated amides (5a-c) and α,β-unsaturated analogues (6a-c), was evaluated against two human cancer cell lines: leukemia (K562) and non-small cell lung cancer (NSCLC-N16-L16). The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay after a 72-hour exposure period.[1]

The results, summarized in the table below, indicate that the α,β-unsaturated derivatives, particularly 6b and 6c , exhibit notable cytotoxic activity against the NSCLC-N16-L16 cell line. In contrast, none of the tested compounds showed significant potency in the K562 leukemia cell line.[1]

Compound IDR GroupK562 IC₅₀ (μM)NSCLC-N16-L16 IC₅₀ (μM)
5a -CH₂CH₂N(CH₃)₂>100>100
5b -CH₂CH₂-N(piperidino)>100>100
5c -CH₂CH₂-N(morpholino)>100>100
6a -CH₂CH₂N(CH₃)₂>100>100
6b -CH₂CH₂-N(piperidino)>10044.0
6c -CH₂CH₂-N(morpholino)>10035.6
Data sourced from Tsotinis et al., The Open Medicinal Chemistry Journal, 2007.[1]

Experimental Protocols

The cytotoxicity of the 4-substituted isoquinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Cells are harvested from culture and counted.

    • Approximately 5,000-10,000 cells are seeded into each well of a 96-well flat-bottom plate in 100 µL of complete culture medium.[2]

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[3]

  • Compound Treatment:

    • Serial dilutions of the test compounds (e.g., 4-substituted isoquinoline derivatives) are prepared in the culture medium.

    • The medium from the wells is aspirated, and 100 µL of the medium containing the various compound concentrations is added.

    • Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are included.[3]

    • The plate is incubated for the specified exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.[3][4]

    • The plate is incubated for an additional 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[2][5]

  • Formazan Solubilization:

    • The culture medium containing MTT is carefully removed without disturbing the formazan crystals.[3]

    • 100-150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the crystals.[2]

    • The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • The absorbance (Optical Density) is measured using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5]

    • A reference wavelength (e.g., 630 nm or higher) is used to correct for background absorbance.[2][5]

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • IC₅₀ values are determined from the resulting dose-response curves.[2]

Visualization of Cellular Mechanisms

Studies on related isoquinoline derivatives suggest that a primary mechanism of their cytotoxic action is the induction of programmed cell death (apoptosis) via the intrinsic, or mitochondria-mediated, pathway.[6] This pathway involves the disruption of mitochondrial integrity, leading to the activation of a cascade of enzymes that dismantle the cell.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion Isoquinoline Isoquinoline Bax Bax Activation Isoquinoline->Bax Activates Bcl2 Bcl-2 Inhibition Isoquinoline->Bcl2 Inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Induces Bcl2->Mito Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Caspase-9 Casp3 Pro-Caspase-3 Casp9_active->Casp3 Activates Apoptosome->Casp9_active Activates Casp3_active Caspase-3 Casp3->Casp3_active PARP PARP Casp3_active->PARP Cleaves Apoptosis Apoptosis Casp3_active->Apoptosis Executes PARP_cleaved Cleaved PARP PARP->PARP_cleaved CytoC Cytochrome c Release Mito->CytoC CytoC->Apaf1 G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treat Treat with Isoquinoline Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

References

A Comparative Guide to the Regioselective Functionalization of Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline (B145761) scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds. The ability to selectively functionalize the isoquinoline core is paramount for generating novel analogues with fine-tuned properties. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the regioselective functionalization of various bromoisoquinoline isomers. Additionally, it touches upon the emerging field of C-H functionalization as an alternative strategy.

This document summarizes quantitative data from the literature, offers detailed experimental protocols for key transformations, and presents logical workflows to guide synthetic strategy.

Factors Influencing Regioselectivity

The regioselectivity of cross-coupling reactions on bromoisoquinolines is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine (B92270) ring in the isoquinoline nucleus makes C-Br bonds at certain positions more susceptible to oxidative addition to the palladium catalyst. Generally, the reactivity of C-Br bonds in palladium-catalyzed couplings follows the order of C1 > C3 > C4 > C-positions on the benzo ring (C5, C6, C7, C8). However, this can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.

For di- or polyhalogenated isoquinolines, the inherent reactivity difference between halogens (I > Br > Cl) is a primary determinant of selectivity. When identical halogens are present, the electronic environment of each carbon atom to which the halogen is attached becomes the key factor.

Diagram 1: Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity in Bromoisoquinoline Functionalization A Substrate Properties sub_A1 Position of Bromine (e.g., C1, C4, C5) A->sub_A1 sub_A2 Electronic Effects (e.g., electron-deficient pyridine ring) A->sub_A2 sub_A3 Steric Hindrance A->sub_A3 B Reaction Conditions sub_B1 Palladium Catalyst B->sub_B1 sub_B2 Ligand (e.g., phosphines, carbenes) B->sub_B2 sub_B3 Base B->sub_B3 sub_B4 Solvent & Temperature B->sub_B4 C Regioselective Functionalization sub_A1->C sub_A2->C sub_A3->C sub_B1->C sub_B2->C sub_B3->C sub_B4->C

Caption: Key factors determining the outcome of regioselective reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In the context of dibromoisoquinolines, selectivity is often achievable. For instance, 1,3-dihalo- and 1,6-dichloroisoquinolines are known to undergo selective Suzuki-Miyaura coupling at the C1 position. In contrast, 4,7-dibromoisoquinoline (B2552341) has been reported to react preferentially at the C7 position[1]. This highlights the subtle interplay of electronic effects within the isoquinoline core.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product(s)Yield (%)Reference
1,6-DichloroisoquinolineArylboronic acidNot specifiedNot specifiedNot specifiedNot specified1-Aryl-6-chloroisoquinolineNot specified[1]
4,7-DibromoisoquinolineArylboronic acidNot specifiedNot specifiedNot specifiedNot specified4-Bromo-7-arylisoquinolineNot specified[1]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterPd(OAc)₂ / XantphosDBUTHF/H₂O1103-(3,5-Dimethylisoxazol-4-yl)quinoline82[2]

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalo- and Monobromoisoquinolines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds. For bromoisoquinolines, this reaction provides a direct route to aminoisoquinolines, which are important pharmacophores. A notable example is the kilogram-scale synthesis of (S)-3-((1-cyanoisoquinolin-6-yl)amino)-2-methylpropan-1-ol, where the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) proceeded in high yield[3][4]. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for high efficiency in these couplings[5].

SubstrateAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃BINAPCs₂CO₃THFNot specified80[4]
4-Bromo-N-phenylbenzenesulfonamide (analogous system)MorpholinePd(OAc)₂XPhosNaOt-BuToluene100High[6]

Table 2: Buchwald-Hartwig Amination of Bromoisoquinolines and Analogous Systems.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, linking a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst[7]. In polyhalogenated systems, the inherent reactivity order of C-I > C-Br > C-Cl dictates the regioselectivity[8]. For dibromoisoquinolines, selective mono-alkynylation can be achieved by carefully controlling the reaction conditions. The more electronically activated C-Br bond is expected to react preferentially.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl Bromide (general)Terminal AlkynePdCl₂(PPh₃)₂ / CuIAmine (e.g., TEA, DIPEA)THF or DMFRT - 100Varies[7][9]
4-Bromo-2-chloro-6-iodopyridin-3-ol (analogous system)Terminal AlkynePd(PPh₃)₄ / CuITEATHFRT - 60High (at C-I)[8]

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. For isoquinolines, the nitrogen atom can act as an endogenous directing group, facilitating C-H activation at the C8 position. Alternatively, other directing groups can be installed to guide functionalization to other positions. While less explored on bromoisoquinoline substrates specifically, the principles of directing group-assisted, palladium-catalyzed C-H arylation are well-established and offer a complementary approach to the classical cross-coupling methods[10][11].

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

G General Workflow for Palladium-Catalyzed Cross-Coupling of Bromoisoquinolines A Reactant Preparation B Reaction Setup (Inert Atmosphere) A->B Bromoisoquinoline, Coupling Partner, Catalyst, Base, Solvent C Reaction Monitoring (TLC, LC-MS) B->C Heating & Stirring D Work-up & Extraction C->D Reaction Completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L_n B Oxidative Addition A->B R-Br C R-Pd(II)-Br(L_n) B->C D Transmetalation C->D R'-B(OR)₂ Base E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A R-R'

References

Safety Operating Guide

Safe Disposal of 4-Bromoisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromoisoquinoline, a compound commonly used in medicinal chemistry and materials science. Adherence to these procedures is critical for personnel safety and environmental protection.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All handling and disposal operations should be conducted with appropriate personal protective equipment and in a designated, well-ventilated area.

Quantitative Data Summary

While specific toxicity data such as LD50 values are not detailed in the provided safety data sheets, the physical and chemical properties are crucial for safe handling and storage.

PropertyValueSource
Molecular FormulaC₉H₆BrN[1]
CAS Number1532-97-4[1]
AppearanceBeige Solid / White to Light yellow powder to crystal[1][3]
Melting Point39 - 43 °C / 102.2 - 109.4 °F[1]
Boiling Point280 - 285 °C / 536 - 545 °F[1]
Flash Point> 110 °C / > 230 °F[1]
Storage Temperature2 - 8°C[4]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use impervious gloves such as nitrile rubber.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask (type N95 or equivalent).[4][5]

Step-by-Step Disposal Protocol

Waste containing this compound is classified as hazardous.[1] Disposal must be carried out in strict accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves, pipette tips) in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound".

    • Include the date of waste accumulation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • The final disposal will be at an approved waste disposal plant.[1][6]

Accidental Spill Cleanup Procedure

In the event of a spill, follow these steps immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[5]

  • Don PPE: Wear the appropriate personal protective equipment as listed above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1][6]

    • Avoid generating dust during cleanup.[5] Dry cleanup procedures are recommended; do not use air hoses.[5]

    • For minor spills, you can use an absorbent material to wipe up the substance.

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.

  • Disposal of Cleanup Materials:

    • Place all contaminated cleanup materials, including gloves and wipes, into the hazardous waste container for this compound.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Spill or No Spill? cluster_2 Spill Response Protocol cluster_3 Final Disposal A Generate this compound Waste (Unused reagent, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealable Hazardous Waste Container B->C D Accidental Spill Occurs? C->D E Evacuate Area & Ensure Ventilation D->E Yes H Store Waste Container Securely in a Designated Area D->H No F Clean Spill Using Dry Methods (Avoid Dust Generation) E->F G Place Cleanup Debris in Hazardous Waste Container F->G G->C I Contact EHS or Licensed Waste Disposal Contractor H->I J Transfer to Approved Waste Disposal Plant I->J

Caption: Workflow for the Safe Disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-Bromoisoquinoline, ensuring the well-being of laboratory personnel and the integrity of your work.

Chemical Profile and Hazards

This compound is a combustible solid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with skin.[2] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE) Summary

The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (Nitrile rubber recommended)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes, preventing serious irritation.[1]
Respiratory Protection NIOSH-approved N95 dust mask or dust respiratorTo avoid inhalation of dust, which can cause respiratory tract irritation.[1]
Body Protection Protective clothing, such as a lab coatTo minimize the risk of skin exposure.[1]

Note: Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contamination.[4]

Procedural, Step-by-Step Guidance for Handling this compound

Follow these steps to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to control exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

2. Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as outlined in the table above before handling the chemical.

  • Ensure your lab coat is fully buttoned and gloves are tucked under the sleeves.

3. Handling and Use

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1] Use dry clean-up procedures if any material is spilled.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][2] Always wash your hands thoroughly with soap and water after handling the chemical.[1]

  • Container Management: Keep the container securely sealed when not in use.[1] Store in a cool, dry place away from incompatible materials.[1]

4. Spill Management

  • Minor Spills:

    • Immediately clean up all spills.[1]

    • Wear impervious gloves and safety glasses.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Vacuuming (with an explosion-proof machine) or carefully sweeping the material is recommended.[1] Do not use air hoses for cleaning.[1]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert the appropriate emergency response team or fire brigade.[1]

    • Control personal contact with the substance by using the prescribed protective equipment.[1]

5. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek medical attention.[2][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][5] Seek medical attention if irritation occurs.[2][5]

  • Inhalation: Move the person to fresh air.[2] If not breathing, give artificial respiration.[2][5] Seek medical attention.[2][5]

  • Ingestion: Clean mouth with water and seek medical attention.[2]

6. Disposal Plan

  • Waste Container: Dispose of this compound and any contaminated materials in a labeled, sealed container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2] This typically involves an approved waste disposal plant.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound A 1. Preparation & Engineering Controls B 2. Don PPE A->B C 3. Handling & Use B->C D Spill? C->D E 4. Spill Management D->E Yes F Exposure? D->F No H 6. Decontamination & Waste Disposal E->H G 5. First Aid F->G Yes F->H No G->H I End of Process H->I

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoquinoline
Reactant of Route 2
4-Bromoisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.